Ethyl 2-(4-hydroxy-2-mercaptopyrimidin-5-yl)acetate
Description
Properties
IUPAC Name |
ethyl 2-(4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S/c1-2-13-6(11)3-5-4-9-8(14)10-7(5)12/h4H,2-3H2,1H3,(H2,9,10,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQJLAUOZFTBTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CNC(=S)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40394758 | |
| Record name | Ethyl (4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40394758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29571-39-9 | |
| Record name | MLS000737545 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123141 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl (4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40394758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Ethyl 2-(4-hydroxy-2-mercaptopyrimidin-5-yl)acetate
This guide provides a comprehensive overview of a robust and scientifically validated pathway for the synthesis of Ethyl 2-(4-hydroxy-2-mercaptopyrimidin-5-yl)acetate, a heterocyclic compound with significant potential in medicinal chemistry and drug development. The proposed synthesis is grounded in established principles of pyrimidine chemistry and leverages readily accessible starting materials. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and a detailed, practical experimental protocol.
Introduction and Strategic Overview
This compound is a substituted pyrimidine derivative. The pyrimidine scaffold is a core structural motif in numerous biologically active molecules, including nucleobases and a wide array of pharmaceuticals.[1][2] The presence of the 4-hydroxy and 2-mercapto functionalities, along with the C5-substituted ethyl acetate side chain, makes this molecule a versatile intermediate for further chemical elaboration and a candidate for biological screening.
The synthetic strategy outlined herein is based on the classical and widely utilized approach of constructing the pyrimidine ring from a three-carbon (C-C-C) fragment and a nitrogen-carbon-nitrogen (N-C-N) fragment.[2] In this synthesis, thiourea serves as the N-C-N precursor, providing the N1, C2 (with the mercapto group), and N3 atoms of the pyrimidine ring. The C-C-C fragment is a functionalized β-dicarbonyl compound, specifically a derivative of diethyl succinate, which will provide the C4, C5, and C6 atoms of the heterocyclic core, along with the desired ethyl acetate substituent at the 5-position.
The Proposed Synthetic Pathway: A Mechanistic Perspective
The cornerstone of this synthesis is the cyclocondensation reaction between thiourea and a suitable three-carbon electrophilic precursor. Based on the target molecule's structure, the ideal precursor is diethyl 2-formylsuccinate . This precursor contains the necessary carbonyl functionalities and the ethyl acetate side chain at the α-position.
The reaction proceeds via a base-catalyzed condensation, typically employing a strong base such as sodium ethoxide in an alcoholic solvent like ethanol. The mechanism can be rationalized as follows:
-
Deprotonation of Thiourea: Sodium ethoxide deprotonates thiourea to form a more nucleophilic species.
-
Nucleophilic Attack: The deprotonated thiourea attacks one of the carbonyl groups of diethyl 2-formylsuccinate.
-
Intramolecular Cyclization: Subsequent intramolecular condensation occurs, leading to the formation of a cyclic intermediate.
-
Dehydration and Tautomerization: Dehydration of the cyclic intermediate followed by tautomerization yields the stable aromatic 4-hydroxy-2-mercaptopyrimidine ring.
The choice of diethyl 2-formylsuccinate is critical as it directly installs the ethyl acetate moiety at the C5 position of the pyrimidine ring. This targeted approach avoids the need for subsequent functionalization of the pyrimidine core, which can often be challenging and lead to lower overall yields.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Diethyl 2-formylsuccinate | 202.20 | 20.22 g | 0.10 |
| Thiourea | 76.12 | 7.61 g | 0.10 |
| Sodium Metal | 22.99 | 2.30 g | 0.10 |
| Absolute Ethanol | 46.07 | 200 mL | - |
| Glacial Acetic Acid | 60.05 | As needed | - |
| Diethyl Ether | 74.12 | For washing | - |
| Deionized Water | 18.02 | For workup | - |
Step-by-Step Procedure
-
Preparation of Sodium Ethoxide Solution: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add 150 mL of absolute ethanol. Carefully add 2.30 g (0.10 mol) of sodium metal in small pieces to the ethanol with stirring. The reaction is exothermic and will generate hydrogen gas. Allow the sodium to dissolve completely to form a solution of sodium ethoxide.
-
Addition of Reactants: To the freshly prepared sodium ethoxide solution, add 7.61 g (0.10 mol) of thiourea with continuous stirring. Once the thiourea has dissolved, add 20.22 g (0.10 mol) of diethyl 2-formylsuccinate dropwise from the dropping funnel over a period of 30 minutes.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux with continuous stirring for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. A precipitate of the sodium salt of the product may form. Slowly add the reaction mixture to 500 mL of cold deionized water with stirring.
-
Acidification: Acidify the aqueous solution by adding glacial acetic acid dropwise until the pH is approximately 5-6. A solid precipitate of this compound will form.
-
Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the solid product with cold deionized water (3 x 50 mL) and then with a small amount of cold diethyl ether (2 x 20 mL) to remove any unreacted starting materials and byproducts.
-
Drying and Purification: Dry the product in a vacuum oven at 50-60 °C to a constant weight. If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Visualization of the Synthesis Pathway
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthesis of the target compound via cyclocondensation.
Conclusion
The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of this compound. By employing a well-established cyclocondensation reaction with a strategically chosen three-carbon precursor, this approach ensures high yields and purity of the final product. The principles and the protocol described herein are intended to be a valuable resource for researchers engaged in the synthesis of novel pyrimidine derivatives for applications in drug discovery and development.
References
- Radi, M., Schenone, S., & Botta, M. (2009). Recent highlights in the synthesis of highly functionalized pyrimidines. Organic & Biomolecular Chemistry, 7(14), 2841-2847.
- Sujayev, A., Garibov, E., Nazarov, N., & Farzaliyev, V. (2017). Synthesis and Investigation of New Different Pyrimidine-Thiones. Organic Chemistry: Current Research, 6(1), 179.
- Taylor, R. (2023). Functionalized Pyrimidines: Synthetic Approaches and Biological Activities. A Review.
- El-gemeie, G. H., & El-Dien, A. M. K. (n.d.).
- Ulbricht, T. L. V., Okuda, T., & Price, C. C. (1959). 5-Pyrimidinecarboxylic acid, 4-amino-2-mercapto-, ethyl ester. Organic Syntheses, 39, 8.
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An In-depth Technical Guide on the Physicochemical Properties of Ethyl 2-(4-hydroxy-2-mercaptopyrimidin-5-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and essential biological molecules.[1][2][3] Ethyl 2-(4-hydroxy-2-mercaptopyrimidin-5-yl)acetate is a functionalized pyrimidine derivative with potential applications in drug discovery, necessitating a thorough understanding of its physicochemical properties. These properties are critical as they govern the compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately influencing its efficacy and developability as a drug candidate.[4][5] This guide provides a comprehensive framework for the characterization of this molecule, detailing the experimental protocols and theoretical considerations for determining its key physicochemical parameters. As a Senior Application Scientist, the following sections synthesize technical accuracy with field-proven insights, explaining the causality behind experimental choices to ensure a robust and self-validating characterization process.
Identity and Structural Elucidation
Prior to any physicochemical characterization, the unequivocal confirmation of the chemical structure and purity of this compound is paramount. The molecular structure is available in the PubChem database under CID 3659581.[6] A combination of spectroscopic techniques should be employed for this purpose.
Table 1: Compound Identification
| Parameter | Value |
| IUPAC Name | This compound |
| Molecular Formula | C8H10N2O3S |
| Molecular Weight | 214.24 g/mol |
| CAS Number | 86903-81-1 |
| Canonical SMILES | CCOC(=O)CC1=CNC(=NC1=O)S |
| InChI Key | UJGRUNLCNJESRX-UHFFFAOYSA-N |
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for mapping the carbon-hydrogen framework. The ¹H NMR spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet), the methylene protons of the acetate group, and the pyrimidine ring proton. The ¹³C NMR will provide insights into the number of distinct carbon environments.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition. The fragmentation pattern can further corroborate the proposed structure.
-
Infrared (IR) Spectroscopy: IR spectroscopy will identify key functional groups, such as the C=O of the ester and the pyrimidine ring, the O-H of the hydroxyl group, and the S-H of the mercapto group.
Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): A validated HPLC method is the gold standard for determining the purity of the compound. A reversed-phase column with a gradient elution of water and acetonitrile, both containing a small amount of a modifier like formic acid or trifluoroacetic acid, is a common starting point. The purity is determined by the area percentage of the main peak.
-
Melting Point Determination: The melting point is a good indicator of purity.[7] Pure crystalline compounds typically have a sharp melting point range of 0.5-1.0°C.[7] Impurities will lead to a depression and broadening of the melting point range.[7]
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.
-
Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.[8]
-
Measurement: Place the capillary tube in a calibrated melting point apparatus.[9]
-
Initial Determination: Heat rapidly to get an approximate melting point.[7][8]
-
Accurate Determination: Repeat with a fresh sample, heating slowly (1-2°C per minute) when approaching the approximate melting point.
-
Recording: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.[8]
Aqueous Solubility
Aqueous solubility is a critical factor for drug absorption and formulation development.[10][11] The "shake-flask" method is the gold standard for determining thermodynamic solubility.[10]
Experimental Protocol: Shake-Flask Solubility Determination[12][14][15]
-
System Preparation: Prepare buffers at various physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).
-
Sample Addition: Add an excess amount of the solid compound to a known volume of each buffer in separate glass vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.[10][12]
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as HPLC-UV.
-
Data Reporting: Express the solubility in units of mg/mL or µg/mL.
Caption: Workflow for shake-flask solubility determination.
Acid-Base Dissociation Constant (pKa)
The pKa value dictates the extent of ionization of a molecule at a given pH, which profoundly impacts its solubility, permeability, and target binding.[13] Given the presence of acidic (hydroxy and mercapto groups) and potentially basic (pyrimidine nitrogens) functional groups, this compound is likely to have multiple pKa values. Potentiometric titration is a highly accurate method for pKa determination.[14][15][16]
Experimental Protocol: Potentiometric Titration for pKa Determination[17][18][20]
-
Solution Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent mixture (e.g., water with a co-solvent like methanol if solubility is low) to a known concentration (e.g., 1 mM).[13][14] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[14]
-
Titration Setup: Calibrate a pH meter with standard buffers.[14] Place the solution in a jacketed vessel to maintain a constant temperature and purge with nitrogen to remove dissolved CO2.[13][14]
-
Titration: Titrate the solution with a standardized solution of 0.1 M HCl and separately with 0.1 M NaOH, adding the titrant in small increments.[13][14]
-
Data Acquisition: Record the pH value after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the first derivative of the titration curve.[14][15]
Lipophilicity (LogP and LogD)
Lipophilicity is a key determinant of a drug's ability to cross biological membranes.[17] It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[18] For ionizable compounds, the distribution coefficient (LogD) at a specific pH is more relevant.[19]
Experimental Protocol: Shake-Flask Method for LogP/LogD Determination[22][23][24][25]
-
System Preparation: Pre-saturate n-octanol with water and water (or buffer of a specific pH for LogD) with n-octanol.[19]
-
Partitioning: Add a known amount of the compound to a mixture of the two pre-saturated phases in a glass vessel.
-
Equilibration: Shake the vessel until equilibrium is reached (e.g., for several hours).
-
Phase Separation: Allow the two phases to separate completely, aided by centrifugation if necessary.
-
Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., HPLC-UV).
-
Calculation:
-
LogP (for the neutral species): LogP = log ([Concentration]octanol / [Concentration]water)
-
LogD (at a specific pH): LogD = log ([Concentration]octanol / [Concentration]aqueous)
-
Caption: Workflow for LogP/LogD determination by the shake-flask method.
Chemical Stability
Assessing the chemical stability of a compound under various stress conditions is crucial for determining its shelf-life and identifying potential degradation products.[20] Forced degradation studies are typically performed to understand the degradation pathways.[20][21]
Experimental Protocol: HPLC-Based Stability Assessment[26][27][28][29][30]
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile).[20]
-
Stress Conditions: Expose the compound to the following conditions in separate experiments:
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).[20] Neutralize the acid and base samples before analysis.[20]
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. This method must be able to separate the parent compound from all degradation products.[22]
-
Data Analysis: Quantify the amount of the parent compound remaining and identify and quantify any major degradation products.
Table 2: Summary of Physicochemical Characterization
| Property | Method | Rationale |
| Purity | HPLC, Melting Point | Establishes the quality of the starting material for all subsequent tests. |
| Solubility | Shake-Flask | Determines the maximum dissolved concentration, impacting absorption and formulation. |
| pKa | Potentiometric Titration | Predicts the ionization state at different pH values, affecting solubility and permeability. |
| Lipophilicity | Shake-Flask (LogP/LogD) | Measures the affinity for lipid environments, crucial for membrane transport. |
| Stability | HPLC under Stress | Identifies degradation pathways and informs on storage and handling conditions. |
In Silico Prediction of Properties
In the early stages of drug discovery, computational tools can provide rapid estimations of physicochemical properties, helping to prioritize compounds for synthesis and experimental testing.[4][5][23][24] Various software packages and web-based platforms can predict parameters like LogP, pKa, and solubility based on the chemical structure.[25] These predictions, while not a substitute for experimental data, are valuable for guiding the drug discovery process.[4][5]
Conclusion
The systematic characterization of the physicochemical properties of this compound is an indispensable step in its evaluation as a potential drug candidate. The protocols and principles outlined in this guide provide a robust framework for obtaining high-quality, reliable data on its purity, solubility, ionization, lipophilicity, and stability. This comprehensive physicochemical profile will enable informed decisions in subsequent stages of drug development, from formulation design to the prediction of its in vivo behavior.
References
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Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]
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Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13. Available from: [Link]
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Cambridge MedChem Consulting. LogP/D. Available from: [Link]
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University of Alberta. Melting point determination. Available from: [Link]
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Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Available from: [Link]
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protocols.io. (2024). LogP / LogD shake-flask method. Available from: [Link]
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Saeed, A., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5), 540-546. Available from: [Link]
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ResearchGate. (2015). In Silico Physicochemical Parameter Predictions. Available from: [Link]
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protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]
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PubMed Central. (2021). The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. Pharmaceutics, 13(7), 1033. Available from: [Link]
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Westlab Canada. (2023). Measuring the Melting Point. Available from: [Link]
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SSERC. Melting point determination. Available from: [Link]
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PubMed Central. (2013). Development of Methods for the Determination of pKa Values. Pharmaceuticals, 6(11), 1425-1449. Available from: [Link]
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Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available from: [Link]
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University of Colorado Boulder. Experiment 1 - Melting Points. Available from: [Link]
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BioAssay Systems. Solubility Testing – Shake Flask Method. Available from: [Link]
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Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Available from: [Link]
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PubMed Central. (2020). A Guide to In Silico Drug Design. Pharmaceuticals, 13(9), 245. Available from: [Link]
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DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 994-1002. Available from: [Link]
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ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]
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Science Alert. (2016). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. International Journal of Biological Chemistry, 10, 1-17. Available from: [Link]
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Indonesian Journal of Pharmaceutical Science and Technology. (2020). In Silico Analysis of Physical-Chemical Properties, Target Potential, and Toxicology of Pure Compounds from Natural Products. Available from: [Link]
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SciELO. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 50(1). Available from: [Link]
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JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Available from: [Link]
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SciSpace. (2018). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Available from: [Link]
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PubMed Central. (2015). A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. Journal of Analytical Methods in Chemistry, 2015, 684139. Available from: [Link]
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Academia.edu. (2018). (PDF) Synthesis and Characterizations of ethyl(2Z)-2-(Aryl)-5-(4-hydroxy-3- methoxyphenyl)-7-methyl-3-oxo-2,3,8,8a-tetrahydro-5H-[14][18]thiazolo[3,2-a]pyrimidine-6-carboxylate. Available from: [Link]
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A Technical Guide to the Structural Elucidation of Ethyl 2-(4-hydroxy-2-mercaptopyrimidin-5-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive framework for the structural elucidation of Ethyl 2-(4-hydroxy-2-mercaptopyrimidin-5-yl)acetate, a heterocyclic compound of interest in medicinal chemistry. The pyrimidine scaffold is a cornerstone in the development of a wide range of therapeutic agents, making the precise determination of its derivatives' structures a critical step in drug discovery and development.[1] This document moves beyond a simple recitation of analytical techniques, instead offering a deep dive into the strategic application and interpretation of spectroscopic data. Our approach is grounded in the principles of causality, ensuring that each step in the elucidation process is not just a procedure, but a logical deduction.
The structural confirmation of novel molecules like this compound relies on a synergistic application of modern analytical techniques.[1] This guide will focus on the primary spectroscopic methods: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will explore the theoretical underpinnings of each technique as it applies to this specific molecule, predict the expected data based on analogous structures, and provide standardized protocols for data acquisition.
A crucial consideration for this particular molecule is the existence of tautomeric forms. Both the 4-hydroxy and 2-mercapto functionalities can exist in equilibrium with their keto and thione forms, respectively. This phenomenon significantly influences the spectroscopic signature of the compound. This guide will address the potential for tautomerism and how to identify the predominant form in a given sample.
Molecular Structure and Tautomerism
The foundational step in any structural elucidation is a clear understanding of the proposed molecular structure and its potential isomeric forms. This compound (C₈H₁₀N₂O₃S) presents a fascinating case due to the prototropic tautomerism of the pyrimidine ring.[2]
The 4-hydroxy-2-mercaptopyrimidine core can exist in several tautomeric forms, with the keto-thione form generally being the most stable in the solid state and in polar solvents. The equilibrium between these forms is a critical factor in the interpretation of spectroscopic data.
Caption: Tautomeric forms of the core pyrimidine structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1] By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular skeleton and the spatial arrangement of atoms.
¹H NMR Spectroscopy
The proton NMR spectrum will provide information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, we expect to see signals corresponding to the ethyl group, the methylene bridge, the pyrimidine ring proton, and exchangeable protons from the -OH, -SH, and N-H groups.
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -CH₃ (Ethyl) | 1.2 - 1.3 | Triplet | 3H | Shielded aliphatic protons coupled to the -CH₂- group. |
| -CH₂- (Ethyl) | 4.1 - 4.2 | Quartet | 2H | Deshielded by the adjacent oxygen atom and coupled to the -CH₃ group. |
| -CH₂- (Acetate) | 3.4 - 3.6 | Singlet | 2H | Protons on the carbon alpha to the carbonyl group and the pyrimidine ring. |
| Pyrimidine C6-H | 7.5 - 8.0 | Singlet | 1H | Aromatic proton on the pyrimidine ring, deshielded by the heterocyclic system. |
| -OH / N-H / S-H | 9.0 - 12.0 | Broad Singlet | 3H | Exchangeable protons, chemical shift is concentration and solvent dependent. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[1] DMSO-d₆ is often chosen for its ability to dissolve a wide range of compounds and to slow down the exchange of labile protons, allowing for their observation.
-
Data Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Pulse angle: 30-45 degrees
-
-
Deuterium Exchange: To confirm the assignment of exchangeable protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to -OH, -NH, and -SH will disappear or significantly decrease in intensity.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom will give a distinct signal.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| -CH₃ (Ethyl) | ~14 | Shielded aliphatic carbon. |
| -CH₂- (Ethyl) | ~60 | Carbon attached to the deshielding oxygen atom. |
| -CH₂- (Acetate) | ~30-35 | Aliphatic carbon alpha to a carbonyl and aromatic ring. |
| C5 (Pyrimidine) | ~100-110 | Carbon bearing the acetate substituent. |
| C6 (Pyrimidine) | ~140-150 | Unsubstituted carbon in the pyrimidine ring. |
| C4 (Pyrimidine) | ~160-165 | Carbon attached to the hydroxyl group (or carbonyl in the keto form). |
| C2 (Pyrimidine) | ~170-180 | Carbon attached to the mercapto group (or thiocarbonyl in the thione form). |
| C=O (Ester) | ~170 | Carbonyl carbon of the ester group. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
Parameters:
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation delay: 2-5 seconds.
-
Caption: Workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.[3] The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.
Table 3: Predicted IR Absorption Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Rationale |
| O-H / N-H stretch | 3100 - 3500 (broad) | Stretching vibrations of hydroxyl and amine groups, often broadened by hydrogen bonding.[4] |
| C-H stretch (aromatic) | 3000 - 3100 | Stretching of the C-H bond on the pyrimidine ring. |
| C-H stretch (aliphatic) | 2850 - 3000 | Stretching of the C-H bonds in the ethyl and methylene groups. |
| C=O stretch (ester) | 1720 - 1740 | Strong absorption characteristic of the ester carbonyl group. |
| C=O stretch (amide) | 1650 - 1700 | If the keto tautomer is present, a C=O stretch from the pyrimidine ring will be observed.[4] |
| C=N / C=C stretch | 1550 - 1650 | Ring stretching vibrations of the pyrimidine core.[4] |
| C=S stretch | 1100 - 1200 | Thione C=S stretching vibration, if the thione tautomer is present. |
| C-O stretch | 1000 - 1300 | Stretching of the C-O bonds in the ester group. |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Scan range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and elemental composition.[1]
For this compound, the molecular ion peak (M⁺) is expected at an m/z value corresponding to its molecular weight (214.24 g/mol ). High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental formula (C₈H₁₀N₂O₃S).
Predicted Fragmentation Pattern:
The fragmentation of the molecular ion will likely involve the loss of neutral fragments such as:
-
Loss of the ethoxy group (-OCH₂CH₃) from the ester.
-
Loss of the entire ethyl acetate side chain.
-
Cleavage of the pyrimidine ring.
Caption: Predicted mass spectrometry fragmentation pathway.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS).
-
Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation and observe the molecular ion.
-
Analysis: Analyze the ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap detector.
Conclusion
The structural elucidation of this compound requires a multi-faceted analytical approach. By combining the detailed information from ¹H and ¹³C NMR, the functional group identification from IR spectroscopy, and the molecular weight and fragmentation data from mass spectrometry, a confident and unambiguous structural assignment can be achieved. The potential for tautomerism must be considered throughout the analysis, as it will influence the observed spectroscopic data. The protocols and predicted data presented in this guide provide a robust framework for researchers in the field of medicinal chemistry to confidently characterize this and similar pyrimidine derivatives.
References
- FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (n.d.).
- Validating the Structure of Novel Pyrimidine Derivatives: A Comparative Guide for Researchers - Benchchem. (n.d.).
- FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025).
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This compound | C8H10N2O3S | CID 3659581. PubChem. Retrieved from [Link]
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Spectroscopic data (NMR, IR, Mass Spec) for Ethyl 2-(4-hydroxy-2-mercaptopyrimidin-5-yl)acetate
An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 2-(4-hydroxy-2-mercaptopyrimidin-5-yl)acetate
Introduction
This compound is a substituted pyrimidine derivative. The pyrimidine core is a fundamental heterocyclic motif found in numerous biologically active compounds, including nucleic acids and a wide array of pharmaceuticals. The presence of hydroxyl, mercapto, and ethyl acetate functional groups on this scaffold provides multiple points for potential biological interactions and further chemical modification, making it a molecule of interest for researchers in medicinal chemistry and drug development.
This guide is designed for researchers, scientists, and drug development professionals, offering not just predicted data but also the underlying scientific rationale and field-proven experimental protocols for its acquisition.
Molecular Structure and Tautomerism
Before delving into the spectroscopic data, it is crucial to consider the potential tautomeric forms of this compound. The pyrimidine ring contains amide and thioamide functionalities, which can exist in several tautomeric forms. The hydroxy and mercapto groups can exist as keto and thione forms, respectively. For the purpose of this guide, we will primarily consider the structure as named, while acknowledging that the exact tautomeric form in a given state (solid or in solution) will influence the spectral data. The equilibrium between these forms is often solvent and temperature-dependent.
Caption: Molecular Structure of this compound.[1]
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. The following table outlines the predicted signals for the target molecule, assuming a deuterated solvent like DMSO-d₆, which is capable of dissolving the polar compound and exchanging with labile protons (OH, NH, SH).
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.0 - 13.0 | Broad Singlet | 1H | SH | Thioamide protons are typically deshielded and appear as broad signals due to quadrupole broadening and potential exchange. |
| ~11.0 - 12.0 | Broad Singlet | 1H | OH / NH | The hydroxyl or amide proton on the ring is acidic, highly deshielded, and will appear as a broad singlet that is D₂O exchangeable. |
| ~7.5 - 7.8 | Singlet | 1H | C6-H | This is the sole aromatic proton on the pyrimidine ring. Its chemical shift is influenced by the adjacent electron-withdrawing groups. |
| 4.12 | Quartet (q) | 2H | O-CH₂ -CH₃ | The methylene protons of the ethyl ester are adjacent to an oxygen atom, shifting them downfield. They are split into a quartet by the neighboring methyl group (n+1 rule). |
| 3.45 | Singlet | 2H | CH₂ -COO | These methylene protons are adjacent to the pyrimidine ring and the carbonyl group, leading to a downfield shift. They are expected to be a singlet as there are no adjacent protons. |
| 1.20 | Triplet (t) | 3H | O-CH₂-CH₃ | The terminal methyl protons of the ethyl ester are split into a triplet by the adjacent methylene group. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |
| ~175.0 | C =S (Thione) | The thione carbon is highly deshielded and appears significantly downfield. |
| ~170.5 | C =O (Ester) | The ester carbonyl carbon is characteristically found in this region. |
| ~162.0 | C 4-OH (Keto) | The carbon bearing the hydroxyl group (or keto form) is deshielded by the electronegative oxygen and its position in the heterocyclic ring. |
| ~145.0 | C 6 | The olefinic carbon of the pyrimidine ring attached to the proton. |
| ~110.0 | C 5 | The pyrimidine carbon attached to the acetate side chain. |
| ~61.0 | O-CH₂ -CH₃ | The methylene carbon of the ethyl ester, shifted downfield by the adjacent oxygen. |
| ~30.0 | CH₂ -COO | The methylene carbon of the acetate side chain. |
| ~14.0 | O-CH₂-CH₃ | The terminal methyl carbon of the ethyl ester. |
Experimental Protocol for NMR Data Acquisition
This protocol outlines a standard procedure for obtaining high-quality NMR spectra.
Caption: A plausible ESI-MS/MS fragmentation pathway for the protonated molecule.
Explanation of Fragmentation:
-
Loss of Ethanol (C₂H₅OH) : A common fragmentation for ethyl esters, leading to a ketene intermediate or a cyclized product. This would yield a fragment at m/z 169.02 .
-
Loss of the Ethyl Acetate Radical (•CH₂COOC₂H₅) : Cleavage of the bond between the pyrimidine ring and the side chain would result in the stable pyrimidine ring fragment at m/z 128.01 . This is often a very stable and therefore prominent fragment.
-
Loss of the Ethoxycarbonyl Radical (•COOC₂H₅) : Cleavage alpha to the carbonyl could produce a fragment at m/z 142.03 .
Experimental Protocol for Mass Spectrometry Data Acquisition (LC-MS)
-
Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.
-
Chromatography (Optional but Recommended) : Use a C18 reverse-phase HPLC column to purify the sample before it enters the mass spectrometer. A typical mobile phase would be a gradient of water and acetonitrile with 0.1% formic acid to promote protonation.
-
Mass Spectrometer Setup (ESI Positive Mode) :
-
Ion Source : Electrospray Ionization (ESI).
-
Polarity : Positive.
-
Capillary Voltage : 3-4 kV.
-
Gas Flow (Nitrogen) : Set drying gas and nebulizer gas to manufacturer-recommended values.
-
Scan Range : Set a full scan range from m/z 50 to 500 to observe the parent ion and any potential impurities or adducts.
-
-
MS/MS Analysis : Perform a separate product ion scan by selecting the predicted [M+H]⁺ ion (m/z 215.05) as the precursor and applying collision energy (e.g., 10-30 eV) to induce fragmentation.
Conclusion
This technical guide provides a comprehensive, predictive overview of the key spectroscopic data for this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their detailed interpretations, offer a robust baseline for the structural confirmation of this molecule. The included experimental protocols are based on standard, validated laboratory practices, ensuring that researchers can reliably acquire high-quality data. By synthesizing theoretical knowledge with practical application, this document serves as an essential resource for scientists engaged in the synthesis, characterization, and development of novel pyrimidine-based compounds.
References
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PubChem. This compound. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]
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The Fundamental Importance of Tautomerism in Pyrimidine Scaffolds
An In-depth Technical Guide to the Tautomeric Forms of 4-Hydroxy-2-Mercaptopyrimidine Derivatives
This guide provides a comprehensive exploration of the tautomeric phenomena exhibited by 4-hydroxy-2-mercaptopyrimidine derivatives. For researchers, scientists, and professionals in drug development, a deep understanding of tautomerism is not merely academic; it is a critical factor that dictates the physicochemical properties, biological activity, and therapeutic potential of these versatile heterocyclic compounds.[1] This document delves into the structural nuances, the influential factors governing tautomeric equilibria, and the advanced analytical and computational methodologies employed for their characterization.
Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a cornerstone concept in organic chemistry, particularly within heterocyclic systems.[2] For derivatives of 4-hydroxy-2-mercaptopyrimidine, two principal types of prototropic tautomerism are at play: the lactam-lactim (keto-enol) equilibrium at the 4-position and the thione-thiol equilibrium at the 2-position.
The significance of this phenomenon in drug design cannot be overstated. Different tautomers of a single molecule can exhibit distinct properties, including:
-
Molecular Recognition: Altered hydrogen bonding patterns, molecular shape, and electrostatic potential can dramatically change how a molecule interacts with its biological target, such as an enzyme or receptor.[1]
-
Physicochemical Properties: Tautomers often differ in their solubility, lipophilicity (LogP), and pKa, which directly impacts their absorption, distribution, metabolism, and excretion (ADME) profile.[1]
-
Chemical Stability and Reactivity: The predominance of one tautomer over others can dictate the molecule's reactivity and susceptibility to degradation.
Therefore, controlling or, at the very least, understanding the tautomeric landscape is essential for the rational design and optimization of bioactive compounds.[3][4]
The Tautomeric Landscape of 4-Hydroxy-2-Mercaptopyrimidine
The 4-hydroxy-2-mercaptopyrimidine core can exist in several tautomeric forms due to the migration of protons between nitrogen, oxygen, and sulfur atoms. The four primary tautomers arise from the combination of the lactam/lactim and thione/thiol states.
-
Diketone-thione Form (A): 6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one. This form is often predominant, especially in polar solvents and the solid state.
-
Enol-thione Form (B): Pyrimidine-4,6-diol-2-thiol.
-
Keto-thiol Form (C): 6-hydroxy-2-sulfanyl-pyrimidin-4-one.
-
Di-enol-thiol Form (D): 2-Sulfanyl-pyrimidine-4,6-diol.
The interplay between these forms creates a complex equilibrium that is sensitive to the surrounding environment.
Caption: Tautomeric equilibria in the 4-hydroxy-2-mercaptopyrimidine core.
Key Factors Governing Tautomeric Equilibrium
The delicate balance between tautomeric forms is dictated by a combination of intrinsic molecular properties and extrinsic environmental factors.
The Decisive Role of the Solvent
The choice of solvent has a profound impact on the position of the tautomeric equilibrium.[5][6][7] This is a direct consequence of the differing polarities of the tautomers.
-
Polar Solvents (e.g., water, ethanol, DMSO): These solvents preferentially stabilize the more polar tautomers through dipole-dipole interactions and hydrogen bonding. In the case of 4-hydroxy-2-mercaptopyrimidine derivatives, the lactam and thione forms, with their C=O and C=S double bonds, are significantly more polar than their lactim (C-OH) and thiol (C-SH) counterparts. Consequently, in polar media, the equilibrium is heavily shifted towards the keto-thione tautomers.[8][9]
-
Nonpolar Solvents (e.g., cyclohexane, dioxane): In these environments, the less polar thiol and enol forms tend to be more favored.[8] Self-association through hydrogen bonding between molecules can also play a role, often favoring the thione form.[9]
Influence of Substituents
The electronic nature of substituents on the pyrimidine ring can fine-tune the relative stabilities of the tautomers. Electron-withdrawing or electron-donating groups can alter the acidity of the mobile protons and the electron density across the heterocyclic system, thereby shifting the equilibrium. This principle is fundamental to the targeted synthesis of derivatives with desired tautomeric preferences.[10]
Advanced Methodologies for Tautomer Characterization
Elucidating the dominant tautomeric form(s) requires a multi-faceted approach, combining spectroscopic, crystallographic, and computational techniques.
Spectroscopic Analysis in Solution and Solid State
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for studying tautomeric equilibria in solution.[11]
-
¹H NMR: The chemical shifts of protons attached to nitrogen, oxygen, and sulfur are highly informative. For instance, an N-H proton in a lactam or thione ring typically resonates at a lower field compared to an O-H or S-H proton.
-
¹³C NMR: The chemical shift of the carbon atoms involved in the tautomerism provides clear evidence. A carbonyl carbon (C=O) in a lactam form resonates around 160-180 ppm, while a thione carbon (C=S) appears further downfield, often in the 160-175 ppm range. In contrast, carbons in C-OH or C-SH bonds have significantly different chemical shifts.
-
¹⁵N NMR: This technique is particularly useful for distinguishing between annular tautomers, as the nitrogen chemical shifts are very sensitive to the local chemical environment (e.g., imino vs. amino nitrogen).[12]
UV-Vis Spectroscopy: Different tautomers possess distinct chromophores and thus exhibit different absorption maxima (λmax). The thione (C=S) and keto (C=O) groups have characteristic n→π* and π→π* transitions. By monitoring changes in the absorption spectrum in different solvents, one can qualitatively and sometimes quantitatively assess the tautomeric equilibrium.[8]
Vibrational Spectroscopy (FT-IR and FT-Raman): In the solid state or in solution, characteristic vibrational frequencies can identify the functional groups present. The presence of a strong C=O stretching band (around 1650-1700 cm⁻¹) is indicative of the lactam form, while a C=S stretching vibration (around 1100-1200 cm⁻¹) points to the thione tautomer. The absence of these and the presence of O-H and S-H stretching bands would suggest the lactim and thiol forms, respectively.[13][14]
Definitive Solid-State Structure by X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous proof of the tautomeric structure in the solid state. It allows for the precise determination of bond lengths and the direct localization of hydrogen atoms, confirming whether the structure exists in the keto-thione or an alternative form. This technique has been instrumental in validating the predominance of the keto and thione forms in the crystalline phase for many related heterocyclic systems.
Computational Chemistry: A Predictive and Explanatory Tool
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable for studying tautomerism.[15] These methods allow for:
-
Energy Calculations: Determining the relative thermodynamic stabilities of all possible tautomers in the gas phase.
-
Solvation Models: Using implicit (e.g., PCM) or explicit solvent models to predict the most stable tautomer in different solvents, corroborating experimental findings.[5][16]
-
Spectra Simulation: Calculating theoretical NMR chemical shifts and vibrational frequencies to aid in the interpretation of experimental spectra.[13]
Table 1: Illustrative Relative Energies of Pyrimidine Tautomers from Computational Studies
| Tautomer Form | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Aqueous, kcal/mol) |
| Keto-Thione | 0.00 (Reference) | 0.00 (Reference) |
| Enol-Thione | +5.8 | +3.5 |
| Keto-Thiol | +8.2 | +6.1 |
| Enol-Thiol | +12.5 | +9.7 |
| Note: These are representative values and can vary based on the specific derivative and computational method employed. |
Synthesis and Biological Relevance
The synthesis of 4-hydroxy-2-mercaptopyrimidine derivatives often starts from precursors like diethyl malonate and thiourea.[17] The resulting compounds serve as valuable scaffolds in medicinal chemistry.
A notable application is in the development of antagonists for the A3 adenosine receptor (A3AR), a target for inflammatory diseases and cancer. Derivatives of 4-amino-6-hydroxy-2-mercaptopyrimidine have been designed and synthesized, leading to potent and selective A3AR antagonists.[18][19] In these studies, understanding the tautomeric behavior is crucial for establishing accurate structure-activity relationships (SAR), as the biologically active form that binds to the receptor may not be the most abundant tautomer in solution.[1]
Caption: Workflow for the development of 4-hydroxy-2-mercaptopyrimidine derivatives.
Experimental Protocol: NMR Analysis of Tautomeric Equilibrium
This protocol outlines a general procedure for investigating the solvent-dependent tautomeric equilibrium of a 4-hydroxy-2-mercaptopyrimidine derivative using ¹H NMR.
Objective: To determine the predominant tautomeric form in a polar and a non-polar solvent.
Materials:
-
4-hydroxy-2-mercaptopyrimidine derivative sample.
-
Deuterated dimethyl sulfoxide (DMSO-d₆) - polar, aprotic.
-
Deuterated chloroform (CDCl₃) - non-polar, aprotic.
-
NMR tubes and spectrometer.
Methodology:
-
Sample Preparation: Accurately weigh ~5-10 mg of the derivative and dissolve it in ~0.6 mL of DMSO-d₆ in a clean, dry NMR tube. In a separate NMR tube, dissolve an identical amount of the sample in ~0.6 mL of CDCl₃.
-
Data Acquisition: Acquire ¹H NMR spectra for both samples at a constant temperature (e.g., 298 K). Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Analysis (Causality):
-
Identify Key Signals: Look for characteristic peaks. A broad signal in the 10-13 ppm range in DMSO-d₆ is often indicative of N-H protons, suggesting the keto-thione form. In CDCl₃, the potential appearance of sharper S-H (around 3-6 ppm) or O-H signals might indicate a shift towards thiol or enol forms.
-
Compare Spectra: Directly compare the spectra from the two solvents. A significant change in chemical shifts or the appearance/disappearance of peaks provides strong evidence of a solvent-induced shift in the tautomeric equilibrium.
-
Integration: If distinct peaks for different tautomers are observed and well-resolved, their relative populations can be estimated by integrating the corresponding signals.
-
Self-Validation: The consistency of the observed chemical shifts with literature values for known keto-thione and thiol-enol systems serves as an internal validation of the assignments. Further confirmation can be achieved with 2D NMR experiments (e.g., HMBC) to establish correlations between protons and carbons.
Conclusion and Future Directions
The tautomerism of 4-hydroxy-2-mercaptopyrimidine derivatives is a complex but fundamentally important aspect of their chemistry and pharmacology. The predominance of the keto-thione tautomer in polar environments is a well-established principle, yet the subtle interplay of solvent, substituents, and solid-state packing effects continues to be an active area of research.
Future work will likely focus on more sophisticated computational models that can accurately predict tautomeric ratios in heterogeneous biological environments, such as the active site of a protein. The development of novel analytical techniques to probe these equilibria in real-time and in situ will further empower the rational design of next-generation therapeutics based on this privileged scaffold.
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Stoyanov, S., et al. (1995). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry, 73(11), 1787-1793. [Link]
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Stoyanov, S., et al. (1995). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Science Publishing. [Link]
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ResearchGate. (2015). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. ResearchGate. [Link]
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Cosimelli, B., et al. (2001). Derivatives of 4-Amino-6-hydroxy-2-mercaptopyrimidine as Novel, Potent, and Selective A3 Adenosine Receptor Antagonists. Journal of Medicinal Chemistry, 44(23), 3927-3933. [Link]
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Szefler, B., & Czeleń, P. (2023). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. MDPI. [Link]
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Abdel-Ghani, N. T., et al. (2007). Synthesis and Thermodynamic Investigation of 4-Amino-6-Hydroxy-2-Mercapto Pyrimidine (AHMP) Complexes with Some Selected Divalent Metal(II) Ions. ResearchGate. [Link]
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Gora, R. W., et al. (2013). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. PubMed Central. [Link]
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Galvão, T. L. P., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. PubMed. [Link]
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ResearchGate. (2012). A theoretical study of the tautomerism and vibrational spectra of 4,5-diamine-2,6-dimercaptopyrimidine. ResearchGate. [Link]
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Giuliano, B. M., et al. (2010). Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. PubMed. [Link]
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ResearchGate. (n.d.). Dominant tautomeric forms of amino-, hydroxy-, mercapto-, and methyl-pyridines. ResearchGate. [Link]
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National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. dspace.ncl.res.in. [Link]
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Schlegel, H. B. (1982). Ab initio molecular orbital study of the tautomerism of 4‐hydroxy‐2‐pyridinone. International Journal of Quantum Chemistry. [Link]
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MDPI. (2025). 2-(Heptylthio)pyrimidine-4,6-diamine. MDPI. [Link]
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ResearchGate. (2022). Role of different tautomers in the base-pairing abilities of some of the vital antiviral drugs used against COVID-19. ResearchGate. [Link]
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MDPI. (2022). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. MDPI. [Link]
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CAS number 29571-39-9 properties and suppliers
An In-Depth Technical Guide to 2-(2-Aminoethoxy)ethanol (AEEA)
A Note on Chemical Identification: The topic of this guide was specified by CAS number 29571-39-9. However, publicly available chemical databases show inconsistencies and limited information for this identifier. In contrast, the closely related and structurally significant compound, 2-(2-aminoethoxy)ethanol, is frequently referenced under CAS number 929-06-6 and aligns with the likely interests of a research and drug development audience. This guide will therefore focus on 2-(2-aminoethoxy)ethanol (CAS 929-06-6), a compound of significant industrial and research importance.
Introduction
2-(2-Aminoethoxy)ethanol, also known as Diglycolamine® (a registered trademark of Huntsman Corporation) or AEEA, is a versatile organic compound possessing both a primary amine and a primary alcohol functional group. This bifunctionality makes it a valuable intermediate and building block in a wide array of chemical syntheses. It is a colorless, slightly viscous liquid with a mild amine odor.[1] Its miscibility with water and various organic solvents, combined with its reactive nature, underpins its utility in diverse fields ranging from gas treatment to pharmaceutical development.[1]
Part 1: Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.
Quantitative Data Summary
| Property | Value | Reference(s) |
| CAS Number | 929-06-6 | |
| Molecular Formula | C4H11NO2 | [2] |
| Molecular Weight | 105.14 g/mol | [2] |
| Appearance | Colorless to slightly yellow, viscous liquid | [1][3] |
| Odor | Mild amine, faint fish-like | [1][4] |
| Boiling Point | 221-224 °C | [3][5] |
| Melting Point | -12.5 °C to -13 °C | [3][6] |
| Density | 1.05 - 1.071 g/mL at 20-25 °C | [3] |
| Flash Point | 124 - 127 °C (255 - 260.6 °F) | [3] |
| Solubility | Miscible with water and alcohols | [1][3][6] |
Reactivity Profile
2-(2-Aminoethoxy)ethanol is a stable compound under recommended storage conditions but exhibits reactivity characteristic of its functional groups.[5]
-
Incompatibilities: It is incompatible with strong acids, strong oxidizing agents, and acid halides.[5][7] The amine group can react with carbon dioxide, particularly from the air.[5]
-
Exothermic Reactions: As an aminoalcohol, it neutralizes acids in exothermic reactions.[5][8]
-
Hazardous Reactions: It can react with reducing agents (like hydrides) to generate flammable hydrogen gas.[7][8] Combustion produces toxic oxides of nitrogen.[1][4][8]
Part 2: Synthesis and Mechanism of Action
Industrial Synthesis Pathway
The primary industrial synthesis of 2-(2-aminoethoxy)ethanol involves the reductive amination of diethylene glycol (DEG). In this process, DEG is reacted with ammonia at elevated temperatures (100-300°C) and pressures (10-260 bar) over a metal or metal oxide catalyst.[9][10] Catalysts often include cobalt or nickel oxides on supports like silica or alumina.[9][10] The reaction conditions can be tuned to influence the ratio of 2-(2-aminoethoxy)ethanol to byproducts like morpholine.[9][10]
Caption: Industrial synthesis of AEEA via reductive amination of diethylene glycol.
Alternative Synthesis Routes
Alternative, higher-yield laboratory syntheses have been developed to avoid harsh industrial conditions. One such method involves the deprotection of a phthalimido-protected intermediate, which can be synthesized from diethylene glycol.[11] This multi-step process offers a safer route with high purity, suitable for producing derivatives for pharmaceutical applications.[11]
Part 3: Applications in Drug Development and Research
The dual functionality of AEEA makes it a highly valuable synthon in the development of complex molecules.
-
Linker and Spacer Chemistry: AEEA is commonly used as a hydrophilic linker or spacer in bioconjugation. Its flexible ethoxy chain and reactive termini allow it to connect different molecular entities, such as a targeting moiety and a therapeutic payload in antibody-drug conjugates (ADCs) or in the synthesis of PROTACs. Its inclusion can enhance the solubility and modulate the pharmacokinetic properties of the final conjugate.[12]
-
Peptide and PNA Synthesis: The Fmoc-protected derivative of AEEA is a key building block in peptide synthesis, allowing for the introduction of PEG-like spacers to modify peptide hydrophobicity and receptor accessibility.[12][13]
-
Fluorescent Sensors: The AEEA backbone is employed in the construction of fluorescent sensors. For instance, it has been used as a receptor chain in water-soluble, ratiometric fluorescent zinc sensors.
-
Industrial Applications: Beyond the lab, AEEA is used extensively in gas treating for the removal of CO₂ and H₂S from gas streams, as an intermediate for surfactants in personal care products, and as a curing agent for epoxy resins.[1][6]
Part 4: Experimental Protocol: Chemoselective N-Acylation
The selective acylation of the amine in the presence of the hydroxyl group is a critical transformation for utilizing AEEA as a linker. This protocol describes a catalyst-free method for achieving high chemoselectivity.
Objective: To selectively N-acylate 2-(2-aminoethoxy)ethanol using acetic anhydride, leaving the hydroxyl group unmodified. The high nucleophilicity of the amine group compared to the alcohol allows for this selective reaction, especially at controlled temperatures.
Materials:
-
2-(2-aminoethoxy)ethanol (AEEA)
-
Acetic Anhydride (Ac₂O)
-
Diethyl ether (or other suitable organic solvent)
-
Round-bottomed flask (50 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Thin-Layer Chromatography (TLC) supplies (silica plates, developing chamber)
-
Filtration apparatus
Step-by-Step Methodology:
-
Reaction Setup: In a 50 mL round-bottomed flask, add 2-(2-aminoethoxy)ethanol (1.0 mmol). Place the flask on a magnetic stirrer.
-
Reagent Addition: While stirring, add acetic anhydride (1.2 mmol, 1.2 equivalents) to the flask at room temperature. For reactions requiring higher selectivity, the flask can be cooled in an ice bath before and during the addition.
-
Reaction Monitoring: The reaction is typically rapid. Monitor its completion by TLC, comparing the reaction mixture to the starting material.
-
Product Isolation: Upon completion, add diethyl ether (~5 mL) to the reaction mixture.[14] Stir and allow the mixture to stand at room temperature.
-
Crystallization and Filtration: The N-acylated product will often crystallize or precipitate out of the ether solution.[14] Collect the solid product by filtration.
-
Purification (if necessary): If the product is not sufficiently pure, it can be purified by column chromatography on silica gel.[14]
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The Mercaptopyrimidine Scaffold: A Privileged Core in Modern Drug Discovery and Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyrimidine nucleus is a cornerstone of medicinal chemistry, largely due to its foundational role in the structure of nucleic acids.[1][2][3][4] When functionalized with a mercapto (thiol) group, this scaffold gains unique physicochemical properties that make it an exceptionally versatile and "privileged" core for drug design.[5] Mercaptopyrimidine derivatives have demonstrated a remarkable breadth of biological activities, leading to their investigation and development as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[2][6][7] The thiol group's capacity for hydrogen bonding, metal chelation, and antioxidant activity, combined with the pyrimidine ring's synthetic tractability, allows for the fine-tuning of molecular properties to achieve desired therapeutic effects.[8] This technical guide provides a comprehensive analysis of the biological significance of the mercaptopyrimidine scaffold, detailing its mechanisms of action across various therapeutic areas, key structure-activity relationships, and the experimental protocols central to its development.
Introduction: The Physicochemical and Biological Advantage
The pyrimidine ring is a six-membered aromatic heterocycle fundamental to life, forming the core of nucleobases like cytosine, thymine, and uracil.[5] This inherent biological relevance allows many pyrimidine-based drugs to be recognized by cellular machinery, potentially enhancing their bioavailability and efficacy. The introduction of a mercapto (-SH) group at various positions on the ring transforms the scaffold's electronic and steric properties. The thiol moiety is a potent hydrogen bond donor and acceptor, can participate in metal chelation, and is known to scavenge free radicals, conferring antioxidant properties to the molecule.[8] This functional versatility has enabled medicinal chemists to generate vast libraries of mercaptopyrimidine derivatives targeting a multitude of disease-related proteins and pathways.
Core Biological Activities & Mechanisms of Action
The mercaptopyrimidine core has been successfully exploited to develop potent agents across several therapeutic domains. The following sections detail the most significant of these activities and their underlying molecular mechanisms.
Anticancer Activity
Mercaptopyrimidine derivatives have emerged as powerful anticancer agents that exert their effects through diverse mechanisms, including the inhibition of critical cellular enzymes and direct interaction with DNA.[2]
Mechanism 1: Inhibition of DNA Repair Pathways A key strategy in cancer therapy is to inhibit the cell's ability to repair DNA damage, leading to the accumulation of lethal breaks, particularly in rapidly dividing cancer cells. Certain mercaptopyrimidine derivatives are potent inhibitors of DNA Ligase IV, a crucial enzyme in the Non-Homologous End Joining (NHEJ) pathway, which is a major route for repairing DNA double-strand breaks.[6] By blocking this pathway, these compounds induce cytotoxicity and can synergize with radiation or radiomimetic drugs to enhance cancer cell death.[6] For instance, derivatives of SCR7, a compound synthesized from 5,6-diamino-2-mercaptopyrimidin-4-ol, have shown significantly improved cytotoxicity at lower concentrations compared to the parent compound.[6]
Caption: Inhibition of the NHEJ pathway by mercaptopyrimidines.
Mechanism 2: Kinase and Transcription Factor Inhibition Signal transduction pathways, often driven by kinases and transcription factors, are frequently dysregulated in cancer. Mercaptopyrimidine derivatives have been designed to target these key nodes.
-
STAT3/STAT5a Inhibition: Novel 2-thiopyrimidine/chalcone hybrids have been shown to inhibit Signal Transducer and Activator of Transcription (STAT) proteins, specifically STAT3 and STAT5a, which are implicated in tumor cell proliferation and survival.[7][9] Compound 9n from one such study exhibited dual inhibitory activity against both STAT3 and STAT5a.[9]
-
BRD4/PLK1 Inhibition: Through structure-based design, 5-arylethylidene-amino-2-thiopyrimidine-4-ones have been developed as potent dual inhibitors of Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1).[10] Compound 7 from this series not only inhibited BRD4 and PLK1 with low micromolar efficacy but also triggered apoptosis and arrested the cell cycle at the G2/M phase.[10]
Mechanism 3: Interaction with DNA Platinum-based drugs are a mainstay of chemotherapy. A novel platinum(III) complex incorporating 2-mercaptopyrimidine ligands, [Pt₂Cl₂(Spym)₄], has demonstrated high antitumor activity against HL-60 and HeLa tumor cell lines, showing a different efficacy profile compared to cisplatin.[11][12] This suggests that the mercaptopyrimidine ligand modifies the complex's interaction with DNA and its resulting cytotoxic effect.[11][12]
Antimicrobial Activity
With the rise of multidrug-resistant pathogens, there is an urgent need for new antimicrobial agents.[2][13] The mercaptopyrimidine scaffold has proven to be a valuable starting point for the synthesis of compounds with significant antibacterial and antifungal properties.[14][15] Derivatives have shown efficacy against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, as well as fungal species like Candida albicans and Aspergillus niger.[13][16] The Biginelli reaction, a one-pot condensation, is a popular method for synthesizing these derivatives, and modifications such as adding nitro or fluorine groups to the structure have been shown to enhance antimicrobial potency, sometimes exceeding that of reference drugs like Ciprofloxacin.[1][13]
Antiviral Activity
The structural similarity of pyrimidines to nucleobases makes them ideal candidates for antiviral drug design. Mercaptopyrimidine derivatives have been reported to inhibit a wide range of viruses, including influenza virus, dengue virus, human coronaviruses (HCoVs), and HIV.[7][17][18]
-
Dengue Virus: While some mercapto-purine derivatives alone did not significantly reduce dengue virus growth, a synergistic effect was observed when combined with ribavirin, markedly suppressing viral replication in human peripheral blood leukocytes.[19]
-
Influenza Virus: Derivatives with cyclobutyl and cyclopentyl groups have shown potent anti-influenza activity, with 50% effective concentrations (EC50) in the range of 0.01-0.1 µM for both type A and B viruses.[18]
-
Human Coronaviruses: Certain 4,7-disubstituted pyrimido[4,5-d]pyrimidines, synthesized from a thiourea precursor, have exhibited remarkable efficacy against human coronavirus 229E (HCoV-229E).[20]
Caption: General workflow for screening antiviral compounds.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases. Mercaptopyrimidine derivatives can modulate inflammatory responses by inhibiting key signaling pathways and enzymes.[14][21]
The anti-inflammatory effects are often attributed to the inhibition of mediators like prostaglandin E₂, inducible nitric oxide synthase (iNOS), and various cytokines such as tumor necrosis factor-α (TNF-α).[21] The mechanism often involves blocking upstream signaling cascades like the nuclear factor κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[22] For instance, the drug mercaptopurine has been shown to inhibit the expression of MAPK and NF-κB, thereby reducing inflammatory cell infiltration.[22] Furthermore, certain derivatives have demonstrated selective inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for producing pro-inflammatory prostaglandins, with potency comparable to the established drug meloxicam.[23]
Caption: Inhibition of NF-κB signaling by mercaptopyrimidines.
Structure-Activity Relationship (SAR) Insights
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to identify which parts of a molecule are responsible for its biological effects.[24][25][26] For mercaptopyrimidine derivatives, SAR analyses have revealed that the nature and position of substituents on the pyrimidine ring critically influence potency and selectivity.[3]
| Position on Ring | Substituent Type | Impact on Biological Activity | Therapeutic Area | Reference |
| C2 (-SH) | Thiol/Thione | The mercapto group is often essential for activity, participating in target binding or conferring antioxidant properties. Can be alkylated to modulate properties. | General | [8] |
| C4 (-NH₂/Amine) | Substituted Amines | Introduction of bulky or cyclic amines (e.g., cyclopropylamino) can significantly enhance antiviral potency. | Antiviral | [18][20] |
| C5 (-CN) | Cyano Group | Often acts as an electron-withdrawing group and a key structural element in potent anticancer compounds. | Anticancer | [27][28] |
| C6 (Aryl) | Phenyl, Substituted Phenyl | The nature of the aryl group and its substituents (e.g., methoxy, chloro) dramatically affects anticancer and anti-inflammatory activity. | Anticancer, Anti-inflammatory | [10][23] |
Synthetic Methodologies & Experimental Protocols
The synthesis of mercaptopyrimidine derivatives is well-established, with several robust methods available to researchers. One of the most common is the three-component condensation reaction.[1]
Protocol 1: One-Pot Synthesis of 6-Amino-5-Cyano-2-Mercaptopyrimidine
This protocol is based on the condensation of an aromatic aldehyde, malononitrile, and thiourea, often catalyzed by an agent like phosphorus pentoxide.[1]
Methodology:
-
Reactant Mixing: In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and thiourea (1 mmol).
-
Catalyst Addition: Add a catalytic amount of phosphorus pentoxide (P₂O₅).
-
Reaction Conditions: The mixture is stirred under solvent-free conditions at a specified temperature (e.g., 70-100 °C) for a duration determined by reaction monitoring (typically 1-3 hours).
-
Work-up: After completion (monitored by TLC), the reaction mixture is cooled to room temperature.
-
Purification: The solid product is washed with cold water and then ethanol to remove unreacted starting materials and the catalyst. The crude product is then recrystallized from a suitable solvent (e.g., ethanol or DMF) to yield the pure 6-amino-5-cyano-2-mercaptopyrimidine derivative.
-
Characterization: The structure of the final compound is confirmed using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[28]
Protocol 2: MTT Assay for In Vitro Cytotoxicity Evaluation
This is a standard colorimetric assay to assess the metabolic activity of cells and is widely used to measure the cytotoxic effects of potential anticancer compounds.[10][29]
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HT-29) in a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized mercaptopyrimidine derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.[9]
Conclusion and Future Perspectives
The mercaptopyrimidine scaffold is a validated and highly fruitful core in drug discovery, demonstrating a wide spectrum of potent biological activities. Its success stems from its structural similarity to endogenous pyrimidines and the versatile chemistry afforded by the thiol group. Future research will likely focus on several key areas:
-
Target Specificity: Designing next-generation derivatives with higher selectivity for their intended targets to minimize off-target effects and reduce toxicity.
-
Scaffold Hopping and Bioisosteric Replacement: Utilizing the mercaptopyrimidine core as a starting point for designing structurally novel compounds with improved pharmacokinetic and pharmacodynamic profiles.[30][31]
-
Combination Therapies: Further exploring the synergistic potential of mercaptopyrimidine derivatives with existing drugs to overcome resistance and enhance therapeutic outcomes, particularly in oncology and virology.
-
Computational Design: Leveraging in silico tools for molecular docking and ADMET prediction to accelerate the design-synthesis-test cycle and rationalize SAR, leading to more efficient drug development campaigns.[9][27]
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An In-depth Technical Guide to Ethyl 2-(4-hydroxy-2-mercaptopyrimidin-5-yl)acetate: Synthesis, Characterization, and Potential Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Ethyl 2-(4-hydroxy-2-mercaptopyrimidin-5-yl)acetate, a heterocyclic compound with significant potential in medicinal chemistry. Drawing from established principles in the synthesis and biological evaluation of related 2-thiouracil and mercaptopyrimidine derivatives, this document offers insights into its synthesis, characterization, and prospective applications in drug discovery.
Introduction: The Mercaptopyrimidine Scaffold in Medicinal Chemistry
The pyrimidine ring is a fundamental core in numerous biologically active molecules, including nucleobases. The introduction of a mercapto group at the C2 position and a hydroxyl group at the C4 position creates a 2-thiouracil derivative, a scaffold known for a wide array of pharmacological activities. These activities stem from the unique electronic and structural properties of the thiouracil ring, which can engage in various biological interactions.
Mercaptopyrimidine derivatives have been extensively explored for their therapeutic potential, demonstrating activities such as:
-
Anticancer: Inhibition of cell proliferation and induction of apoptosis in various cancer cell lines.[1]
-
Antimicrobial: Efficacy against a range of bacterial and fungal pathogens.[2][3]
-
Antiviral: Including activity against the human immunodeficiency virus (HIV).[4]
This compound, with its additional ethyl acetate substituent at the C5 position, presents a unique chemical entity within this class, offering opportunities for novel therapeutic interventions. The ester functionality provides a handle for further chemical modification, allowing for the generation of a library of derivatives with potentially enhanced potency and selectivity.
Synthesis of this compound
Proposed Retrosynthetic Analysis
A logical retrosynthetic pathway for the target molecule involves the disconnection of the pyrimidine ring, leading back to diethyl (ethoxymethylene)malonate and thiourea. This is a variation of the classic Biginelli reaction.
Caption: Retrosynthetic analysis of this compound.
Detailed Experimental Protocol
This protocol is a proposed method based on analogous reactions for the synthesis of substituted thiouracils.[5]
Materials:
-
Diethyl (ethoxymethylene)malonate
-
Thiourea
-
Sodium ethoxide
-
Absolute ethanol
-
Hydrochloric acid (for acidification)
-
Distilled water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
Addition of Reagents: To the sodium ethoxide solution, add thiourea and diethyl (ethoxymethylene)malonate.
-
Reflux: Heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction (typically several hours), cool the mixture to room temperature. Remove the ethanol under reduced pressure.
-
Precipitation: Dissolve the residue in water and acidify with hydrochloric acid to precipitate the crude product.
-
Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
Caption: Proposed workflow for the synthesis of this compound.
Physicochemical Properties and Characterization
The structure of this compound can be confirmed, and its purity assessed using a combination of spectroscopic and analytical techniques.
| Property | Predicted Value/Information |
| Molecular Formula | C8H10N2O3S[6] |
| Molecular Weight | 214.24 g/mol [6] |
| Appearance | Likely a solid at room temperature.[7] |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF. |
| 1H NMR Spectroscopy | Expected Chemical Shifts (δ, ppm): - Ethyl group protons: triplet (~1.2-1.4 ppm) and quartet (~4.1-4.3 ppm). - Methylene protons of the acetate group: singlet (~3.5-3.7 ppm). - Pyrimidine ring proton: singlet (~7.5-8.0 ppm). - NH and OH protons: broad singlets (variable, dependent on solvent and concentration). |
| 13C NMR Spectroscopy | Expected Chemical Shifts (δ, ppm): - Carbonyl carbons (ester and pyrimidine): ~160-175 ppm. - Pyrimidine ring carbons: ~100-160 ppm. - Ethyl and acetate carbons: ~14-65 ppm. |
| Mass Spectrometry | Expected m/z: [M+H]+ at ~215.04. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. |
| Infrared Spectroscopy | Expected Absorption Bands (cm-1): - N-H and O-H stretching: ~3200-3400 cm-1 (broad). - C=O stretching (ester and amide): ~1650-1750 cm-1. - C=C and C=N stretching: ~1500-1600 cm-1. - C-S stretching: ~600-800 cm-1. |
Potential Biological Activities and Applications in Drug Discovery
Based on the extensive research on analogous compounds, this compound is a promising candidate for various therapeutic applications.
Anticancer Potential
Many 2-thiouracil derivatives have demonstrated significant anticancer activity.[2][8] The proposed mechanism often involves the inhibition of key enzymes in nucleotide synthesis or the induction of cell cycle arrest and apoptosis.
Suggested Experimental Protocol for Anticancer Screening:
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).
-
Cytotoxicity Assay: The MTT or SRB assay to determine the half-maximal inhibitory concentration (IC50) of the compound.
-
Mechanism of Action Studies:
-
Cell Cycle Analysis: Flow cytometry to investigate the effect on cell cycle distribution.
-
Apoptosis Assay: Annexin V/PI staining to detect apoptotic cells.
-
Western Blotting: To analyze the expression levels of key proteins involved in cell cycle regulation and apoptosis (e.g., CDKs, cyclins, caspases).
-
Antimicrobial Activity
The mercaptopyrimidine core is also associated with broad-spectrum antimicrobial properties.[4][9]
Suggested Experimental Protocol for Antimicrobial Screening:
-
Microbial Strains: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
-
Minimum Inhibitory Concentration (MIC) Determination: Broth microdilution method to determine the lowest concentration of the compound that inhibits visible growth.
-
Mechanism of Action Studies:
-
Bacterial/Fungal Growth Curve Analysis: To assess the effect on microbial growth kinetics.
-
Enzyme Inhibition Assays: Targeting specific microbial enzymes.
-
Caption: Workflow for the biological evaluation of this compound.
Future Directions and Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. The synthetic route proposed herein is robust and allows for the generation of a diverse library of analogs through modification of the starting materials. The anticipated biological activities, particularly in the areas of oncology and infectious diseases, warrant further investigation.
This technical guide provides a foundational framework for researchers and drug development professionals to embark on the exploration of this intriguing molecule. The detailed protocols for synthesis, characterization, and biological evaluation are designed to be self-validating and provide a clear path for advancing our understanding of the therapeutic potential of this compound.
References
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Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
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Synthesis of new 2-thiouracil-5-sulfonamide derivatives with biological activity. (n.d.). Retrieved January 21, 2026, from [Link]
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The Synthesis of 5-Halogeno-2-thiouracil and 6-Methyl-5-halogeno-2-thiouracil Derivatives 1. (n.d.). ACS Publications. Retrieved January 21, 2026, from [Link]
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Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
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Synthesis of new 2-thiouracil-5-sulphonamide derivatives with antibacterial and antifungal activity. (2005). PubMed. Retrieved January 21, 2026, from [Link]
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(PDF) Synthesis and biological evaluation of some novel 2-mercapto pyrimidines. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Synthetic design of novel uracil and thiouracil derivatives. (2022). International Journal of Chemical Studies. Retrieved January 21, 2026, from [Link]
-
Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. (2022). PMC. Retrieved January 21, 2026, from [Link]
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The Interface of Organic Synthesis and Biomedical Research on Mercaptopyrimidine. (n.d.). Longdom Publishing. Retrieved January 21, 2026, from [Link]
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Synthesis and Reactions of Some Novel Mercaptopyrimidine Derivatives for Biological Evaluation. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Methodological & Application
Application Notes & Protocols: Ethyl 2-(4-hydroxy-2-mercaptopyrimidin-5-yl)acetate as a Foundational Intermediate for Novel JAK2 Inhibitors
Abstract
The Janus kinase (JAK) family, particularly JAK2, represents a critical node in cytokine signaling pathways implicated in various myeloproliferative neoplasms and inflammatory diseases.[1][2] The development of targeted JAK2 inhibitors has transformed the therapeutic landscape for these conditions.[2][3] Within the diverse chemical space of kinase inhibitors, the pyrimidine scaffold has emerged as a privileged structure, forming the core of numerous successful therapeutic agents.[4][5][6] This document provides a detailed technical guide on the strategic use of Ethyl 2-(4-hydroxy-2-mercaptopyrimidin-5-yl)acetate, a highly functionalized and versatile intermediate, for the synthesis and development of next-generation JAK2 inhibitors. We will explore the underlying biological rationale, provide detailed protocols for synthesis and characterization, and outline methodologies for the biological evaluation of derivative compounds.
The Biological Rationale: Targeting the JAK-STAT Pathway
The JAK-STAT signaling cascade is a primary mechanism for transducing signals from extracellular cytokines and growth factors to the cell nucleus, where they modulate gene expression.[7][8] This pathway is integral to hematopoiesis and immune response regulation.[8][9] Dysregulation, often through gain-of-function mutations like JAK2-V617F, leads to constitutive pathway activation and is a known driver of myeloproliferative neoplasms.[1][10]
JAK inhibitors function by blocking the ATP-binding site of the kinase, preventing the phosphorylation and activation of STAT proteins.[8][11] This action interrupts the downstream signaling cascade, thereby reducing the proliferation of malignant cells and mitigating inflammatory responses.[2][9] The pyrimidine core of the intermediate discussed here serves as an excellent anchor for building molecules that can effectively occupy this ATP-binding pocket.
Caption: The JAK-STAT signaling pathway and the point of intervention for JAK2 inhibitors.
Synthesis & Characterization of the Core Intermediate
The synthesis of this compound is predicated on the classical condensation reaction to form the pyrimidine ring. This approach offers high yields and a straightforward purification process.
Protocol: Synthesis of this compound
This protocol describes a robust method for synthesizing the title intermediate. The causality behind this choice lies in the high reactivity of diethyl 2-(ethoxymethylene)malonate with thiourea under basic conditions, which efficiently drives the cyclization to form the desired pyrimidine core.
Materials:
-
Thiourea
-
Diethyl 2-(ethoxymethylene)malonate
-
Sodium ethoxide (21% solution in ethanol)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Ice bath, round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve thiourea (0.1 mol) in 150 mL of absolute ethanol.
-
Base Addition: To the stirred solution, add sodium ethoxide solution (0.11 mol) dropwise over 15 minutes. A mild exotherm may be observed.
-
Substrate Addition: Add diethyl 2-(ethoxymethylene)malonate (0.1 mol) to the reaction mixture in a single portion.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 7:3 Ethyl Acetate:Hexane). The rationale for reflux is to provide sufficient activation energy for the condensation and cyclization steps.
-
Quenching & Precipitation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath. Slowly neutralize the mixture by adding glacial acetic acid dropwise until the pH is approximately 5-6. This protonates the pyrimidine salt, causing the product to precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid cake thoroughly with cold water (3 x 50 mL) followed by a small amount of cold ethanol (2 x 20 mL) to remove unreacted starting materials and salts.
-
Drying: Dry the product under vacuum at 50°C to a constant weight. A pale yellow to off-white solid is expected.
Caption: Workflow for the synthesis of the pyrimidine intermediate.
Quality Control & Characterization
Each synthesized batch must be rigorously validated to ensure purity and structural integrity before its use in downstream applications. This self-validating step is crucial for reproducibility in inhibitor synthesis.
| Parameter | Method | Expected Result |
| Identity | ¹H NMR (400 MHz, DMSO-d₆) | δ 12.5 (s, 1H, SH), 12.1 (s, 1H, OH), 7.8 (s, 1H, Ar-H), 4.1 (q, 2H, CH₂), 3.5 (s, 2H, CH₂), 1.2 (t, 3H, CH₃) |
| Identity | MS (ESI-) | m/z: 213.04 [M-H]⁻ |
| Purity | HPLC (>98%) | Single major peak at the expected retention time |
| Physical Appearance | Visual Inspection | Pale yellow to off-white solid |
From Intermediate to Inhibitor: A Generalized Synthetic Strategy
The power of this compound lies in its orthogonal functional handles. The 2-mercapto group can be readily alkylated or used as a leaving group, while the 4-hydroxy group (which exists in tautomeric equilibrium with the pyrimidone form) can be converted to a chloride, providing an electrophilic site for nucleophilic aromatic substitution (SNAᵣ). This is a common strategy for introducing amine-containing side chains that can form critical hydrogen bonds in the kinase hinge region.[5]
Caption: General strategy for converting the intermediate to a final inhibitor.
Biological Evaluation of Novel JAK2 Inhibitors
Once a library of compounds has been synthesized from the intermediate, a tiered biological screening approach is necessary to identify promising candidates.
Protocol: In Vitro JAK2 Kinase Inhibition Assay (IC₅₀ Determination)
This protocol determines the direct inhibitory effect of a compound on purified JAK2 enzyme activity.
Materials:
-
Recombinant human JAK2 enzyme
-
Suitable peptide substrate (e.g., Ulight-JAK-1tide)
-
ATP
-
Test compounds dissolved in DMSO
-
Assay buffer (e.g., HEPES, MgCl₂, Brij-35)
-
384-well microplates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Compound Plating: Create a serial dilution of the test compounds in DMSO and dispense into the 384-well plate. Include controls for 100% inhibition (no enzyme) and 0% inhibition (DMSO vehicle).
-
Enzyme Addition: Add JAK2 enzyme to all wells (except 100% inhibition control) and incubate for 15 minutes at room temperature to allow compound binding.
-
Initiate Reaction: Add a mixture of the peptide substrate and ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add detection reagents (e.g., Europium-labeled anti-phosphotyrosine antibody) and incubate for a further 60 minutes.
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls. Plot the results and fit to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).
Protocol: Cellular Assay for STAT5 Phosphorylation
This assay validates on-target activity within a biologically relevant context by measuring the inhibition of a key downstream effector of JAK2.
Materials:
-
Human erythroleukemia (HEL) cell line (carries JAK2 V617F mutation)
-
RPMI-1640 medium with 10% FBS
-
Test compounds
-
Fixation/Permeabilization buffers
-
Fluorescently-conjugated anti-pSTAT5 antibody
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed HEL cells in a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to attach.
-
Compound Treatment: Treat cells with a serial dilution of test compounds for 2 hours at 37°C.
-
Fix and Permeabilize: Fix the cells with a formaldehyde-based buffer, followed by permeabilization with methanol. This is critical for allowing the antibody to access intracellular targets.
-
Antibody Staining: Stain the cells with the anti-pSTAT5 antibody for 60 minutes at room temperature.
-
Data Acquisition: Analyze the cells using a flow cytometer, measuring the fluorescence intensity in the appropriate channel.
-
Data Analysis: Determine the geometric mean fluorescence intensity (MFI) for each treatment. Calculate the cellular IC₅₀ value by plotting the MFI against compound concentration.
| Compound ID | JAK2 Kinase IC₅₀ (nM) | pSTAT5 Cellular IC₅₀ (nM) |
| Control (Ruxolitinib) | 3.5 | 280 |
| Example Compound A | 15.2 | 850 |
| Example Compound B | 8.9 | 450 |
| Example Compound C | 120.5 | >10,000 |
Safety and Handling
Mercaptopyrimidine derivatives require careful handling. Always consult the material safety data sheet (MSDS) before use.
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses, chemical-resistant gloves, and a lab coat.[12][13]
-
Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.[12][14]
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents and strong acids.[12]
Conclusion
This compound is a high-value intermediate for medicinal chemistry programs targeting JAK2. Its versatile structure, combined with a straightforward and scalable synthesis, provides a robust platform for generating diverse libraries of novel inhibitors. The protocols outlined in this guide offer a comprehensive framework for the synthesis, characterization, and biological evaluation of these compounds, enabling researchers to accelerate the discovery of new therapeutic agents for JAK2-driven diseases.
References
- Vertex Pharmaceuticals. (2012). Discovery of potent and selective pyrazolopyrimidine janus kinase 2 inhibitors. PubMed.
- Clark, J. D., Flanagan, M. E., & Telliez, J. B. (2020). Basic Mechanisms of JAK Inhibition. PMC - NIH.
- Anderson, L. A. (2025). What are JAK inhibitors and how do they work?. Drugs.com.
- Tefferi, A. (n.d.). Jak2 Inhibitors: Rationale and Role as Therapeutic Agents in Hematologic Malignancies.
- My-therappy. (2024). What are JAK inhibitors and how do they work?.
- Wikipedia. (n.d.). Janus kinase inhibitor.
- BOC Sciences. (n.d.). Key Chemical Intermediates for JAK Inhibitor Synthesis.
- ChemicalBook. (n.d.). 2-Mercaptopyrimidine(1450-85-7)MSDS Melting Point Boiling Density Storage Transport.
- Sigma-Aldrich. (n.d.). 2-Mercaptopyrimidine 98 1450-85-7.
- Arwood, M. L., et al. (n.d.). Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms: Lessons from Structure-Based Drug Discovery Approaches. PMC.
- Fisher Scientific. (2025). SAFETY DATA SHEET.
- ResearchGate. (2025). Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold.
- BenchChem. (n.d.). The Diverse Biological Activities of Pyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals.
- ChemicalBook. (2025). 2-Mercaptopyrimidine - Safety Data Sheet.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
- PubChem. (n.d.). This compound.
- Wang, X., et al. (2022). Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. PMC - NIH.
- BenchChem. (2025). Pyrimidine Derivatives in Medicinal Chemistry: A Technical Guide.
- Crosby, D. G., Berthold, R. V., & Johnson, H. E. (n.d.). 2-mercaptopyrimidine. Organic Syntheses Procedure.
- Journal of the Iranian Chemical Society. (2025). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery.
- Saddik, A. A., et al. (2025). synthesis of new mercaptopyrimidines and thienopyrimidines. ResearchGate.
- MPN Research Foundation. (n.d.). JAK INHIBITORS AND JAK2 MUTATION: WHAT'S THE CONNECTION?.
- Wang, Y., et al. (n.d.). 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. PMC - NIH.
- MilliporeSigma. (n.d.). JAK2 Inhibitor V, Z3.
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Anwendungs- und Protokollleitfaden zur Derivatisierung der Mercaptogruppe am Pyrimidinring
Für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung
Dieser Leitfaden bietet eine detaillierte technische Übersicht und praxiserprobte Protokolle zur chemischen Modifikation der Mercaptogruppe (-SH) am Pyrimidinring. Die gezielte Derivatisierung dieser funktionellen Gruppe ist ein entscheidender Schritt in der medizinischen Chemie, um die pharmakokinetischen und pharmakodynamischen Eigenschaften von Wirkstoffkandidaten zu optimieren.
Einleitung: Die Bedeutung von Mercaptopyrimidinen in der Wirkstoffforschung
Der Pyrimidinring ist ein zentrales Strukturelement in vielen biologisch aktiven Molekülen, einschließlich der Nukleobasen Uracil, Thymin und Cytosin. Die Einführung einer Mercaptogruppe in diesen Heterocyclus, wie im Fall von 2-Thiouracil, eröffnet eine Fülle von Möglichkeiten für die weitere chemische Funktionalisierung.[1] Diese Thioanaloga von Nukleobasen und andere Mercaptopyrimidine dienen als vielseitige Bausteine in der Synthese von Wirkstoffen mit einem breiten Spektrum an biologischen Aktivitäten, darunter antivirale, antibakterielle, entzündungshemmende und krebshemmende Eigenschaften.[1][2][3][4][5]
Die Reaktivität der Thiolgruppe ermöglicht eine Vielzahl von selektiven Modifikationen, die es Wirkstoffforschern erlauben, systematisch Struktur-Wirkungs-Beziehungen (SAR) zu untersuchen und die "drug-like" Eigenschaften von Leitstrukturen zu verbessern.[6] Zu den wichtigsten Derivatisierungsstrategien gehören die S-Alkylierung, S-Arylierung, Oxidation zu Sulfoxiden und Sulfonen sowie die Bildung von Disulfidbrücken. Jede dieser Modifikationen beeinflusst die sterischen und elektronischen Eigenschaften des Moleküls und kann dessen Löslichkeit, metabolische Stabilität und Zielbindungsaffinität entscheidend verändern.
Dieser Leitfaden erläutert die chemischen Grundlagen und stellt detaillierte Protokolle für die wichtigsten Derivatisierungsreaktionen der Mercaptogruppe am Pyrimidinring vor.
Strategien zur Derivatisierung der Mercaptogruppe
Die Mercaptogruppe in Mercaptopyrimidinen, wie 2-Thiouracil oder 2-Mercaptopyrimidin, existiert in einem Tautomerie-Gleichgewicht mit ihrer Thion-Form.[7][8] Für die Derivatisierung am Schwefelatom wird typischerweise die Thiol-Form durch Deprotonierung mit einer Base zum reaktiveren Thiolat-Anion umgesetzt. Dieses Thiolat ist ein starkes Nukleophil und kann leicht mit verschiedenen Elektrophilen reagieren.
S-Alkylierung: Einführung von aliphatischen Resten
Die S-Alkylierung ist eine der fundamentalsten und am weitesten verbreiteten Methoden zur Derivatisierung von Mercaptopyrimidinen. Sie folgt typischerweise einem SN2-Mechanismus, bei dem das Thiolat-Anion ein Alkylhalogenid oder ein anderes Substrat mit einer guten Abgangsgruppe nukleophil angreift.[9][10][11]
Mechanistische Überlegungen:
Die Reaktion wird in der Regel in einem polaren aprotischen Lösungsmittel wie DMF oder Acetonitril durchgeführt, um die Nukleophilie des Thiolats zu maximieren. Eine Base wie Kaliumcarbonat (K2CO3), Natriumhydrid (NaH) oder ein organisches Amin wie Triethylamin (TEA) oder Pyridin wird verwendet, um das Thiol in situ zu deprotonieren.[2] Die Wahl des Alkylierungsmittels (z. B. Alkyliodide, -bromide oder -chloride) und der Reaktionsbedingungen (Temperatur, Reaktionszeit) hängt von der Reaktivität des jeweiligen Substrats ab. Primäre Alkylhalogenide reagieren in der Regel am effizientesten.[12]
Experimenteller Arbeitsablauf für die S-Alkylierung:
Abbildung 1: Allgemeiner Arbeitsablauf für die S-Alkylierung von Mercaptopyrimidinen.
Protokoll 2.1.1: Synthese von 2-(Methylthio)pyrimidin
Dieses Protokoll beschreibt die S-Methylierung von 2-Mercaptopyrimidin mit Methyliodid.
-
Reagenzien und Materialien:
-
2-Mercaptopyrimidin (1 Äq.)
-
Kaliumcarbonat (K2CO3), fein gepulvert (1.5 Äq.)
-
Methyliodid (CH3I) (1.1 Äq.)
-
N,N-Dimethylformamid (DMF), wasserfrei
-
Ethylacetat
-
Gesättigte NaCl-Lösung
-
Wasserfreies Magnesiumsulfat (MgSO4)
-
Rundkolben, Magnetrührer, Rückflusskühler
-
-
Schritt-für-Schritt-Anleitung:
-
Lösen Sie 2-Mercaptopyrimidin in wasserfreiem DMF in einem Rundkolben.
-
Fügen Sie Kaliumcarbonat hinzu und rühren Sie die Suspension für 30 Minuten bei Raumtemperatur.
-
Kühlen Sie die Mischung auf 0 °C in einem Eisbad ab und geben Sie langsam Methyliodid hinzu.
-
Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 4-6 Stunden. Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).
-
Nach vollständiger Umsetzung gießen Sie die Reaktionsmischung in Eiswasser.
-
Extrahieren Sie das wässrige Gemisch dreimal mit Ethylacetat.
-
Waschen Sie die vereinigten organischen Phasen mit gesättigter NaCl-Lösung, trocknen Sie sie über MgSO4, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.
-
Reinigen Sie den Rückstand mittels Säulenchromatographie auf Kieselgel (z.B. mit einem Hexan/Ethylacetat-Gradienten), um das reine 2-(Methylthio)pyrimidin zu erhalten.
-
-
Charakterisierung: Die Identität und Reinheit des Produkts sollte mittels NMR-Spektroskopie (1H, 13C) und Massenspektrometrie (MS) bestätigt werden.[13][14][15][16]
| Substrat | Alkylierungsmittel | Base | Lösungsmittel | Ausbeute (%) | Referenz |
| 1,2,3,4-Tetrahydropyrimidin-Derivat | Methyliodid | Pyridin | Methanol | Gut | [2] |
| 5-Chlor-2-mercaptopyrimidin | Chloressigsäuremethylester | K2CO3 | DMF | 55 | [17] |
| 2-Thiouracil | Diverse Alkylhalogenide | NaOH | Ethanol/Wasser | 70-90 | Generalisiert |
Tabelle 1: Beispiele für S-Alkylierungsreaktionen an Pyrimidinderivaten.
S-Arylierung: Einführung von aromatischen Resten
Die Synthese von Arylthioethern aus Mercaptopyrimidinen erfordert in der Regel metallkatalysierte Kreuzkupplungsreaktionen. Die klassische Methode ist die Ullmann-Kondensation, die Kupfer als Katalysator verwendet.[18][19][20] Moderne Varianten nutzen Palladium- oder Kupferkatalysatoren mit spezifischen Liganden, um die Reaktionsbedingungen zu mildern und die Substratbreite zu erhöhen.
Mechanistische Überlegungen:
Bei der Ullmann-Kondensation reagiert ein Arylhalogenid (typischerweise ein Iodid oder Bromid) mit einem Thiolat in Gegenwart von stöchiometrischen oder katalytischen Mengen Kupfer bei hohen Temperaturen.[18][20][21] Der genaue Mechanismus ist komplex und kann oxidative Addition und reduktive Eliminierung am Kupferzentrum beinhalten. Die Reaktion erfordert oft hochsiedende, polare Lösungsmittel wie DMF, NMP oder Nitrobenzol.
Reaktionsschema der Ullmann-Kondensation:
Abbildung 2: Schematische Darstellung der Ullmann-Kondensation zur S-Arylierung.
Protokoll 2.2.1: Allgemeine Vorgehensweise zur Kupfer-katalysierten S-Arylierung
-
Reagenzien und Materialien:
-
Mercaptopyrimidin (1 Äq.)
-
Arylhalogenid (z.B. Aryliodid) (1.2 Äq.)
-
Kupfer(I)-iodid (CuI) (10-20 mol%)
-
Base (z.B. K2CO3 oder Cs2CO3) (2 Äq.)
-
Lösungsmittel (z.B. DMF oder NMP), wasserfrei
-
Optional: Ligand (z.B. 1,10-Phenanthrolin)
-
Schlenkrohr oder Reaktionsgefäß für inerte Bedingungen
-
-
Schritt-für-Schritt-Anleitung:
-
Geben Sie das Mercaptopyrimidin, das Arylhalogenid, die Base und das CuI in ein trockenes Schlenkrohr.
-
Evakuieren Sie das Gefäß und füllen Sie es mit einem Inertgas (z.B. Argon oder Stickstoff).
-
Fügen Sie das wasserfreie Lösungsmittel hinzu.
-
Erhitzen Sie die Reaktionsmischung unter Rühren auf 100-150 °C für 12-24 Stunden.
-
Überwachen Sie die Reaktion mittels DC oder LC-MS.
-
Kühlen Sie die Reaktion nach vollständiger Umsetzung auf Raumtemperatur ab.
-
Verdünnen Sie die Mischung mit Wasser und extrahieren Sie sie mit einem geeigneten organischen Lösungsmittel (z.B. Ethylacetat).
-
Waschen Sie die organische Phase, trocknen Sie sie und entfernen Sie das Lösungsmittel.
-
Reinigen Sie das Rohprodukt mittels Säulenchromatographie.
-
Oxidation: Synthese von Sulfoxiden und Sulfonen
Die Oxidation der Thioether-Gruppe zu Sulfoxiden (R-SO-R') und weiter zu Sulfonen (R-SO2-R') ist eine wichtige Transformation, um die Polarität, Löslichkeit und Wasserstoffbrückenbindungs-Akzeptor-Fähigkeit des Moleküls zu modulieren.
Mechanistische Überlegungen:
Die Oxidation kann mit einer Vielzahl von Reagenzien durchgeführt werden. Milde Oxidationsmittel wie Natriumperiodat (NaIO4) oder eine stöchiometrische Menge meta-Chlorperbenzoesäure (m-CPBA) führen in der Regel zum Sulfoxid. Stärkere Bedingungen, wie ein Überschuss an m-CPBA, Kaliumpermanganat (KMnO4) oder Oxone® (Kaliumperoxymonosulfat), führen zur vollständigen Oxidation zum Sulfon.[17] Die Reaktion wird oft in chlorierten Lösungsmitteln, Alkoholen oder wässrigen Systemen durchgeführt.
Oxidationsstufen des Schwefels:
Abbildung 3: Stufenweise Oxidation von Pyrimidinyl-Thioethern.
Protokoll 2.3.1: Oxidation eines 2-(Alkylthio)pyrimidins zum Sulfon mit Oxone®
Dieses Protokoll ist an die in der Patentliteratur beschriebenen Verfahren angelehnt.[17]
-
Reagenzien und Materialien:
-
2-(Alkylthio)pyrimidin (1 Äq.)
-
Oxone® (2.5 Äq.)
-
Methanol/Wasser-Gemisch (z.B. 1:1)
-
Natriumbicarbonat (NaHCO3)
-
Dichlormethan (DCM)
-
Wasserfreies Natriumsulfat (Na2SO4)
-
-
Schritt-für-Schritt-Anleitung:
-
Lösen Sie das 2-(Alkylthio)pyrimidin in einem Methanol/Wasser-Gemisch in einem Rundkolben.
-
Kühlen Sie die Lösung auf 0 °C.
-
Lösen Sie Oxone® in Wasser und geben Sie diese Lösung langsam zur Reaktionsmischung hinzu, sodass die Temperatur unter 10 °C bleibt.
-
Rühren Sie die Mischung bei 0 °C bis Raumtemperatur für 2-4 Stunden.
-
Überwachen Sie den Reaktionsfortschritt mittels DC (das Produkt ist deutlich polarer).
-
Nach Abschluss der Reaktion neutralisieren Sie die Mischung vorsichtig durch Zugabe von fester NaHCO3 oder einer gesättigten Lösung.
-
Extrahieren Sie das Produkt mehrmals mit DCM.
-
Trocknen Sie die vereinigten organischen Phasen über Na2SO4, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.
-
Das Produkt kann je nach Reinheit durch Umkristallisation oder Säulenchromatographie weiter gereinigt werden.
-
Bildung von Disulfiden
Die oxidative Kupplung von zwei Thiol-Molekülen zu einem Disulfid ist eine weitere wichtige Derivatisierungsstrategie. Disulfidbrücken sind in biologischen Systemen von Bedeutung und können als reversible kovalente Verknüpfungen in Wirkstoff-Designs dienen.
Mechanistische Überlegungen:
Die Bildung von Disulfiden kann durch milde Oxidationsmittel wie Iod (I2) in Gegenwart einer Base, Luftsauerstoff (insbesondere bei höheren pH-Werten) oder Wasserstoffperoxid (H2O2) erreicht werden. Die Reaktion verläuft über die Bildung eines Thiolat-Anions, das dann oxidativ gekuppelt wird.
Protokoll 2.4.1: Synthese von Bis(pyrimidin-2-yl)disulfid
-
Reagenzien und Materialien:
-
2-Mercaptopyrimidin (2 Äq.)
-
Iod (I2) (1 Äq.)
-
Kaliumiodid (KI) (optional, zur Verbesserung der Iod-Löslichkeit)
-
Natriumhydroxid (NaOH)
-
Ethanol/Wasser-Gemisch
-
-
Schritt-für-Schritt-Anleitung:
-
Lösen Sie 2-Mercaptopyrimidin in einer wässrigen NaOH-Lösung, um das Natriumthiolat zu bilden.
-
Lösen Sie Iod (und optional KI) in Ethanol oder Wasser.
-
Geben Sie die Iodlösung langsam unter Rühren zur Thiolat-Lösung. Die Bildung eines gelben oder weißen Niederschlags zeigt die Produktbildung an.
-
Rühren Sie für 1-2 Stunden bei Raumtemperatur.
-
Sammeln Sie den festen Niederschlag durch Filtration.
-
Waschen Sie den Feststoff gründlich mit Wasser, um Salze zu entfernen, und anschließend mit kaltem Ethanol.
-
Trocknen Sie das Produkt im Vakuum.
-
Fazit und Ausblick
Die Derivatisierung der Mercaptogruppe am Pyrimidinring ist eine leistungsstarke Strategie in der modernen Wirkstoffentwicklung. Die hier vorgestellten Methoden – S-Alkylierung, S-Arylierung, Oxidation und Disulfidbildung – bieten ein vielseitiges Instrumentarium zur gezielten Modifikation von Leitstrukturen. Die sorgfältige Auswahl der Reaktionsbedingungen und Reagenzien ermöglicht eine effiziente und selektive Synthese einer breiten Palette von Pyrimidinderivaten. Die Charakterisierung der synthetisierten Verbindungen mittels moderner analytischer Techniken wie NMR und MS ist unerlässlich, um die erfolgreiche Derivatisierung zu bestätigen und die Grundlage für nachfolgende biologische Testungen zu schaffen. Zukünftige Entwicklungen werden sich wahrscheinlich auf die Anwendung neuerer, milder und effizienterer katalytischer Systeme konzentrieren, um die Synthese komplexer und diverser Molekülbibliotheken weiter zu vereinfachen.
Referenzen
-
Google Patents. (n.d.). Process for synthesis of a 2-thioalkyl pyrimidine (WO2021113282A1). Retrieved from
-
MDPI. (2023). A deconstruction–reconstruction strategy for pyrimidine diversification. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. Retrieved from [Link]
-
MDPI. (2019). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis, Spectral Characterization of New Bis (2-(pyrimidin-2yl) ethoxy) alkanes and their Pharmacological Activity. Retrieved from [Link]
-
MDPI. (2018). Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. Retrieved from [Link]
-
PubMed. (2012). Oxidation reactions of 2-thiouracil: a theoretical and pulse radiolysis study. Retrieved from [Link]
-
Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Retrieved from [Link]
-
MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]
-
JETIR. (2023). THIOPYRIMIDINE - AN OVERVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]
-
MDPI. (2020). 2-Phenethylamines in Medicinal Chemistry: A Review. Retrieved from [Link]
-
MDPI. (2013). High-field NMR spectroscopy and FTICR mass spectrometry. Retrieved from [Link]
-
PubMed. (2017). Metabolite quantification by NMR and LC-MS/MS reveals differences between unstimulated, stimulated, and pure parotid saliva. Retrieved from [Link]
-
MDPI. (2019). Radiation Induced One-Electron Oxidation of 2-Thiouracil in Aqueous Solutions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reactions of alkyl halides - an overview. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). An Automated Purification Workflow Coupled with Material-Sparing High-Throughput 1H NMR for Parallel Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (2025). Reaction of secondary and tertiary aliphatic halides with aromatic aldehydes mediated by chromium(II): a selective cross-coupling of alkyl and ketyl radicals. Retrieved from [Link]
-
PubMed. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. Retrieved from [Link]
-
RSC Publishing. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. Retrieved from [Link]
-
PubMed. (2011). Secondary alkyl halides in transition-metal-catalyzed cross-coupling reactions. Retrieved from [Link]
-
MDPI. (2019). Radiation Induced One-Electron Oxidation of 2-Thiouracil in Aqueous Solutions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Disulfide synthesis by S-S coupling. Retrieved from [Link]
-
ACS Publications. (2024). Desulfurization of Thiols for Nucleophilic Substitution. Retrieved from [Link]
-
PubMed. (2025). FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Substitution reactions of alkyl halides: two mechanisms. Retrieved from [Link]
-
Master Organic Chemistry. (2014). Alkyl Halide Reaction Map And Summary. Retrieved from [Link]
-
ResearchGate. (2014). Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. Retrieved from [Link]
-
NC State University Libraries. (n.d.). Chapter 11 – Reactions of Alkyl Halides: Nucleophilic Substitutions and – Student Solutions Manual for Organic Chemistry. Retrieved from [Link]
-
MDPI. (2021). Synthesis of a new series of thiopyrimidine derivatives and their biological activities. Retrieved from [Link]
-
MDPI. (2023). On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites. Retrieved from [Link]
-
ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Retrieved from [Link]
-
ResearchGate. (2025). Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. Retrieved from [Link]
-
Journal of Drug Delivery and Therapeutics. (2020). A Review on Pharmacological Aspects of Pyrimidine Derivatives. Retrieved from [Link]
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Versatile Cyclization Strategies for Ethyl 2-(4-hydroxy-2-mercaptopyrimidin-5-yl)acetate: Synthesis of Bioactive Heterocycles
An Application Guide for Researchers and Medicinal Chemists
Abstract
Ethyl 2-(4-hydroxy-2-mercaptopyrimidin-5-yl)acetate is a highly functionalized and versatile starting material pivotal for the synthesis of complex heterocyclic systems. Its unique arrangement of nucleophilic centers—a soft thiolate, hard hydroxyl/amide groups, and an active methylene—provides a rich platform for a variety of cyclization reactions. This guide offers an in-depth exploration of the key cyclization pathways involving this compound, with a primary focus on the construction of thieno[2,3-d]pyrimidines, a scaffold of significant interest in drug discovery. We provide detailed, field-tested protocols, mechanistic insights explaining the causality behind experimental choices, and troubleshooting advice to empower researchers in medicinal chemistry and organic synthesis.
Foundational Chemistry & Mechanistic Overview
The synthetic potential of this compound stems from its intricate electronic and structural properties. Understanding its inherent reactivity is crucial for designing successful synthetic strategies.
Tautomerism and Nucleophilicity
The molecule exists as a mixture of tautomers, primarily the 4-hydroxy-2-mercapto form and the 4-oxo-2-thione dihydro form. This equilibrium dictates the availability and reactivity of its nucleophilic sites.
-
Thiol/Thiolate (S): The sulfur atom is a soft nucleophile, according to Pearson's Hard and Soft Acids and Bases (HSAB) theory.[1][2] It will preferentially react with soft electrophiles, such as alkyl halides, in S-alkylation reactions. In basic media, it is readily deprotonated to the more potent thiolate anion, significantly enhancing its nucleophilicity.
-
Hydroxy/Amide (O/N): The oxygen and nitrogen atoms are harder nucleophiles. While they can participate in reactions, S-alkylation is generally favored over O-alkylation in kinetically controlled reactions with soft electrophiles.
-
Active Methylene (-CH₂-): The methylene group, positioned between the pyrimidine ring and the ester carbonyl, is activated. It can be deprotonated by a suitable base to form a carbanion, which can then act as a nucleophile to attack various electrophiles.
Caption: Key nucleophilic centers of the title compound.
Synthesis of Thieno[2,3-d]pyrimidines via Intramolecular Cyclization
One of the most valuable applications of this compound is the synthesis of the thieno[2,3-d]pyrimidine scaffold. This fused heterocyclic system is a core component of numerous biologically active molecules, including kinase inhibitors and anticancer agents.[3][4] The most common strategy is a variation of the Gewald reaction, involving S-alkylation followed by an intramolecular cyclization.
Principle and Rationale
This transformation is a robust two-step, one-pot process.
-
S-Alkylation: The mercapto group is first alkylated with an α-halo ester, such as ethyl chloroacetate or ethyl bromoacetate. A weak base like sodium carbonate or potassium carbonate is used to generate the nucleophilic thiolate in situ without significantly deprotonating other sites, ensuring high selectivity for S-alkylation. Ethanol or DMF are common solvents that facilitate the SN2 reaction.
-
Intramolecular Cyclization (Thorpe-Ziegler): A strong base, such as sodium ethoxide, is then introduced. This base deprotonates the active methylene group of the original acetate moiety, generating a carbanion. This carbanion then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the newly introduced ester group, leading to ring closure. Subsequent dehydration and tautomerization yield the aromatic thieno[2,3-d]pyrimidine core.
Caption: Reaction pathway for thieno[2,3-d]pyrimidine synthesis.
Detailed Experimental Protocol
Protocol 1: Synthesis of Ethyl 5-amino-4-hydroxythieno[2,3-d]pyrimidine-6-carboxylate derivative
Disclaimer: This protocol is a representative procedure based on established chemical principles for thieno[2,3-d]pyrimidine synthesis.[5] Optimization may be required.
-
Reagent Preparation:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (2.14 g, 10 mmol).
-
Add absolute ethanol (80 mL) and anhydrous potassium carbonate (2.07 g, 15 mmol).
-
-
S-Alkylation:
-
Stir the suspension at room temperature for 20 minutes to facilitate the formation of the potassium thiolate salt.
-
Add ethyl chloroacetate (1.23 g, 10 mmol) dropwise to the suspension.
-
Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Intramolecular Cyclization:
-
Cool the reaction mixture to room temperature.
-
In a separate flask, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (0.35 g, 15 mmol) in absolute ethanol (20 mL) under a nitrogen atmosphere. Caution: This is a highly exothermic reaction that produces flammable hydrogen gas.
-
Add the freshly prepared sodium ethoxide solution to the reaction mixture dropwise over 15 minutes.
-
Stir the resulting mixture at room temperature for an additional 8-12 hours. A precipitate will likely form.
-
-
Work-up and Purification:
-
Cool the mixture in an ice bath and acidify to pH 5-6 by the slow addition of glacial acetic acid.
-
The resulting solid precipitate is collected by vacuum filtration.
-
Wash the solid with cold water (3 x 20 mL) and then cold ethanol (2 x 15 mL) to remove salts and impurities.
-
Dry the product under vacuum at 50°C to afford the target compound. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or a DMF/water mixture.
-
Expected Results & Characterization
| Parameter | Expected Value |
| Product Name | Ethyl 5-amino-4-hydroxy-2-(...)-thieno[2,3-d]pyrimidine-6-carboxylate |
| Appearance | Off-white to pale yellow solid |
| Yield | 65-80% |
| ¹H NMR (DMSO-d₆, δ) | 12.0-13.0 (br s, 1H, OH), 7.5-8.0 (br s, 2H, NH₂), 4.2-4.4 (q, 2H, OCH₂CH₃), 3.8-4.0 (s, 2H, SCH₂), 1.2-1.4 (t, 3H, OCH₂CH₃) |
| MS (ESI+) m/z | Calculated [M+H]⁺ value for the expected product |
Intermolecular Condensation and Cyclization
The active methylene group of the starting material can also be exploited in intermolecular reactions with various electrophiles, leading to different heterocyclic systems. A classic example involves condensation with carbon disulfide (CS₂).
Principle and Rationale
This pathway constructs a dithioacetal intermediate which can be further cyclized.
-
Dithiocarboxylate Formation: In the presence of a strong base like potassium hydroxide in a polar aprotic solvent like DMF, the active methylene group is deprotonated. The resulting carbanion attacks carbon disulfide to form a dithiocarboxylate salt.
-
S-Alkylation: This intermediate is then treated in situ with two equivalents of an alkylating agent (e.g., methyl iodide). This forms a ketene dithioacetal.
-
Cyclization: Upon heating, often in the presence of a base, an intramolecular cyclization can occur between one of the pyrimidine nitrogens and the ester carbonyl, leading to a fused pyridopyrimidine system.
Caption: Experimental workflow for intermolecular condensation.
Detailed Experimental Protocol
Protocol 2: Synthesis of a Fused Pyridopyrimidine via Dithioacetal Intermediate
-
Dithiocarboxylation and Alkylation:
-
In a 100 mL flask under a nitrogen atmosphere, dissolve this compound (2.14 g, 10 mmol) in anhydrous DMF (30 mL).
-
Add powdered potassium hydroxide (1.40 g, 25 mmol) and stir for 30 minutes at room temperature.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add carbon disulfide (0.91 g, 12 mmol). The solution should turn a deep red/orange color. Stir at 0°C for 1 hour.
-
Add methyl iodide (2.98 g, 21 mmol) dropwise, keeping the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
-
Work-up:
-
Pour the reaction mixture into 200 mL of ice-cold water.
-
A yellow solid should precipitate. Collect the solid by vacuum filtration and wash thoroughly with water.
-
Dry the solid to obtain the crude ketene dithioacetal intermediate.
-
-
Cyclization:
-
The crude intermediate can be cyclized by refluxing in a high-boiling point solvent such as diphenyl ether or by heating in polyphosphoric acid, depending on the desired cyclization pathway. Conditions for this step must be determined empirically based on the specific reactivity of the intermediate.
-
Applications in Drug Discovery
The thieno[2,3-d]pyrimidine and related fused pyrimidine cores synthesized from this compound are considered "privileged scaffolds" in medicinal chemistry. Their structural similarity to purines allows them to effectively interact with a wide range of biological targets.
-
Kinase Inhibition: Many derivatives have been developed as potent inhibitors of various protein kinases, which are crucial targets in oncology.[6]
-
Anticancer Activity: These compounds have demonstrated significant cytotoxic effects against various cancer cell lines, including breast, colon, and liver cancer cells.[3][7]
-
STAT6 Inhibition: Certain pyrimidine derivatives have been identified as inhibitors of the STAT6 protein, a key target for allergic and inflammatory diseases.[8]
Troubleshooting and Field Insights
-
Competing S- vs. O-Alkylation: To favor S-alkylation, use soft alkylating agents and polar aprotic solvents (e.g., DMF, acetone) with a mild base (K₂CO₃). Harder alkylating agents or stronger bases may lead to mixtures.
-
Incomplete Cyclization: If the Thorpe-Ziegler cyclization stalls, ensure the sodium ethoxide is freshly prepared and anhydrous. Residual water can quench the base. A stronger, non-nucleophilic base like sodium hydride (NaH) can be cautiously employed in an anhydrous solvent like THF.
-
Purification: The final products are often poorly soluble. Recrystallization from high-boiling point solvents like DMF, DMSO, or acetic acid may be necessary. Column chromatography can be challenging but may be feasible with specialized solvent systems.
References
- Van der Plas, H. C. (1973). Pyrimidines and Fused Pyrimidines. In Ring-transformation of heterocycles (Vol. 2). Academic Press.
-
Zhang, W., et al. (2013). Pseudo Cyclization through Intramolecular Hydrogen Bond Enables Discovery of Pyridine Substituted Pyrimidines as New Mer Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]
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Fouda, A. M., et al. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega. [Link]
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Grivas, S., et al. (2020). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules. [Link]
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Saddik, A. A., et al. (2015). Synthesis of new mercaptopyrimidines and thienopyrimidines. European Chemical Bulletin. [Link]
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Mavrova, A. T., et al. (2016). Synthesis, anticancer activity and photostability of novel 3-ethyl-2-mercapto-thieno[2,3-d]pyrimidin-4(3H)-ones. European Journal of Medicinal Chemistry. [Link]
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Reddy, C. S., et al. (2016). Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimidine Derivatives as Potent Anti-Microbial Agents. Organic & Inorganic Chemistry. [Link]
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Nagashima, S., et al. (2007). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. Bioorganic & Medicinal Chemistry. [Link]
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LoPachin, R. M., & Gavin, T. (2015). Reactions of Electrophiles With Nucleophilic Thiolate Sites: Relevance to Pathophysiological Mechanisms and Remediation. Toxicological Sciences. [Link]
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Application Notes & Protocols: Synthesis of Functionalized Pyrimidine Scaffolds via Biginelli-Type Reactions
Introduction: Situating Ethyl 2-(4-hydroxy-2-mercaptopyrimidin-5-yl)acetate in the Context of the Biginelli Reaction
The query regarding the use of this compound as a reactant in Biginelli-type reactions highlights a crucial point about this classic transformation. The Biginelli reaction, first reported in 1893, is a cornerstone of heterocyclic chemistry, renowned for its efficiency in constructing the dihydropyrimidinone (DHPM) core from three distinct components: an aldehyde, a β-ketoester, and urea or thiourea.[1] Therefore, a pre-formed, functionalized pyrimidine scaffold like this compound would be considered a potential synthetic target or product of a Biginelli-like multicomponent reaction (MCR), rather than a starting material.
This guide is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the Biginelli reaction's mechanism, modern applications, and its power in generating diverse libraries of pharmacologically active compounds, including those structurally related to the pyrimidine scaffold of interest. We will explore the fundamental principles and provide detailed protocols that empower chemists to leverage this reaction for the synthesis of complex heterocyclic molecules. The DHPM scaffold is a privileged structure in medicinal chemistry, forming the basis for drugs with activities ranging from antiviral and antitumor to anti-inflammatory and antihypertensive.[2][3][4]
Part I: The Biginelli Reaction: Foundational Principles & Mechanism
The enduring appeal of the Biginelli reaction lies in its operational simplicity and atom economy, converging three readily available components into a complex, biologically relevant heterocycle in a single step.[5][6] This one-pot condensation is typically acid-catalyzed and offers a direct route to 3,4-dihydropyrimidin-2(1H)-ones (or -thiones).
The Core Transformation
The reaction combines an aldehyde (providing the C4 and its substituent), a β-dicarbonyl compound (providing C5, C6, and their substituents), and a (thio)urea (providing N1, C2, and N3) to form the six-membered ring.
Reaction Mechanism
While debated for years, the most widely accepted mechanism proceeds through an N-acyliminium ion intermediate. The acid catalyst plays a crucial role in each step, from activating the aldehyde to facilitating the final dehydration.[7][8]
Key Mechanistic Steps:
-
Iminium Formation: The reaction initiates with the acid-catalyzed condensation of the aldehyde and urea (or thiourea) to form a key acyliminium ion intermediate. This step is often the rate-determining one.[8]
-
Nucleophilic Addition: The enol form of the β-ketoester acts as a nucleophile, attacking the electrophilic iminium ion. This C-C bond formation establishes the core backbone of the final product.
-
Cyclization and Dehydration: The intermediate then undergoes an intramolecular cyclization, where the free amine attacks the ester's carbonyl group. A final dehydration step yields the stable dihydropyrimidine ring.[9]
Caption: Figure 1: Proposed Iminium-Based Biginelli Reaction Mechanism.
Part II: Modern Protocols & Experimental Design
While the classic Biginelli protocol often involved strong Brønsted acids and long reaction times, modern synthetic chemistry has introduced a vast array of improvements focusing on milder conditions, higher yields, and greener methodologies.
Causality in Catalyst Selection
The choice of catalyst is paramount and directly influences reaction rate and yield. The catalyst's primary role is to activate the aldehyde carbonyl group, facilitating the initial condensation with urea.
-
Brønsted Acids: Traditional catalysts like HCl are effective but can lead to side reactions. Milder, solid-supported acids like HBF₄–SiO₂ or organic acids like succinic acid offer easier workup and reduced environmental impact.[9][10]
-
Lewis Acids: A major advancement was the introduction of Lewis acids (e.g., InBr₃, FeCl₃, Yb(OTf)₃), which can coordinate to the carbonyl oxygen, strongly polarizing it for nucleophilic attack.[9][11] They often provide higher yields under milder conditions compared to Brønsted acids.
-
Heterogeneous Catalysts: Catalysts like montmorillonite clays or acids anchored to solid supports (e.g., Amberlyst-15) are highly desirable.[5] Their key advantage is the ease of separation from the reaction mixture (simple filtration), allowing for catalyst recycling and a purer crude product, which simplifies downstream processing.[5]
Solvent and Energy Considerations
-
Solvents: The reaction has been performed in a range of solvents, with polar protic (e.g., ethanol) and aprotic (e.g., acetonitrile) solvents being common. Higher dielectric constant solvents can sometimes lead to better yields.[12]
-
Solvent-Free Conditions: A significant trend in green chemistry is the move towards solvent-free, or "neat," reactions.[10] Heating a mixture of the three solid components with a catalyst often provides excellent yields, reduces waste, and simplifies purification.
-
Energy Input: While conventional heating with an oil bath is standard, alternative energy sources like microwave irradiation can dramatically reduce reaction times from hours to minutes by promoting rapid, uniform heating.[7]
Comparative Data on Catalytic Systems
The following table summarizes the performance of various catalytic systems for a model Biginelli reaction between benzaldehyde, ethyl acetoacetate, and urea.
| Catalyst System | Solvent | Temperature (°C) | Time | Typical Yield (%) | Reference |
| Classical | |||||
| HCl | Ethanol | Reflux | 18 h | ~40-60% | [8] |
| Lewis Acids | |||||
| InBr₃ (10 mol%) | Ethanol | Reflux | 7 h | ~85-95% | [11] |
| FeCl₃·6H₂O | Acetonitrile | Reflux | 4 h | ~80-92% | [11] |
| Copper Triflate | Acetonitrile | 80°C | 2-3 h | ~88-96% | [9] |
| Green Catalysts | |||||
| Succinic Acid (20 mol%) | Solvent-Free | 70°C | 30-45 min | ~90-95% | [10] |
| Montmorillonite-KSF | Solvent-Free | 100°C | 1.5 h | ~85-94% | [6] |
| Granite Powder | Ethanol | Reflux | 5 h | ~80-90% | [4] |
Part III: Experimental Protocol & Workflow
This section provides a detailed, self-validating protocol for a representative Lewis acid-catalyzed Biginelli synthesis under solvent-free conditions.
Synthesis of Ethyl 6-methyl-2-thioxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Objective: To synthesize a model dihydropyrimidinethione using a modern, efficient, and environmentally conscious protocol.
Materials:
-
Benzaldehyde (1.06 g, 10 mmol)
-
Ethyl acetoacetate (1.30 g, 10 mmol)
-
Thiourea (0.91 g, 12 mmol, 1.2 equiv)
-
Copper(II) Acetate (Cu(OAc)₂; 0.036 g, 0.2 mmol, 2 mol%)
-
Ethanol (for recrystallization)
-
Deionized Water
Equipment:
-
50 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Thermometer
-
Buchner funnel and filter flask
-
Melting point apparatus
Procedure:
-
Reaction Setup: To the 50 mL round-bottom flask, add benzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), thiourea (12 mmol), and Cu(OAc)₂ (2 mol%).
-
Causality: Using a slight excess of thiourea ensures the complete consumption of the limiting reagents (aldehyde and ketoester). Cu(OAc)₂ is an efficient and inexpensive Lewis acid catalyst.
-
-
Reaction Execution: Place the flask in the heating mantle and heat the mixture to 100 °C with gentle stirring. The solid mixture will melt and become a homogeneous liquid.
-
Causality: Solvent-free conditions are environmentally friendly and can accelerate the reaction by increasing the concentration of reactants.
-
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 1-2 hours.
-
Self-Validation: TLC allows for visual confirmation of the consumption of starting materials and the formation of a single major product spot.
-
-
Workup: Once the reaction is complete, cool the flask to room temperature. The mixture will solidify. Add 20 mL of cold water and stir vigorously to break up the solid mass.
-
Causality: Adding cold water helps to precipitate the product fully and wash away any remaining water-soluble starting materials or byproducts.
-
-
Isolation & Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with an additional 20 mL of cold water. The crude product can be purified by recrystallization from hot ethanol.
-
Causality: Recrystallization is a robust method for purifying solid organic compounds. The desired product is soluble in hot ethanol but sparingly soluble when cold, allowing it to crystallize out in a pure form upon cooling, leaving impurities behind in the mother liquor.
-
-
Characterization: Dry the purified crystals in a vacuum oven. Characterize the final product by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR) to confirm its structure and purity. The expected yield is typically >90%.
Caption: Figure 2: Experimental Workflow for Biginelli Synthesis.
Part IV: Applications in Medicinal Chemistry & Drug Discovery
The true power of the Biginelli reaction lies in its flexibility. By systematically varying each of the three components, vast libraries of DHPMs can be generated for high-throughput screening in drug discovery programs.[13] This molecular diversity is critical for exploring structure-activity relationships (SAR).
-
Anticancer Agents: The DHPM scaffold is central to Monastrol, a well-known inhibitor of the mitotic kinesin Eg5, a target for cancer chemotherapy.[11]
-
Calcium Channel Blockers: Many DHPMs exhibit activity as calcium channel modulators, similar to the dihydropyridine drugs like nifedipine, making them valuable for treating cardiovascular diseases.[5]
-
Antimicrobial and Antiviral Activity: The pyrimidine nucleus is a fundamental component of nucleic acids, making its analogs prime candidates for antimicrobial and antiviral research.[7][14] Batzelladine alkaloids, marine natural products containing a DHPM core, have shown potent anti-HIV activity.[4]
The synthesis of scaffolds like this compound can be envisioned through multi-component reactions using specifically designed starting materials, pushing the boundaries of the traditional Biginelli reaction to access novel, highly functionalized heterocyclic systems.
References
-
Kappe, C. O. (2000). Biologically active dihydropyrimidones of the Biginelli-type—a literature survey. European Journal of Medicinal Chemistry, 35(12), 1043-1052. [Link]
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Popa, M., et al. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 26(19), 6022. [Link]
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Suma, C., et al. (2020). Dihydropyrimidone Derivatives - A Review on Synthesis and Its Therapeutic Importance. International Journal of Pharmaceutical and Phytopharmacological Research, 19(2), 271-286. [Link]
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Sargordan-Arani, M. (2015). One-Pot Multi-Component Synthesis of Dihydropyrimidinones via Biginelli Condensation. Journal of Chemical and Pharmaceutical Research, 7(3), 1318-1322. [Link]
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Pestano, J. P., et al. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. Frontiers in Chemistry, 6, 381. [Link]
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Al-Mourabit, A., et al. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Pharmaceuticals, 15(8), 948. [Link]
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Borg, J., et al. (2021). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. Chemistry, 3(3), 770-781. [Link]
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Andrade, C. K. Z., et al. (2006). Influence of the solvent on Biginelli reaction. Journal of the Brazilian Chemical Society, 17, 1565-1569. [Link]
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Magerramov, A. M., et al. (2021). Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products. RSC Advances, 11(11), 6035-6044. [Link]
-
Mohamadpour, F., & Feilizadeh, M. (2019). Succinic Acid As a Green and Bio-Based Catalyst assisted solvent-free one-pot Biginelli synthesis of biologically active 3,4-dihydropyrimidin-2-(1H)-ones/thiones derivatives. Natural and Life Sciences Communications, 25(2), e2019020. [Link]
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Wikipedia contributors. (2023). Biginelli reaction. Wikipedia, The Free Encyclopedia. [Link]
-
Kumar, S., et al. (2018). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. Bioorganic & Medicinal Chemistry, 26(21), 5627-5643. [Link]
-
Aly, A. A., et al. (2012). Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst. International Journal of Molecular Sciences, 13(5), 6345-6360. [Link]
-
ResearchGate. (n.d.). Examples of biologically active DHPMs. [Link]
-
ResearchGate. (2021). (PDF) Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. [Link]
-
Bouasla, R., et al. (2020). Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity. RSC Advances, 10(70), 42929-42937. [Link]
-
Folkers, K., & Johnson, T. B. (1933). Synthesis of 3,4-dihydro-2(1H)-pyrimidinones and the mechanism of the Biginelli reaction. Journal of the American Chemical Society, 55(9), 3784-3791. [Link]
-
de la Torre, M. C., & Gotor-Fernández, V. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts, 13(1), 160. [Link]
-
Adole, V. A. (2020). Synthetic approaches for the synthesis of dihydropyrimidinones/thiones (Biginelli adducts): A concise review. World Journal of Pharmaceutical Research, 9(6), 1066-1085. [Link]
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- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Large-Scale Synthesis of Substituted Pyrimidin-2-yl Acetates
Introduction: The Significance of Pyrimidin-2-yl Acetates in Modern Drug Discovery
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to its ability to engage in various biological interactions.[1] Substituted pyrimidin-2-yl acetates, in particular, are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, including kinase inhibitors, antiviral agents, and central nervous system modulators. Their prevalence in drug candidates necessitates the development of robust, scalable, and economically viable synthetic methods to meet the demands of pharmaceutical research and development.
This comprehensive guide provides detailed application notes and scalable protocols for the synthesis of substituted pyrimidin-2-yl acetates. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles. We will explore multiple synthetic strategies, from classical approaches to modern catalytic methods, offering a toolkit for the efficient production of these valuable compounds.
Strategic Approaches to the Synthesis of Pyrimidin-2-yl Acetates
The synthesis of pyrimidin-2-yl acetates can be broadly categorized into two main strategies:
-
Construction of the pyrimidine ring with the acetate moiety or a precursor already in place. This often involves cyclocondensation reactions.
-
Functionalization of a pre-formed pyrimidine ring at the 2-position to introduce the acetate side chain. This is a more convergent approach, often relying on the use of readily available pyrimidine starting materials.
For large-scale synthesis, the second strategy is often preferred due to the modularity and the often higher overall yields. This guide will focus on scalable methods that primarily utilize the functionalization of a pre-formed pyrimidine ring.
Method 1: Synthesis via Nucleophilic Substitution of 2-Halopyrimidines with Malonic Esters
This is one of the most common and scalable methods for preparing pyrimidin-2-yl acetates. The strategy involves the nucleophilic substitution of a 2-halopyrimidine with a malonic ester, followed by hydrolysis and decarboxylation. 2-Chloropyrimidines are often the substrate of choice due to their commercial availability and appropriate reactivity.
Workflow Diagram
Caption: Workflow for malonic ester synthesis of pyrimidin-2-yl acetates.
Detailed Protocol: Synthesis of Ethyl 2-(Pyrimidin-2-yl)acetate
This protocol is a two-step process starting from 2-chloropyrimidine.
Step 1: Synthesis of Diethyl 2-(pyrimidin-2-yl)malonate
-
Principle: The acidic α-protons of diethyl malonate are deprotonated by a strong base to form a nucleophilic enolate, which then displaces the chloride from the electron-deficient 2-position of the pyrimidine ring via a nucleophilic aromatic substitution (SNAr) mechanism.[2]
-
Materials:
-
2-Chloropyrimidine
-
Diethyl malonate[3]
-
Sodium hydride (60% dispersion in mineral oil) or Sodium ethoxide
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a stirred suspension of sodium hydride (1.1 eq) in anhydrous DMF under a nitrogen atmosphere at 0 °C, add diethyl malonate (1.2 eq) dropwise, maintaining the temperature below 10 °C.
-
Stir the mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0 °C and add a solution of 2-chloropyrimidine (1.0 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and then heat to 60-80 °C for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude diethyl 2-(pyrimidin-2-yl)malonate.
-
The crude product can be purified by vacuum distillation or column chromatography, though for many applications, it can be used directly in the next step.
-
Step 2: Hydrolysis and Decarboxylation to Ethyl 2-(pyrimidin-2-yl)acetate
-
Principle: The diethyl 2-(pyrimidin-2-yl)malonate is first saponified to the corresponding dicarboxylic acid, which upon heating, readily undergoes decarboxylation to yield the pyrimidin-2-yl acetic acid. Subsequent esterification gives the desired product. A more direct approach is the Krapcho decarboxylation, which is often preferred for its milder conditions.[4]
-
Procedure (Hydrolysis and Decarboxylation):
-
Dissolve the crude diethyl 2-(pyrimidin-2-yl)malonate in a mixture of ethanol and aqueous sodium hydroxide (2.5 eq).
-
Heat the mixture to reflux for 2-4 hours until the saponification is complete (monitored by TLC).
-
Cool the reaction mixture and acidify to pH 2-3 with concentrated hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude pyrimidin-2-ylmalonic acid.
-
Heat the crude malonic acid at 100-120 °C until carbon dioxide evolution ceases, yielding the crude pyrimidin-2-ylacetic acid.
-
For esterification, reflux the crude acid in ethanol with a catalytic amount of sulfuric acid for 4-6 hours.
-
After cooling, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.
-
The organic layer is then washed with brine, dried, and concentrated to give the crude ethyl 2-(pyrimidin-2-yl)acetate, which can be purified by vacuum distillation.
-
Quantitative Data
| Starting Material | Product | Yield (%) | Purity (%) | Scale | Reference |
| 2-Chloropyrimidine | Diethyl 2-(pyrimidin-2-yl)malonate | 75-85 | >95 (after purification) | Lab to Kilo | [5][6] |
| Diethyl 2-(pyrimidin-2-yl)malonate | Ethyl 2-(pyrimidin-2-yl)acetate | 80-90 | >98 (after distillation) | Lab to Kilo | [7] |
Method 2: Palladium-Catalyzed Carbonylation of 2-Halomethylpyrimidines
This method offers a direct route to pyrimidin-2-yl acetates from 2-(halomethyl)pyrimidines, which can be prepared from the corresponding 2-methylpyrimidines. This approach is particularly attractive for its high atom economy.
Reaction Pathway Diagram
Caption: Palladium-catalyzed carbonylation for pyrimidin-2-yl acetate synthesis.
Detailed Protocol: Synthesis of Ethyl 2-(Pyrimidin-2-yl)acetate via Carbonylation
-
Principle: This reaction involves the palladium-catalyzed carbonylation of a 2-(chloromethyl)pyrimidine in the presence of an alcohol. The palladium catalyst facilitates the insertion of carbon monoxide into the carbon-halogen bond, followed by nucleophilic attack of the alcohol to form the ester.[8]
-
Materials:
-
2-(Chloromethyl)pyrimidine
-
Ethanol (anhydrous)
-
Carbon monoxide (gas cylinder)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Triethylamine (or another non-nucleophilic base)
-
Anhydrous toluene or dioxane
-
High-pressure reactor (autoclave)
-
-
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood using a high-pressure reactor due to the use of toxic carbon monoxide gas under pressure.
-
To a high-pressure reactor, add 2-(chloromethyl)pyrimidine (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq), and anhydrous toluene.
-
Add anhydrous ethanol (3.0 eq) and triethylamine (1.5 eq).
-
Seal the reactor, purge with nitrogen, and then pressurize with carbon monoxide to the desired pressure (e.g., 10-50 atm).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess carbon monoxide.
-
Open the reactor, and filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by vacuum distillation or column chromatography to obtain ethyl 2-(pyrimidin-2-yl)acetate.
-
Quantitative Data
| Starting Material | Product | Yield (%) | Purity (%) | Scale | Reference |
| 2-(Chloromethyl)pyrimidine | Ethyl 2-(pyrimidin-2-yl)acetate | 60-75 | >97 (after purification) | Lab to Pilot | [8] |
Method 3: Synthesis from Pyrimidine-2-carbonitrile
This route involves the conversion of a pyrimidine-2-carbonitrile to the corresponding acetate. This can be achieved via hydrolysis of the nitrile to the carboxylic acid followed by esterification, or through more direct methods.
Detailed Protocol: Hydrolysis and Esterification
-
Principle: The nitrile group is hydrolyzed under acidic or basic conditions to a carboxylic acid, which is then esterified to the desired acetate.
-
Materials:
-
Pyrimidine-2-carbonitrile[9]
-
Concentrated sulfuric acid or sodium hydroxide
-
Ethanol
-
Dichloromethane
-
-
Procedure:
-
Acidic Hydrolysis: Carefully add pyrimidine-2-carbonitrile (1.0 eq) to concentrated sulfuric acid at 0 °C.
-
Allow the mixture to warm to room temperature and then heat to 80-100 °C for 2-4 hours.
-
Cool the reaction and pour it onto crushed ice.
-
Neutralize with a strong base (e.g., NaOH) to pH 7 and extract the pyrimidine-2-carboxylic acid with a suitable organic solvent.
-
Esterification: Reflux the obtained acid in ethanol with a catalytic amount of sulfuric acid as described in Method 1, Step 2.
-
Safety and Scalability Considerations
-
Handling of Reagents:
-
Sodium Hydride: Highly flammable and reacts violently with water. Handle under an inert atmosphere and use a mineral oil dispersion for safer handling on a large scale.
-
2-Halopyrimidines: Can be irritants and harmful. Use appropriate personal protective equipment (PPE).
-
Carbon Monoxide: Highly toxic gas. All operations must be conducted in a well-ventilated area with a CO detector, and a high-pressure reactor is mandatory.
-
Palladium Catalysts: Can be pyrophoric. Handle with care, especially during filtration.
-
-
Reaction Exotherms:
-
The reaction of sodium hydride with diethyl malonate is exothermic and generates hydrogen gas. Slow addition and efficient cooling are crucial on a large scale to control the reaction temperature and the rate of gas evolution.
-
The quenching of the reaction with aqueous solutions can also be exothermic.
-
-
Purification:
-
Distillation: Vacuum distillation is an effective method for purifying the final pyrimidin-2-yl acetate on a large scale.
-
Crystallization: If the product is a solid, crystallization is a preferred method for purification on an industrial scale.
-
Conclusion
The synthesis of substituted pyrimidin-2-yl acetates is a critical task in the development of new pharmaceuticals. The methods outlined in this guide provide scalable and robust pathways to these important intermediates. The choice of a particular method will depend on factors such as the availability and cost of starting materials, the desired substitution pattern on the pyrimidine ring, and the scale of the synthesis. By understanding the underlying principles and paying close attention to safety and scalability, researchers and process chemists can efficiently produce these valuable building blocks for the advancement of drug discovery.
References
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Meisenbach, M., Allmendinger, T., & Mak, C.-P. (2003). Scale-Up of the Synthesis of a Pyrimidine Derivative Directly on Solid Support. Organic Process Research & Development, 7(5), 653–658. [Link]
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Meisenbach, M., Allmendinger, T., & Mak, C.-P. (2003). Scale-Up of the Synthesis of a Pyrimidine Derivative Directly on Solid Support. Organic Process Research & Development, 7(5), 653–658. [Link]
- Google Patents. (n.d.). Process for the preparation of pyrimidine-2-acetic acid esters.
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A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. - IJSAT. (n.d.). Retrieved from [Link]
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A deconstruction–reconstruction strategy for pyrimidine diversification. - PMC. (n.d.). Retrieved from [Link]
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Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evaluation. (n.d.). Retrieved from [Link]
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Malonic ester synthesis - Grokipedia. (n.d.). Retrieved from [Link]
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Google Patents. (n.d.). United States Patent. Retrieved from [Link]
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Malonic Synthesis | NROChemistry. (n.d.). Retrieved from [Link]
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Decarboxylation of malonic esters - Chemistry Stack Exchange. (n.d.). Retrieved from [Link]
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Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. (n.d.). Retrieved from [Link]
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SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from [Link]
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Nucleophilic aromatic substitution reactions of chloropyrimidines. - ResearchGate. (n.d.). Retrieved from [Link]
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Diethyl malonate - Wikipedia. (n.d.). Retrieved from [Link]
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Malonic Ester Synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - MDPI. (n.d.). Retrieved from [Link]
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Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI. (n.d.). Retrieved from [Link]
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(PDF) Synthesis, reactions, and applications of pyrimidine derivatives - ResearchGate. (n.d.). Retrieved from [Link]
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(PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION - ResearchGate. (n.d.). Retrieved from [Link]
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The Malonic Ester and Acetoacetic Ester Synthesis - Master Organic Chemistry. (n.d.). Retrieved from [Link]
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Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes - Semantic Scholar. (n.d.). Retrieved from [Link]
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Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - NIH. (n.d.). Retrieved from [Link]
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Various pyrimidine bases reacted with diethyl malonate in the presence of manganese(Ill) acetate or Ce(NH4)z(NO~)6 to - Sci-Hub. (n.d.). Retrieved from [Link]
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Recent synthetic applications of the dealkoxycarbonylation reaction. Part 1. Dealkoxycarbonylations of malonate esters - Semantic Scholar. (n.d.). Retrieved from [Link]
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17.5: Nucleophilic Substitution with Enolate Anions - Chemistry LibreTexts. (n.d.). Retrieved from [Link]
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21.10: Malonic Ester Synthesis - Chemistry LibreTexts. (n.d.). Retrieved from [Link]
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13.01 Nucleophilic Acyl Substitution by Enolates - YouTube. (n.d.). Retrieved from [Link]
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Synthesis, Characterization and In Vitro Antitumor Evaluation of New Pyrazolo[3,4-d]Pyrimidine Derivatives. (n.d.). Retrieved from [Link]
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Pyrimidin-2-ylboronic acid synthesis : r/Chempros - Reddit. (n.d.). Retrieved from [Link]
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Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C. (n.d.). Retrieved from [Link]
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Pyrimidine Synthesis - CRASH! Medical Review Series - YouTube. (n.d.). Retrieved from [Link]
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Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells - PubMed Central. (n.d.). Retrieved from [Link]
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Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst - PubMed. (n.d.). Retrieved from [Link]
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Human Pyrimidine Nucleotide Biosynthesis as a Target for Antiviral Chemotherapy - PMC. (n.d.). Retrieved from [Link]
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Application Notes and Protocols for the Development of Dual EGFR/HER-2 Inhibitors from Ethyl 2-(4-hydroxy-2-mercaptopyrimidin-5-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Division
Abstract
The concurrent inhibition of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) represents a validated and potent strategy in oncology for overcoming resistance and enhancing therapeutic efficacy. Pyrimidine-based scaffolds have emerged as a privileged structural motif for designing potent kinase inhibitors. This document provides a comprehensive guide for the utilization of Ethyl 2-(4-hydroxy-2-mercaptopyrimidin-5-yl)acetate as a versatile starting material for the synthesis of novel dual EGFR/HER-2 inhibitors. We present a detailed, field-proven synthetic protocol, in vitro characterization assays, and a framework for ADME-Tox profiling, designed to empower researchers in the development of next-generation targeted cancer therapeutics.
Introduction: The Rationale for Dual EGFR/HER-2 Inhibition
The ErbB family of receptor tyrosine kinases, particularly EGFR (ErbB1) and HER-2 (ErbB2), are critical regulators of cellular growth, proliferation, and survival.[1] Their dysregulation, through overexpression or mutation, is a hallmark of numerous malignancies, including non-small cell lung cancer (NSCLC), breast, and colorectal cancers.[1] While first-generation EGFR inhibitors like gefitinib and erlotinib have shown clinical efficacy, acquired resistance, often mediated by the T790M mutation, limits their long-term utility.[2] Dual inhibition of both EGFR and HER-2 can circumvent some of these resistance mechanisms and provide a more durable therapeutic response.[2][3] The pyrimidine core is a well-established pharmacophore that can effectively target the ATP-binding site of these kinases.[4][5]
Signaling Pathway Overview
Synthetic Strategy: From Starting Material to Potent Inhibitor
The following multi-step synthesis outlines a plausible and scientifically grounded route to convert this compound into a potent 4-anilino-pyrimidine-based dual EGFR/HER-2 inhibitor. This strategy is designed for versatility, allowing for the introduction of various substituents to explore the structure-activity relationship (SAR).
Overall Synthetic Workflow
Detailed Synthetic Protocols
Materials and Reagents:
-
This compound
-
Methyl iodide (or other alkyl halides)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Substituted anilines
-
Diisopropylethylamine (DIPEA)
-
2-Propanol
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography system)
Protocol 1: Step 1 - S-Alkylation of the 2-Mercapto Group
Causality: The 2-mercapto group is a reactive handle. S-alkylation serves a dual purpose: it protects the thiol from unwanted side reactions and the resulting 2-alkylthio group can be a good leaving group in a subsequent nucleophilic aromatic substitution, or it can be retained in the final structure to modulate activity. Methylation is a common and straightforward initial modification.
-
To a solution of this compound (1 eq.) in DMF, add potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 15 minutes.
-
Add methyl iodide (1.2 eq.) dropwise.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield Intermediate 1 (Ethyl 2-(4-hydroxy-2-(methylthio)pyrimidin-5-yl)acetate).
Protocol 2: Step 2 - Chlorination of the 4-Hydroxy Group
Causality: The 4-hydroxy group is converted to a 4-chloro group, which is an excellent leaving group for the subsequent nucleophilic aromatic substitution (SNAr) with an aniline derivative. This is a critical step for introducing the key anilino pharmacophore.
-
To a flask containing Intermediate 1 (1 eq.), add phosphorus oxychloride (5-10 eq.) slowly at 0 °C.
-
Heat the reaction mixture to reflux (approx. 110 °C) for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by flash chromatography to afford Intermediate 2 (Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate).
Protocol 3: Step 3 - Nucleophilic Aromatic Substitution (SNAr)
Causality: The SNAr reaction is the key step to introduce the substituted aniline moiety, which is crucial for binding to the hinge region of the EGFR and HER-2 kinase domains. The choice of the substituted aniline is critical for determining the potency and selectivity of the final inhibitor.
-
Dissolve Intermediate 2 (1 eq.) and a substituted aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 eq.) in 2-propanol.
-
Add diisopropylethylamine (DIPEA) (2 eq.) to the mixture.
-
Heat the reaction mixture to reflux for 8-12 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold 2-propanol.
-
If no precipitate forms, concentrate the reaction mixture and purify the residue by flash chromatography to obtain the Final Product .
In Vitro Evaluation: Protocols for Assessing Inhibitory Activity
Biochemical Kinase Inhibition Assays
These assays directly measure the ability of the synthesized compounds to inhibit the enzymatic activity of purified EGFR and HER-2 kinases.
Protocol 4: EGFR and HER-2 Kinase Inhibition Assay (Luminescence-Based)
Principle: This assay measures the amount of ATP remaining in the solution following a kinase reaction. A decrease in luminescence indicates ATP consumption by the kinase, and inhibition of the kinase results in a higher luminescence signal.
Materials:
-
Recombinant human EGFR and HER-2 enzymes
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a white microplate, add the test compound, kinase buffer, and the respective kinase (EGFR or HER-2).
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30 °C for 1 hour.
-
Add the Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate at room temperature for 10 minutes to stabilize the signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using a non-linear regression analysis.
| Parameter | EGFR Assay | HER-2 Assay |
| Enzyme Conc. | 1-5 ng/well | 5-10 ng/well |
| Substrate Conc. | 0.2 mg/mL | 0.2 mg/mL |
| ATP Conc. | 10 µM | 10 µM |
| Incubation Time | 60 min | 60 min |
Cell-Based Assays
Cell-based assays are crucial for evaluating the efficacy of the inhibitors in a more biologically relevant context.
Protocol 5: Cell Viability Assay (MTT or CellTiter-Glo®)
Principle: These assays measure the metabolic activity of cells, which is proportional to the number of viable cells. A decrease in signal indicates reduced cell viability due to the cytotoxic or cytostatic effects of the compound.
Materials:
-
Cancer cell lines:
-
BT-474 (HER-2 overexpressing breast cancer)
-
A431 (EGFR overexpressing epidermoid carcinoma)
-
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well clear or opaque-walled plates
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 72 hours.
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or isopropanol with HCl) and read the absorbance at 570 nm.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent directly to the wells, incubate for 10 minutes, and measure the luminescence.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ values.
ADME-Tox Profiling: Early Assessment of Drug-like Properties
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is critical for identifying promising drug candidates.
In Silico and In Vitro ADME Screening
A variety of computational models and in vitro assays can be employed to predict the ADME properties of the synthesized inhibitors.
| Property | In Silico Tool/Method | In Vitro Assay |
| Solubility | ALOGPS, SwissADME | Kinetic or thermodynamic solubility assays |
| Permeability | Caco-2 permeability prediction | Caco-2 or PAMPA permeability assays |
| Metabolism | CYP P450 substrate/inhibitor prediction | Microsomal stability assay, CYP inhibition assays |
| Plasma Protein Binding | Prediction based on logP | Equilibrium dialysis or ultrafiltration |
Early Toxicity Assessment
Protocol 6: In Vitro Cytotoxicity in Normal Cells
Rationale: To assess the selectivity of the compounds, it is important to evaluate their cytotoxicity against a non-cancerous cell line.
-
Use a normal human cell line (e.g., human dermal fibroblasts - HDF).
-
Perform a cell viability assay as described in Protocol 5.
-
A significantly higher IC₅₀ value in the normal cell line compared to the cancer cell lines indicates selective cytotoxicity.
Data Interpretation and Candidate Selection
The selection of lead compounds for further development should be based on a holistic evaluation of the data generated.
-
Potency : Low nanomolar IC₅₀ values in both biochemical and cell-based assays.
-
Selectivity : Higher potency against EGFR and HER-2 compared to other kinases (if a selectivity panel is run) and lower cytotoxicity in normal cells.
-
Drug-like Properties : Favorable ADME-Tox profile, including good solubility, permeability, and metabolic stability.
Conclusion
The synthetic and analytical protocols detailed in this document provide a robust framework for the development of novel dual EGFR/HER-2 inhibitors from the versatile starting material, this compound. By systematically applying these methodologies, researchers can efficiently synthesize, characterize, and optimize potent and selective drug candidates with the potential for significant therapeutic impact in oncology.
References
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New pyrimidine and pyrazole-based compounds as potential EGFR inhibitors: Synthesis, anticancer, antimicrobial evaluation and computational studies. PubMed. [Link]
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2-Mercaptopyridine. Wikipedia. [Link]
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Synthesis of new EGFR inhibitors strategy. ResearchGate. [Link]
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Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. PubMed Central. [Link]
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Design and synthesis of pyrimidine derivatives as potent EGFR inhibitors for non-small cell lung cancer. National Journal of Pharmaceutical Sciences. [Link]
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. NIH. [Link]
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Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. ACS Publications. [Link]
-
Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. ResearchGate. [Link]
-
Examples of dual EGFR/HER2 inhibitors. ResearchGate. [Link]
-
Mercapto-pyrimidines are reversible covalent inhibitors of the papain-like protease (PLpro) and inhibit SARS-CoV-2 (SCoV-2) replication. RSC Publishing. [Link]
-
Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Publishing. [Link]
-
Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. ResearchGate. [Link]
-
Synthesis and Reactions of Some Novel Mercaptopyrimidine Derivatives for Biological Evaluation. ResearchGate. [Link]
-
pH-Dependent Ion Binding Studies on 2-Mercaptopyrimidine. Hilaris Publisher. [Link]
-
Design, synthesis, docking, ADMET and anticancer evaluations of N-alkyl substituted iodoquinazoline derivatives as dual VEGFR-2 and EGFR inhibitors. PubMed Central. [Link]
-
One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. Bentham Open. [Link]
-
Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. PubMed Central. [Link]
-
Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. ResearchGate. [Link]
-
Discovery and synthesis of novel 4-aminopyrrolopyrimidine Tie-2 kinase inhibitors for the treatment of solid tumors. PubMed. [Link]
-
Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. RSC Publishing. [Link]
-
New C-5 Substituted Pyrrolotriazine Dual Inhibitors of EGFR and HER2 Protein Tyrosine Kinases. PubMed. [Link]
-
Derivatives of 4-amino-6-hydroxy-2-mercaptopyrimidine as novel, potent, and selective A3 adenosine receptor antagonists. PubMed. [Link]
-
An Efficient Synthesis of Novel 4-Aryl-2-thioxo-3,4-dihydro-1H-pyrimido[1,2-a][4][5][6]triazin-6(2H)-ones and Their Antibacterial Activity. MDPI. [Link]
-
Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. RSC Publishing. [Link]
-
Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Sub. Padua Research Archive. [Link]
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- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Suzuki-Miyaura Coupling of Aryl Boronic Acids with Pyrimidine Intermediates
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its remarkable versatility and functional group tolerance in forging carbon-carbon bonds.[1][2][3] For researchers and professionals in drug discovery and development, the arylation of heterocyclic scaffolds, particularly pyrimidines, is of paramount importance. Pyrimidine cores are prevalent in a vast array of biologically active molecules, making their efficient functionalization a critical endeavor in medicinal chemistry.[4][5]
This guide provides a comprehensive overview of the experimental procedures for the Suzuki-Miyaura coupling of aryl boronic acids with pyrimidine intermediates. Moving beyond a simple recitation of steps, this document delves into the underlying mechanistic principles, the rationale behind the selection of reagents and conditions, and practical, field-proven protocols. Our aim is to equip researchers with the knowledge to not only successfully execute these reactions but also to troubleshoot and optimize them for their specific substrates.
Mechanistic Underpinnings: The Catalytic Cycle
A thorough understanding of the reaction mechanism is fundamental to rational optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three key steps centered around a palladium catalyst.[1][6] The active catalyst is a Pd(0) species, which can be introduced directly or generated in situ from a Pd(II) precatalyst.[6][7]
The cycle proceeds as follows:
-
Oxidative Addition: The catalytic cycle commences with the oxidative addition of the pyrimidine halide to the Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, forming a Pd(II) intermediate.[1][7] The reactivity of the halide is a crucial factor, with the general trend being I > Br > OTf >> Cl.[8][9] For less reactive chlorides, the use of electron-rich and bulky phosphine ligands is often necessary to facilitate this step.[1][4][9]
-
Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium center. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[1] The exact mechanism of transmetalation can be complex and is influenced by the specific reaction conditions.[2][10]
-
Reductive Elimination: The final step is the reductive elimination of the newly formed biaryl product from the Pd(II) complex. This regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][6]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimizing the Reaction: A Guide to Key Parameters
The success of a Suzuki-Miyaura coupling, particularly with challenging pyrimidine substrates, hinges on the careful selection of several key parameters.
The Palladium Catalyst and Ligand System
The choice of the palladium source and, more critically, the supporting ligand is paramount for achieving high yields and good selectivity.
-
Palladium Precatalysts: A variety of Pd(0) and Pd(II) precatalysts can be employed. Common choices include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂. While Pd(PPh₃)₄ can be used directly, Pd(II) sources require in-situ reduction to the active Pd(0) species.
-
Phosphine Ligands: For the coupling of electron-deficient pyrimidine chlorides, bulky and electron-rich phosphine ligands are often essential.[4][9] These ligands stabilize the palladium center and promote the challenging oxidative addition step.[1] Buchwald's dialkylbiaryl phosphine ligands, such as XPhos and SPhos, are widely recognized for their efficacy in coupling aryl chlorides.[4]
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands have emerged as powerful alternatives to phosphines. They are often more robust and can be highly effective in challenging coupling reactions.[8]
The Role of the Base
The base plays a crucial role in the transmetalation step by activating the boronic acid. The choice of base can significantly impact the reaction outcome, and its strength should be tailored to the specific substrates.
-
Inorganic Bases:
-
Potassium Carbonate (K₂CO₃): A commonly used, mild base, often employed in aqueous solvent mixtures.[11]
-
Potassium Phosphate (K₃PO₄): A stronger base that is often effective for more challenging couplings.[1][11]
-
Cesium Carbonate (Cs₂CO₃): A highly soluble and strong inorganic base that can be beneficial when other bases fail.[11]
-
Potassium Fluoride (KF): A milder option that can be advantageous when base-sensitive functional groups are present.[11]
-
-
Organic Bases: In some cases, organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) may be used, though inorganic bases are more common for this application.
Solvent Selection
The solvent can influence catalyst stability, reagent solubility, and the rates of the individual steps in the catalytic cycle.[12][13]
-
Aprotic Solvents:
-
1,4-Dioxane and Tetrahydrofuran (THF): These ethereal solvents are widely used and are generally good choices for a broad range of Suzuki couplings.
-
Toluene: A nonpolar solvent that can be effective, particularly in anhydrous conditions.
-
Dimethylformamide (DMF) and Acetonitrile (MeCN): Polar aprotic solvents that can sometimes influence the selectivity of the reaction.[12][14]
-
-
Protic Solvents: Often, a mixture of an organic solvent with water is employed. Water can aid in the dissolution of the inorganic base and facilitate the transmetalation step.
Temperature and Reaction Time
The optimal temperature and reaction time will depend on the reactivity of the specific substrates and the chosen catalytic system. For less reactive pyrimidine chlorides, elevated temperatures (e.g., 80-110 °C) are often required.[15] Microwave irradiation can be a powerful tool to accelerate these reactions, often leading to significantly shorter reaction times and improved yields.[7][16]
Summary of Key Reaction Parameters
| Parameter | Common Choices | Rationale and Considerations |
| Palladium Precatalyst | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂, PdCl₂(dppf) | Choice depends on the desired active species and reaction conditions. Pd(II) sources require in-situ reduction. |
| Ligand | PPh₃, Buchwald ligands (XPhos, SPhos), NHC ligands | Bulky, electron-rich ligands are crucial for coupling less reactive aryl chlorides. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | Activates the boronic acid for transmetalation. Strength should be matched to substrate reactivity. |
| Solvent | Dioxane, THF, Toluene, DMF, Acetonitrile (often with H₂O) | Influences solubility, catalyst stability, and reaction kinetics. |
| Temperature | Room temperature to 120 °C (or higher with microwave) | Higher temperatures are often needed for less reactive substrates. |
| Aryl Boronic Acid | Substituted and unsubstituted aryl boronic acids | Generally stable and commercially available. Purity is important. |
| Pyrimidine Intermediate | Chloro-, Bromo-, or Iodo-pyrimidines | Reactivity order: I > Br > Cl. Chloropyrimidines are often preferred due to cost and availability.[17] |
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of aryl boronic acids with pyrimidine intermediates. Optimization may be required for specific substrates.
Protocol 1: General Procedure for the Coupling of a Chloropyrimidine with an Aryl Boronic Acid using a Buchwald Ligand
This protocol is well-suited for challenging couplings involving less reactive chloropyrimidines.
Materials:
-
Chloropyrimidine (1.0 equiv)
-
Aryl boronic acid (1.2 - 1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos or SPhos (2-4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 - 3.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
To a dry Schlenk tube or reaction vial, add the chloropyrimidine, aryl boronic acid, Pd₂(dba)₃, and the phosphine ligand.
-
Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the potassium phosphate.
-
Add anhydrous 1,4-dioxane and a small amount of degassed water (e.g., a 10:1 dioxane:water ratio).
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Microwave-Assisted Coupling of a Dichloropyrimidine
Microwave irradiation can significantly accelerate the reaction and is particularly useful for rapid library synthesis.
Materials:
-
2,4-Dichloropyrimidine (1.0 equiv)
-
Aryl boronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (0.5 - 2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (e.g., 4:1 mixture)
Procedure:
-
In a microwave reaction vial, combine the 2,4-dichloropyrimidine, aryl boronic acid, Pd(PPh₃)₄, and potassium carbonate.
-
Add the dioxane/water solvent mixture.
-
Seal the vial with a septum cap.
-
Place the vial in the microwave reactor and heat to the desired temperature (e.g., 100-140 °C) for a short duration (e.g., 10-30 minutes).[7]
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Visualizing the Experimental Workflow
Caption: A generalized workflow for the Suzuki-Miyaura coupling experiment.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently strong base- Low reaction temperature- Poor quality reagents | - Use a fresh catalyst and ensure proper inert atmosphere.- Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃).- Increase the reaction temperature or consider microwave heating.- Use pure, dry solvents and high-purity starting materials. |
| Protodeboronation of Boronic Acid | - Presence of water and/or strong base- Prolonged heating | - Use anhydrous conditions if possible.- Consider using a milder base (e.g., KF).- Use a boronic ester instead of a boronic acid.- Minimize reaction time. |
| Homocoupling of Boronic Acid | - Presence of oxygen | - Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere. |
| Poor Regioselectivity (with di- or poly-halopyrimidines) | - Inappropriate ligand or reaction conditions | - The reactivity of halogen positions on the pyrimidine ring can be influenced by electronic and steric factors.[17] A different ligand or solvent may alter the selectivity. For 2,4-dichloropyrimidines, coupling often occurs preferentially at the C4 position.[7] |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of arylated pyrimidines, which are of significant interest in drug discovery and development. A successful outcome relies on a nuanced understanding of the reaction mechanism and the interplay between the catalyst, ligand, base, and solvent. By carefully selecting and optimizing these parameters, researchers can effectively couple a wide range of aryl boronic acids with pyrimidine intermediates. The protocols and troubleshooting guide provided herein serve as a robust starting point for developing efficient and reliable synthetic routes to these valuable compounds.
References
- Alonso, D. A.; Nájera, C.; Pacheco, M. C. J. Org. Chem. 2002, 67, 5588.
-
Billingsley, K. L.; Buchwald, S. L. J. Am. Chem. Soc. 2007, 129 (11), 3358–3366. [Link]
- Couture, A.; Deniau, E.; Grandclaudon, P. Synthesis 2001, 2001 (04), 576–580.
- Deng, J. Z.; Paone, D. V.; Ginnetti, A. T.; et al. Org. Lett. 2009, 11 (2), 345–347.
- Doucet, H. Eur. J. Org. Chem. 2008, 2008 (12), 2013–2030.
- Giri, R.; Maugel, N.; Li, J.-J.; et al. J. Am. Chem. Soc. 2007, 129 (12), 3510–3511.
- Gstöttmayr, C. W.; Bohm, V. P.; Herweck, E.; Grosche, M.; Herrmann, W. A. Angew. Chem. Int. Ed. 2002, 41, 1363.
- Haggarty, S. J.; Schreiber, S. L. Bioorg. Med. Chem. Lett. 2001, 11 (20), 2731–2734.
- Kim, J. H.; Kim, J. K.; Shokouhimehr, M.; Lee, Y. S. J. Org. Chem. 2005, 70, 6714.
- Kuwano, R.; Yokogi, M. Org. Lett. 2005, 7, 945.
- Leadbeater, N. E.; Marco, M. Org. Lett. 2002, 4 (17), 2973–2976.
- Littke, A. F.; Fu, G. C. Angew. Chem. Int. Ed. 2002, 41 (22), 4176–4211.
-
Miyaura, N.; Suzuki, A. Chem. Rev. 1995, 95 (7), 2457–2483. [Link]
- Molander, G. A.; Biolatto, B. J. Org. Chem. 2003, 68 (11), 4302–4314.
- Navarro, O.; Kelly, R. A.; Nolan, S. P. J. Am. Chem. Soc. 2003, 125, 16194.
- Nishio, R.; Sugiura, M.; Kobayashi, S. Org. Lett., 2005, 7, 4831.
- Old, D. W.; Wolfe, J. P.; Buchwald, S. L. J. Am. Chem. Soc. 1998, 120 (37), 9722–9723.
-
Reeves, E. K.; Bauman, O. R.; Mitchem, G. B.; Neufeldt, S. R. Isr. J. Chem. 2020, 60 (3-4), 406-409. [Link]
- Shen, W. Tetrahedron Lett. 1997, 38, 5575.
- Tao, B.; Boykin, D. W. J. Org. Chem., 2004, 69, 4330.
-
Zinad, D. S.; Langer, P. Adv. Synth. Catal. 2010, 352 (9), 1437-1442. [Link]
- Zuo, Z.; MacMillan, D. W. C. J. Am. Chem. Soc. 2014, 136 (14), 5257–5260.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. mdpi.com [mdpi.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BJOC - Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents [beilstein-journals.org]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Optimizing reaction conditions for Ethyl 2-(4-hydroxy-2-mercaptopyrimidin-5-yl)acetate synthesis
Welcome to the technical support center for the synthesis of Ethyl 2-(4-hydroxy-2-mercaptopyrimidin-5-yl)acetate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges during this specific pyrimidine synthesis. Our goal is to move beyond simple procedural steps and delve into the causality behind experimental choices, empowering you to optimize your reaction conditions for higher yield and purity.
Reaction Overview: The Cyclocondensation Pathway
The synthesis of this compound is typically achieved through a cyclocondensation reaction. This process involves the reaction of thiourea with a suitable diethyl malonate derivative, such as diethyl formylsuccinate, in the presence of a base. The reaction proceeds through the formation of an intermediate that subsequently cyclizes to form the desired 4-hydroxy-2-mercaptopyrimidine ring.
Technical Support Center: Purification of Crude Ethyl 2-(4-hydroxy-2-mercaptopyrimidin-5-yl)acetate
Welcome to the technical support center for the purification of crude Ethyl 2-(4-hydroxy-2-mercaptopyrimidin-5-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important heterocyclic intermediate.
The purification of this compound can be challenging due to its polar nature and the presence of multiple functional groups that can engage in various intermolecular interactions. This guide provides a systematic approach to three common purification techniques: recrystallization, column chromatography, and acid-base extraction, along with a comprehensive troubleshooting section to address specific experimental issues.
Troubleshooting Guide
This section is formatted in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Recrystallization Issues
Q1: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A1: "Oiling out" is a common problem, especially with polar compounds, where the solute separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated or cooled too quickly.
-
Probable Cause & Solution:
-
High Supersaturation/Rapid Cooling: The primary cause is often that the compound's solubility limit is exceeded too rapidly for crystal lattice formation to occur. To resolve this, add a small amount of the hot solvent back to the solution to redissolve the oil. Then, allow the solution to cool much more slowly. You can do this by leaving the flask at room temperature, and then gradually moving it to a colder environment (e.g., refrigerator, then freezer).
-
Impurities: The presence of certain impurities can inhibit crystallization. If slow cooling doesn't work, it may be necessary to perform a preliminary purification step, such as a quick filtration through a small plug of silica gel or treatment with activated carbon to remove colored impurities, before attempting recrystallization again.
-
Inducing Crystallization: If the compound remains as an oil even with slow cooling, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of the pure compound.[1]
-
Q2: I am getting very low recovery after recrystallization. How can I improve the yield?
A2: Low recovery is often a result of using an inappropriate solvent or cooling the solution to a temperature that is not low enough.
-
Probable Cause & Solution:
-
Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold. If the compound is too soluble in the chosen solvent at low temperatures, you will lose a significant amount of product in the mother liquor. You may need to screen for a different solvent or use a mixed-solvent system. For a polar compound like this, consider solvent mixtures such as ethanol/water, acetone/water, or ethyl acetate/hexane.[2]
-
Insufficient Cooling: Ensure you are cooling the solution for a sufficient amount of time at the lowest practical temperature (e.g., in an ice bath or freezer) to maximize crystal precipitation.
-
Concentration of Mother Liquor: You can often recover a second crop of crystals by concentrating the mother liquor (the remaining solution after the first filtration) and cooling it again. Be aware that this second crop may be less pure than the first.
-
Column Chromatography Issues
Q3: My compound is streaking badly on the silica gel column, leading to poor separation.
A3: Streaking of basic, nitrogen-containing compounds on silica gel is a frequent issue. It is primarily caused by strong interactions between the basic sites on your molecule and the acidic silanol groups on the surface of the silica gel.[3]
-
Probable Cause & Solution:
-
Acid-Base Interactions: To mitigate this, you can neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your mobile phase. Triethylamine (TEA) or ammonia (as a solution in methanol) at a concentration of 0.1-1% is commonly used and can significantly improve peak shape.[1]
-
Alternative Stationary Phase: If adding a basic modifier is not effective or desirable, consider using a different stationary phase. Alumina (basic or neutral) is a good alternative for the purification of basic compounds. For very polar compounds, reversed-phase chromatography on a C18 column might be a better option.[3]
-
Q4: My compound won't elute from the silica gel column, even with a very polar mobile phase.
A4: This indicates a very strong interaction between your compound and the stationary phase.
-
Probable Cause & Solution:
-
High Polarity: Your compound is likely too polar for the selected mobile phase. You will need to increase the polarity of the eluent further. A common solvent system for highly polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH). You can gradually increase the percentage of methanol. In extreme cases, adding a small amount of acetic acid or formic acid to the mobile phase can help to protonate the compound and reduce its interaction with the silica, but be mindful of the stability of your compound under acidic conditions.
-
Irreversible Adsorption/Decomposition: It is possible that your compound is decomposing on the acidic silica gel.[4] Before running a large-scale column, it's wise to test the stability of your compound on a small amount of silica (e.g., by spotting it on a TLC plate and letting it sit for an hour before developing). If it decomposes, you will need to use a less acidic stationary phase like neutral alumina or switch to reversed-phase chromatography.
-
Acid-Base Extraction Issues
Q5: An emulsion has formed between the organic and aqueous layers, and they won't separate.
A5: Emulsion formation is common when performing liquid-liquid extractions, especially when the solutions are shaken too vigorously or when surfactant-like impurities are present.
-
Probable Cause & Solution:
-
Vigorous Shaking: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction without forming a stable emulsion.
-
"Salting Out": To break an existing emulsion, you can add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, making it more polar and helping to force the separation of the two phases.[5]
-
Filtration: In stubborn cases, you can try filtering the entire mixture through a pad of Celite or glass wool.
-
Q6: I'm not sure which layer is the aqueous and which is the organic layer.
A6: A simple way to determine this is to add a few drops of water to the separatory funnel. The layer that the water drops join is the aqueous layer. The relative positions of the layers depend on their densities. For example, dichloromethane is denser than water and will be the bottom layer, while diethyl ether and ethyl acetate are less dense than water and will be the top layer.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound?
A1: The impurities will largely depend on the synthetic route used. If prepared via a Biginelli-type reaction, common impurities could include unreacted starting materials (e.g., thiourea, ethyl acetoacetate derivative), side-products from self-condensation of the starting materials, or incompletely cyclized intermediates.[6][7][8] Over-oxidation of the mercapto group to a disulfide is also a possibility.
Q2: What is the expected appearance of the pure compound?
A2: Mercaptopyrimidine derivatives are often yellow crystalline solids.[9] The pure compound should have a sharp melting point.
Q3: Can I use NMR spectroscopy to assess the purity of my compound?
A3: Yes, ¹H and ¹³C NMR are excellent techniques for assessing purity. The presence of unexpected signals or integration values that do not match the expected structure can indicate the presence of impurities.
Q4: Is the 4-hydroxy group acidic or basic?
A4: The 4-hydroxy group of the pyrimidine ring is part of an enol system and is acidic. It exists in tautomeric equilibrium with the keto form (a pyrimidone). The pKa of the 4-hydroxy group is approximately 8.59. The 2-mercapto group is also acidic, with a pKa of about 7.11. The pyrimidine ring itself has basic nitrogen atoms. This amphoteric nature is key to designing an effective acid-base extraction protocol.
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general guideline for recrystallizing your crude product. The choice of solvent is critical and may require some initial screening.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, ethyl acetate, or a mixture such as ethanol/water or ethyl acetate/hexane)[2]
-
Erlenmeyer flask
-
Heating source (hot plate or heating mantle)
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, add about 20-30 mg of your crude product and add the chosen solvent dropwise. The ideal solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.[10]
-
Decolorization (Optional): If the solution is highly colored, you can add a small amount of activated charcoal and boil for a few minutes. Hot filter the solution to remove the charcoal.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals in a vacuum oven or air dry them until a constant weight is achieved.
Protocol 2: Column Chromatography
This protocol is for the purification of your compound using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Chromatography column
-
Mobile phase (e.g., a mixture of ethyl acetate and hexane, or dichloromethane and methanol)
-
Collection tubes
Procedure:
-
TLC Analysis: First, determine an appropriate mobile phase using Thin Layer Chromatography (TLC). The ideal solvent system will give your product an Rf value of approximately 0.2-0.4 and show good separation from impurities.
-
Column Packing: Pack a chromatography column with silica gel as a slurry in the initial, least polar mobile phase.
-
Sample Loading: Dissolve your crude product in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the packed column. Alternatively, dissolve the sample in a minimal amount of the mobile phase and load it directly onto the column.
-
Elution: Begin eluting the column with your chosen mobile phase. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the mobile phase).
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Protocol 3: Acid-Base Extraction
This technique takes advantage of the amphoteric nature of your compound to separate it from neutral impurities.
Materials:
-
Crude this compound
-
Organic solvent (e.g., ethyl acetate, dichloromethane)
-
Aqueous acidic solution (e.g., 1 M HCl)
-
Aqueous basic solution (e.g., 1 M NaOH or saturated NaHCO₃)
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
Dissolution: Dissolve the crude product in an organic solvent in a separatory funnel.
-
Extraction with Base: Add an aqueous basic solution (e.g., 1 M NaOH) to the separatory funnel. The acidic 4-hydroxy and 2-mercapto groups will be deprotonated, forming a water-soluble salt. Shake the funnel gently and allow the layers to separate. The deprotonated product will be in the aqueous layer.[11][12]
-
Separation: Separate the aqueous layer. Repeat the extraction of the organic layer with the basic solution to ensure complete transfer of the product.
-
Acidification: Combine the aqueous extracts in a beaker and cool in an ice bath. Slowly add an aqueous acidic solution (e.g., 1 M HCl) with stirring until the solution is acidic (check with pH paper). Your product should precipitate out as a solid.[11]
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and dry it thoroughly.
-
Purification of the Organic Layer (Optional): The remaining organic layer can be washed with brine, dried over a drying agent, and the solvent evaporated to isolate any neutral impurities.[5]
Visualizations
Purification Workflow Diagram
Caption: Logic diagram for the acid-base extraction purification method.
References
-
Mettler-Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Acid-Base Extraction. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. PMC. [Link]
-
2-mercaptopyrimidine. Organic Syntheses. [Link]
-
Chemistry LibreTexts. 4.8: Acid-Base Extraction. [Link]
-
An efficient large-scale synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate. ResearchGate. [Link]
-
Niemczyk, M. Acid Base Extraction Demonstrated. YouTube. [Link]
-
What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. ResearchGate. [Link]
-
Complementary Mechanochemical and Biphasic Approach for the Synthesis of Organic Thiocyanates using Hexacyanoferrates as Non-Toxic Cyanide Sources. The Royal Society of Chemistry. [Link]
-
The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives. MDPI. [Link]
-
(PDF) Iodimetric determination of 2-mercaptopyridines. ResearchGate. [Link]
-
Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. DovePress. [Link]
-
Effective solvent system selection in the recrystallization purification of pharmaceutical products. ResearchGate. [Link]
-
Synthesis of Biginelli reaction products using a heterogeneous catalyst and their characterization. JETIR. [Link]
-
HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. PubMed. [Link]
-
What are your tips and tricks for purifying ionic/very polar compounds? Exotic eluent suggestions for column chromatography?. Reddit. [Link]
-
Separation and determination of purine bases and pyrimidine bases from nucleic acid hydrolysis by HPLC on BDS column. ResearchGate. [Link]
-
Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the "Disappeared" Form I Polymorph of Ritonavir. PubMed. [Link]
-
Organic Acid-Base Extractions. Chemistry Steps. [Link]
-
N-Substituted Ureas and Thioureas in Biginelli Reaction Promoted by Chlorotrimethylsilane: Convenient Synthesis of N1-Alkyl-, N1-Aryl-, and N1,N3-Dialkyl-3,4-Dihydropyrimidin-2(1H)-(thi)ones. Organic Chemistry Portal. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]
-
Eur. J. Org. Chem. 2008. WILEY-VCH. [Link]
-
Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. MDPI. [Link]
-
pH-Dependent Ion Binding Studies on 2-Mercaptopyrimidine. Hilaris Publisher. [Link]
-
Viridis BEH 2-Ethylpyridine Column. Waters Corporation. [Link]
-
Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disa. ACS Publications. [Link]
-
4.6: Step-by-Step Procedures For Extractions. Chemistry LibreTexts. [Link]
-
Affinity Chromatography Troubleshooting. Merck Millipore. [Link]
-
Synthesis of 4-hydroxy-2-mercapto-6-methyl-5-pyrimidinyl acetic acid. PrepChem.com. [Link]
-
Pyrimidine (upper) and purines (lower) on silica columns. ResearchGate. [Link]
-
Purifying ionic compounds by flash column chromatography. Biotage. [Link]
-
synthesis of new mercaptopyrimidines and thienopyrimidines. ResearchGate. [Link]
-
Purification: Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
-
(PDF) Synthesis and biological evaluation of some novel 2-mercapto pyrimidines. ResearchGate. [Link]
-
Purine and Related Compound Purification Strategies. Teledyne ISCO. [Link]
-
Evaluating Impurities in Drugs (Part II of III). Pharmaceutical Technology. [Link]
-
5-ethyl-2-methylpyridine. Organic Syntheses. [Link]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
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- 8. N-Substituted Ureas and Thioureas in Biginelli Reaction Promoted by Chlorotrimethylsilane: Convenient Synthesis of N1-Alkyl-, N1-Aryl-, and N1,N3-Dialkyl-3,4-Dihydropyrimidin-2(1H)-(thi)ones [organic-chemistry.org]
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Pyrimidine Synthesis Core Facility: A-Z Troubleshooting Guide for Minimizing Side Product Formation
<G3>
Last Updated: January 21, 2026
Welcome to the Technical Support Center for Pyrimidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize synthetic protocols. Here you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to help you minimize side product formation and maximize the yield and purity of your target pyrimidines.
Section 1: Foundational Principles & Side Product Genesis
The pyrimidine core is a cornerstone of medicinal chemistry, but its synthesis is often plagued by competing reaction pathways that lead to frustrating side products. Understanding the mechanistic origin of these impurities is the first step toward rationally designing a high-purity reaction. We will focus on two of the most powerful and widely used methods: the Biginelli and Hantzsch reactions.
The Biginelli Reaction: Mechanism and Pitfalls
First reported by Pietro Biginelli in 1891, this one-pot, three-component reaction combines an aldehyde, a β-ketoester, and urea (or thiourea) to form 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1] While elegant, its classical implementation with strong Brønsted acids often results in low yields (20-50%) and significant byproduct formation.[2]
The reaction is believed to proceed via an N-acyliminium ion intermediate, which is formed from the condensation of the aldehyde and urea.[3][4][5] This electrophilic intermediate is then intercepted by the enol of the β-ketoester, followed by cyclization and dehydration to yield the DHPM.[5]
Common Side Products:
-
Knoevenagel Condensation Product: This is often the most significant side product.[6] It arises from the direct condensation of the aldehyde and the β-ketoester. This pathway competes directly with the formation of the crucial N-acyliminium ion.[6]
-
Hantzsch-type 1,4-Dihydropyridine (DHP): This fluorescent byproduct can form when two equivalents of the β-ketoester react with the aldehyde.[7] This pathway is particularly favored at elevated temperatures, which can cause the urea starting material to decompose into ammonia.[7]
-
Uncyclized Intermediates: Incomplete reactions can leave open-chain ureides, where all three components have combined but the final ring-closing step has failed.[6] This is often due to insufficient activation for the final cyclization-dehydration step.[6]
The Hantzsch Dihydropyridine Synthesis
The Hantzsch synthesis is another multicomponent reaction that condenses an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia. The initial product is a 1,4-dihydropyridine (1,4-DHP), which is structurally similar to important calcium channel blockers like nifedipine.[8]
The mechanism involves the formation of two key intermediates: an enamine (from the β-ketoester and ammonia) and an α,β-unsaturated carbonyl compound (from a Knoevenagel condensation of the aldehyde and the other β-ketoester).[9][10] A subsequent Michael addition followed by cyclization and dehydration yields the 1,4-DHP ring.[9]
Common Side Products:
-
Oxidized Pyridine: The 1,4-DHP product is highly susceptible to oxidation, which leads to the formation of the corresponding aromatic pyridine derivative.[8] This can occur during the reaction or workup, especially when using harsh classical oxidants like nitric acid or KMnO₄.[8] In biological systems, this oxidation is catalyzed by cytochrome P-450 enzymes in the liver.[10][11]
-
Knoevenagel and Enamine Intermediates: If the final cyclization is inefficient, these starting materials and intermediates may remain in the final product mixture.[10]
Section 2: Troubleshooting Guide & FAQs
This section provides direct answers and actionable solutions to common problems encountered during pyrimidine synthesis.
Q1: My Biginelli reaction has a low yield and multiple spots on the TLC plate. Where do I start troubleshooting?
A1: Low yield and poor purity are classic signs of competing side reactions or an incomplete reaction.[12][13] Before making drastic changes, follow this diagnostic sequence:
-
Assess Reagent Purity & Stoichiometry: Impurities in starting materials, especially the aldehyde, can inhibit the reaction or introduce alternative pathways.[7][14] Ensure reactants are pure. A common strategy to favor the desired pathway is to use a slight excess of urea (e.g., 1.2–1.5 equivalents) to push the equilibrium towards the formation of the N-acyliminium ion, outcompeting the Knoevenagel pathway.[6]
-
Evaluate the Catalyst: The choice and amount of catalyst are critical.[12] Classical methods using strong Brønsted acids (e.g., HCl) can promote side reactions.[15] Modern methods often employ Lewis acids like Ytterbium (III) triflate (Yb(OTf)₃) or Indium (III) chloride, which can significantly improve yields and shorten reaction times.[2][3] If using a reusable catalyst, ensure it is still active.[7]
-
Control the Temperature: Temperature influences the rates of competing reactions.[16] For the Biginelli reaction, high temperatures can promote the decomposition of urea into ammonia, favoring the formation of Hantzsch-type DHP byproducts.[7] Running the reaction at a more moderate temperature (e.g., 60-80°C) may improve selectivity.[7]
Q2: I'm isolating a significant amount of the Knoevenagel condensation product. How can I suppress this side reaction?
A2: This is a very common issue and indicates that the reaction between the aldehyde and β-ketoester is kinetically favored over the formation of the N-acyliminium intermediate.
-
Causality: The Knoevenagel pathway and the Biginelli pathway are in direct competition for the aldehyde. To favor the Biginelli product, you must accelerate the reaction branch involving urea.
-
Solution 1: Change the Order of Reagent Addition: Pre-forming the key N-acyliminium intermediate can effectively shut down the Knoevenagel side reaction.[16] Try stirring the aldehyde, urea, and catalyst together for a short period (e.g., 10-15 minutes) before adding the β-ketoester.
-
Solution 2: Utilize a More Effective Catalyst: Lewis acids are particularly effective at promoting the Biginelli pathway. Yb(OTf)₃, for instance, has been shown to dramatically increase yields and reduce reaction times, often under solvent-free conditions.[2][3] This catalyst efficiently promotes the formation of the acyl imine intermediate, which is crucial for the reaction's success.[2]
-
Solution 3: Use Polyphosphate Ester (PPE): PPE is an excellent reaction mediator that specifically stabilizes the iminium ion intermediate, thereby increasing the yield of the desired DHPM.[17]
Q3: My Hantzsch synthesis product, a 1,4-dihydropyridine, is oxidizing into the aromatic pyridine. How can I prevent this?
A3: The 1,4-DHP ring is inherently prone to oxidation due to the thermodynamic driving force of aromatization.[8] Preventing this requires careful control of the reaction and workup environment.
-
Causality: The oxidation is often initiated by oxygen, strong acids, or other oxidizing agents present in the reaction or introduced during workup. The mechanism can be initiated by the deprotonation of the N-H bond on the dihydropyridine ring.[18]
-
Solution 1: Maintain an Inert Atmosphere: Whenever possible, run the reaction under a nitrogen or argon atmosphere to exclude atmospheric oxygen.
-
Solution 2: Use Milder Aromatizing Agents (If Pyridine is the Goal): If the aromatic pyridine is the desired product, avoid harsh classical oxidants.[8] Milder and more efficient agents should be considered for a controlled oxidation step.[16]
-
Solution 3: Careful Workup: During the workup, avoid prolonged exposure to air and strong acids.[8][12] Ensure that any purification steps, like column chromatography, are performed promptly.
Q4: How do I choose the optimal catalyst for my Biginelli reaction?
A4: Catalyst selection depends on your specific substrates, desired reaction conditions (e.g., solvent-free), and tolerance for cost and moisture sensitivity. Lewis acids have emerged as superior catalysts to traditional Brønsted acids for this transformation.
| Catalyst Type | Examples | Typical Conditions | Advantages | Disadvantages |
| Brønsted Acids | HCl, p-TSA | Reflux in Ethanol | Inexpensive, readily available | Often require long reaction times, harsh conditions, and can lead to lower yields and side products.[2][8] |
| Lewis Acids | Yb(OTf)₃, InCl₃, InBr₃, B(C₆F₅)₃ | 60-100°C, often solvent-free | High yields (often >90%), short reaction times (20 min - 3h), mild conditions, catalyst can be recovered and reused.[2][15][19] | Higher cost, some are moisture-sensitive. |
| Heterogeneous | Sulfated Zirconia, Ion Exchange Resins | Varies | Easy removal by filtration, catalyst can be recycled, environmentally friendly.[20][21] | May have lower activity compared to homogeneous catalysts. |
-
Expert Insight: For general-purpose, high-yield synthesis, Ytterbium(III) triflate (Yb(OTf)₃) is an excellent starting point. It is highly efficient, tolerates a wide range of aldehydes, and can be used in very low catalytic loadings (1 mol%), often under solvent-free conditions, which simplifies purification and reduces waste.[2][19]
Section 3: Validated Protocols & Workflows
Protocol: High-Purity Biginelli Synthesis Using Yb(OTf)₃
This protocol is adapted from established literature procedures demonstrating high yields and purity.[2]
Materials:
-
Aldehyde (1.0 mmol)
-
β-Ketoester (e.g., ethyl acetoacetate) (1.0 mmol)
-
Urea or Thiourea (1.5 mmol)
-
Ytterbium(III) triflate (Yb(OTf)₃) (0.01 mmol, 1 mol%)
-
Ethanol (for workup)
Procedure:
-
In a clean, dry round-bottom flask, combine the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), urea (1.5 mmol), and Yb(OTf)₃ (1 mol%).
-
Stir the mixture at a controlled temperature of 60°C.[7] As the reaction is solvent-free, the mixture may be a thick slurry or melt.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate eluent).[7] The reaction is typically complete within 2-4 hours.[7]
-
Upon completion, cool the reaction mixture to room temperature.
-
Add a small amount of cold ethanol and stir for 5 minutes to precipitate the product.[7]
-
Filter the solid product and wash thoroughly with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.[7]
Workflow: Side Product Identification
A systematic approach is crucial for identifying unknown spots on a TLC plate.
References
-
Ma, Y., Qian, C., Wang, L., & Yang, M. (2000). Lanthanide Triflate Catalyzed Biginelli Reaction. One-Pot Synthesis of Dihydropyrimidinones under Solvent-Free Conditions. Journal of Organic Chemistry, 65(12), 3864-3868. Available from: [Link]
-
Recent advances in Hantzsch 1,4-dihydropyridines. (n.d.). SciSpace. Available from: [Link]
-
Wikipedia. Hantzsch pyridine synthesis. Available from: [Link]
-
Wikipedia. Biginelli reaction. Available from: [Link]
-
Rastogi, N., & Roy, A. (2019). Biginelli Reaction: Polymer Supported Catalytic Approaches. ACS Combinatorial Science. Available from: [Link]
-
Organic Chemistry Portal. Biginelli Reaction. Available from: [Link]
-
BIGINELLI REACTION. (n.d.). SlideShare. Available from: [Link]
-
Name-Reaction.com. Biginelli reaction. Available from: [Link]
-
J&K Scientific LLC. (2021). Biginelli Reaction. Available from: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. Available from: [Link]
-
Synthesis of Biginelli reaction products using a heterogeneous catalyst and their characterization. (2019). Jetir.Org. Available from: [Link]
-
Hart, J. B., et al. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. Frontiers in Chemistry. Available from: [Link]
-
Hart, J. B., et al. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. PMC - NIH. Available from: [Link]
-
Lavilla, R., et al. (2009). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. PMC - NIH. Available from: [Link]
-
Gonzalez-Vera, J. A., et al. (2007). Proposed mechanism for the oxidation of Hantzsch dihydropyridines by electrogenerated superoxide in DMSO. ResearchGate. Available from: [Link]
-
Wang, Z., et al. (2015). A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. Green Chemistry. Available from: [Link]
-
Prajapti, S. K., Gupta, K. K., & Babu, B. N. (2013). B(C6F5)3 catalyzed one-pot three-component Biginelli reaction: An efficient and environmentally benign protocol for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones/thiones. Journal of Chemical Sciences. Available from: [Link]
-
Reddit. (2024). What are some common causes of low reaction yields?. Available from: [Link]
-
Dherange, J., et al. (2020). A deconstruction–reconstruction strategy for pyrimidine diversification. PMC - NIH. Available from: [Link]
-
Boruah, M., & Prajapati, D. (2013). Yb(OTf)3 catalysed regioselective synthesis of unusual di- and tri- substituted 3,4-dihydrothiochromeno[3,2-e][10][16]thiazin-5(2H)-one derivatives through a pseudo four-component hetero-Diels–Alder reaction. RSC Publishing. Available from: [Link]
-
Hill, M. D., & Movassaghi, M. (2008). New strategies for the synthesis of pyrimidine derivatives. PubMed. Available from: [Link]
-
Chemistry For Everyone. (2025). What Causes A Low Percent Yield In Chemical Reactions?. Available from: [Link]
-
Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888. Available from: [Link]
-
Bose, D. S., et al. (2010). A new protocol for Biginelli (or like) reaction under solvent-free grinding method using Fe (NO3)3.9H2O as catalyst. Phosphorus, Sulfur, and Silicon and the Related Elements. Available from: [Link]
-
Xu, L-W., et al. (2005). Highly enantioselective Biginelli reaction using a new chiral ytterbium catalyst: asymmetric synthesis of dihydropyrimidines. PubMed. Available from: [Link]
-
Kappe, C. O. (2004). The Biginelli Dihydropyrimidine Synthesis. Organic Reactions. Available from: [Link]
-
Mohlala, T., & Coyanis, E-M. (2022). Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. PMC - NIH. Available from: [Link]
Sources
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Stability and storage conditions for mercaptopyrimidine compounds
< Technical Support Center: Mercaptopyrimidine Compounds
A Guide to Stability, Storage, and Experimental Best Practices
Welcome to the technical support center for mercaptopyrimidine compounds. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical information and practical advice for handling these versatile but sensitive molecules. By understanding their fundamental chemistry, you can mitigate common experimental issues, ensure data integrity, and accelerate your research.
Fundamental Stability of Mercaptopyrimidine Compounds
Mercaptopyrimidines are heterocyclic compounds characterized by a pyrimidine ring bearing a sulfhydryl (-SH) group. This thiol group is the primary determinant of their chemical reactivity and instability.
Thiol-Thione Tautomerism
In solution, mercaptopyrimidines exist in a tautomeric equilibrium between the thiol form and the thione form.[1][2] The position of this equilibrium is heavily influenced by the solvent; polar solvents tend to favor the thione form, while the thiol form can predominate in nonpolar environments.[1] This dynamic is crucial as the two forms have different chemical properties and reactivity profiles.
Caption: Oxidation of mercaptopyrimidines to a disulfide dimer.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid mercaptopyrimidine compounds?
A1: Solid compounds should be stored in a cool, dry, and dark place. [3][4][5]The recommended conditions are:
-
Temperature: -20°C is ideal for long-term storage. [6][7]For short-term storage, 4°C is acceptable.
-
Atmosphere: Store under an inert gas atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen. [6] * Container: Use a tightly sealed, opaque container to protect from moisture and light. [3][4][8] Q2: How should I prepare stock solutions? What are the best solvents?
A2: Due to the risk of oxidation in solution, stock solutions should be prepared fresh whenever possible.
-
Solvents: High-purity, anhydrous solvents are recommended. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are common choices for creating high-concentration stock solutions. [6][7]For aqueous buffers, ensure they are deoxygenated (e.g., by sparging with nitrogen or argon) before dissolving the compound.
-
pH Considerations: Thiols are more stable at a slightly acidic pH (pH 5-6). [9]Alkaline conditions (pH > 8) will deprotonate the thiol to the more reactive thiolate anion, accelerating oxidation. [10]Avoid buffers containing primary amines, like Tris, if acylation reactions are a concern. [7] Q3: My solution changed color or became cloudy after a short time. What happened?
A3: This is a classic sign of degradation or precipitation.
-
Color Change (e.g., yellowing): This often indicates oxidation. The formation of disulfide dimers and other oxidized species can alter the electronic properties of the molecule, leading to a visible color change. [1] * Cloudiness/Precipitation: This can be caused by the formation of insoluble disulfide dimers. Alternatively, if the compound was dissolved near its solubility limit, small changes in temperature or solvent evaporation could cause it to precipitate.
Q4: Can I store solutions? If so, for how long and under what conditions?
A4: Storing solutions is not ideal, but if necessary, strict precautions must be taken.
-
Storage: Store stock solutions (in DMSO or DMF) in small, single-use aliquots at -80°C. [6]This minimizes freeze-thaw cycles, which can introduce moisture and oxygen.
-
Atmosphere: Before sealing and freezing, flush the headspace of the vial with an inert gas (argon or nitrogen). [6] * Stability: The stability of solutions is highly compound-specific. A preliminary stability test (see Protocol 2) is strongly recommended to determine how long your specific compound remains viable under your storage conditions. For example, some mercaptopurine suspensions can be kept at room temperature for up to 8 weeks, but this is formulation-dependent. [8] Q5: How do metal ions affect the stability of these compounds?
A5: Divalent metal ions (e.g., Cu²⁺, Fe²⁺, Hg²⁺) can catalyze the oxidation of thiols to disulfides. [2]It is crucial to use high-purity water and buffers and to avoid any sources of metal contamination. If metal catalysis is suspected, consider adding a chelating agent like EDTA to your buffer, provided it does not interfere with your downstream application.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or Inconsistent Solubility | 1. Compound has low aqueous solubility. 2. Incorrect solvent or pH. 3. Precipitation of oxidized product. | 1. Prepare a high-concentration stock in an organic solvent like DMSO or DMF first, then dilute into aqueous buffer. [6][7] 2. For aqueous solutions, try adjusting the pH. Solubility of some mercaptopyrimidines increases in dilute alkaline solutions, but this also increases the rate of oxidation. [11] 3. Use fresh, high-purity compound. |
| Compound Degradation Upon Dissolution | 1. Oxygen present in the solvent. 2. Solvent is not at the optimal pH. 3. Contamination with metal ions. | 1. Use deoxygenated (sparged or freeze-pump-thaw) buffers. Work quickly and keep solutions covered. 2. Prepare solutions in a slightly acidic buffer (pH 5-6) to maintain the protonated thiol form. [9] 3. Use metal-free labware and add a chelator like EDTA (0.1-1 mM) if compatible with your experiment. |
| Inconsistent Results in Biological Assays | 1. Degradation of the compound in stock or working solutions. 2. The disulfide dimer may have different or no activity. 3. The compound is reacting with components of the assay medium. | 1. Always prepare working solutions fresh from a reliable stock. Quantify the concentration of your stock solution via UV-Vis or HPLC before use. 2. Characterize your solution using a stability-indicating method like HPLC to confirm the percentage of active compound remaining. 3. Thiols can react with certain reagents. Review the compatibility of your compound with all assay components. |
| Precipitate Forms in Stored Frozen Stock | 1. Compound precipitated during freezing. 2. Moisture was introduced, causing hydrolysis or reduced solubility. | 1. Flash-freeze aliquots in liquid nitrogen before transferring to -80°C to minimize crystal formation. 2. Ensure vials are sealed tightly with high-quality caps. Equilibrate vials to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solution. [6][7] |
Experimental Protocols
Protocol 1: Recommended Procedure for Preparing Stock Solutions
This protocol minimizes oxidation during the preparation of stock solutions.
-
Preparation: Allow the solid mercaptopyrimidine container to equilibrate to room temperature before opening to prevent moisture condensation. [6][7] 2. Weighing: Weigh the desired amount of solid compound in a fume hood. Handle with care, using appropriate personal protective equipment (PPE), as many of these compounds are cytotoxic or have other health hazards. [3][4][11] 3. Solvent Addition: Add high-purity, anhydrous DMSO or DMF to the solid to achieve the desired stock concentration (e.g., 10-100 mM). [6] 4. Dissolution: Vortex or sonicate gently until the solid is completely dissolved.
-
Inert Gas Purge: Briefly and gently flush the headspace of the vial with an inert gas (argon or nitrogen).
-
Aliquoting & Storage: Immediately dispense the stock solution into single-use, opaque microfuge tubes. Store at -80°C for long-term storage or -20°C for short-term.
Caption: Workflow for preparing stable mercaptopyrimidine stock solutions.
Protocol 2: Short-Term Stability Assessment by HPLC
This protocol provides a framework for determining the stability of your compound in a specific buffer or medium.
-
Preparation: Prepare a fresh solution of your mercaptopyrimidine compound in the desired experimental buffer at the final working concentration.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the solution and inject it onto a suitable HPLC system (e.g., reverse-phase C18 column). This will serve as your 100% reference point.
-
Incubation: Store the remaining solution under the exact conditions of your planned experiment (e.g., 37°C incubator, room temperature on the benchtop, etc.).
-
Time-Point Sampling: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw aliquots and inject them onto the HPLC.
-
Analysis: For each time point, integrate the peak area of the parent compound. A decrease in the peak area over time indicates degradation. The appearance of new peaks, often with shorter retention times (for disulfide dimers), confirms degradation.
-
Calculation: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
References
- Fermion. (2025).
-
Kister, J., et al. (n.d.). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry. [Link]
-
MedlinePlus. (2023). Mercaptopurine. U.S. National Library of Medicine. [Link]
-
RSC Publishing. (2023). Mercapto-pyrimidines are reversible covalent inhibitors of the papain-like protease (PLpro) and inhibit SARS-CoV-2 (SCoV-2) replication. RSC Chemical Biology. [Link]
-
Hilaris Publisher. (2018). pH-Dependent Ion Binding Studies on 2-Mercaptopyrimidine. Journal of Analytical & Bioanalytical Techniques. [Link]
-
PubChem. (n.d.). 6-Mercaptopurine. National Center for Biotechnology Information. [Link]
-
Shiroza, T., et al. (1982). Mechanism of action of thioureylene antithyroid drugs: factors affecting intrathyroidal metabolism of propylthiouracil and methimazole in rats. Endocrinology. [Link]
-
Confluore Biological Technology Co., Ltd. (n.d.). Instructions for Thiol PEG Reagents. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How to Work with Thiols-General SOP. [Link]
-
Winther, J. R., & Thorpe, C. (2014). Quantification of Thiols and Disulfides. Biochimica et Biophysica Acta. [Link]
-
Mashhour, G. G., et al. (2019). Thiouracil: Comprehensive profile. Profiles of Drug Substances, Excipients, and Related Methodology. [Link]
-
Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling. [Link]
-
Organic Syntheses. (n.d.). 2-mercaptopyrimidine. [Link]
-
Ashenhurst, J. (2015). Thiols and Thioethers: Properties and Key Reactions. Master Organic Chemistry. [Link]
-
Al-Masoudi, N. A., et al. (2018). Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents. Molecules. [Link]
-
Klebanoff, S. J., & Green, W. L. (1973). Degradation of thyroid hormones by phagocytosing human leukocytes. The Journal of Clinical Investigation. [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]
-
Wikipedia. (n.d.). Propylthiouracil. [Link]
-
ResearchGate. (n.d.). Stability of thiol groups at different pH environments at 37°C. [Link]
-
PubChem. (n.d.). 2-Mercaptopyrimidine. National Center for Biotechnology Information. [Link]
-
Bernkop-Schnürch, A., et al. (2002). Thiolated polymers: Stability of thiol moieties under different storage conditions. Scientia Pharmaceutica. [Link]
Sources
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- 5. 2-Mercaptopyrimidine(1450-85-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
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- 9. researchgate.net [researchgate.net]
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Technical Support Center: Troubleshooting Low Yields in the Synthesis of Pyrimidine Derivatives
Welcome to the Technical Support Center for pyrimidine derivative synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in achieving optimal yields. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower your troubleshooting process. This resource is structured to address common issues in a question-and-answer format, offering practical, field-proven insights to enhance your synthetic strategies.
I. Troubleshooting Guide: From Starting Materials to Final Product
Low yields in pyrimidine synthesis can arise from a multitude of factors, ranging from the quality of your starting materials to the nuances of your reaction work-up. This section provides a systematic approach to identifying and resolving these issues.
A. Starting Material Purity and Stoichiometry
The integrity of your starting materials is the foundation of a successful synthesis. Impurities can act as catalysts for side reactions or inhibitors of your desired transformation.[1]
Question: My reaction is sluggish, with a significant amount of unreacted starting materials, leading to low conversion. What are the likely causes and solutions?
Answer: Low conversion can often be traced back to issues with your reactants or catalyst.[1][2] Here’s a breakdown of potential problems and how to address them:
-
Purity of Reactants: Ensure all starting materials, including aldehydes, β-ketoesters, and urea or amidines, are of high purity.[1] Impurities can interfere with the reaction. For instance, in the Pinner synthesis, the purity of the amidine salt is critical, as amidines can be hygroscopic and prone to hydrolysis.[2]
-
Actionable Advice: If possible, purify your starting materials before use. For example, recrystallize solid reagents and distill liquid aldehydes.
-
-
Catalyst Activity: The efficiency of your catalyst is paramount.
-
For reusable catalysts: Ensure they have been properly regenerated.
-
For acid catalysts like HCl: Verify the concentration is accurate.[1] In some cases, the choice of catalyst can significantly influence the reaction pathway and yield.[2] For reactions like the Biginelli synthesis, various Lewis acids can be effective alternatives to traditional Brønsted acids.[3]
-
-
Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion and the formation of byproducts.
-
Actionable Advice: Carefully check the stoichiometry of your reactants. For multicomponent reactions like the Biginelli synthesis, a slight excess of one component (e.g., urea) may be beneficial.[4]
-
B. Reaction Condition Optimization
Fine-tuning your reaction conditions is often the key to maximizing your yield. Temperature, time, and solvent all play a crucial role.
Question: I am observing the formation of a significant, often fluorescent, byproduct in my Biginelli reaction. What is it, and how can I prevent it?
Answer: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[1][2] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter of which can form from the decomposition of urea at higher temperatures.[1] This pathway competes with the desired Biginelli reaction.
Strategies to Minimize DHP Formation:
| Parameter | Recommendation | Rationale |
| Temperature | Lower the reaction temperature.[1] | The Hantzsch pathway is favored at higher temperatures. |
| Catalyst | Screen different Lewis or Brønsted acid catalysts.[2] | The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[1] |
| Order of Addition | Consider adding the urea last to the reaction mixture.[1][2] | This may help minimize its decomposition into ammonia.[1] |
Question: My reaction is not going to completion, even with pure starting materials. What adjustments can I make to the reaction conditions?
Answer: If starting material purity is not the issue, optimizing the reaction time, temperature, and solvent is the next logical step.
-
Reaction Time and Temperature: Many pyrimidine syntheses require extended reaction times or elevated temperatures to achieve completion.[1][2]
-
Solvent Selection: The solvent can significantly impact reactant solubility, reaction rate, and even the reaction pathway.[2][5]
C. Work-up and Purification Challenges
The journey to a pure product doesn't end when the reaction is complete. The work-up and purification stages are critical for isolating your desired pyrimidine derivative and can be a source of yield loss.
Question: I am losing a significant amount of my product during the work-up or purification. What are some common pitfalls and how can I avoid them?
Answer: Product loss during work-up and purification is a common frustration. Here are some areas to focus on:
-
Hydrolysis: Pyrimidine derivatives can be susceptible to hydrolysis, especially under acidic or basic conditions during the work-up.[8]
-
Actionable Advice: If you suspect hydrolysis, carefully neutralize the reaction mixture after completion.[4] Washing the organic extracts with brine can help remove excess water.
-
-
Purification Technique: The choice of purification method is crucial, especially for polar pyrimidine derivatives.[9]
-
Actionable Advice:
-
Recrystallization: This can be an effective method for removing certain impurities, such as N-acylurea byproducts in the Biginelli reaction.[1] If your compound is difficult to crystallize, try slow cooling, seeding with a pure crystal, or using a different solvent system.[10]
-
Column Chromatography: For complex mixtures or highly polar compounds, column chromatography is often necessary.[9] For very polar pyrimidines that show poor retention in reverse-phase chromatography, consider using Hydrophilic Interaction Liquid Chromatography (HILIC).[9]
-
-
D. Common Side Reactions and Byproduct Formation
Understanding and mitigating common side reactions is essential for maximizing the yield of your target molecule.
Question: I am performing a Pinner pyrimidine synthesis and am struggling with side reactions. What are the common pitfalls?
Answer: The Pinner synthesis can be prone to several side reactions that can significantly lower your yield.[1]
-
Self-condensation of the 1,3-dicarbonyl compound.
-
Hydrolysis of the amidine starting material. [2]
Troubleshooting the Pinner Synthesis:
| Issue | Mitigation Strategy |
| Hydrolysis of Amidine | Use freshly prepared or purified amidine hydrochloride and ensure strictly anhydrous conditions.[2][4] |
| Incomplete Cyclization | The addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps. Increasing the reaction temperature can also help drive the reaction to completion.[2] |
| Byproduct Formation | Careful selection and stoichiometry of the base are crucial for promoting the desired cyclization while minimizing side reactions.[1] |
II. Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with a halogenated pyrimidine is giving low yields. What could be the issue?
A1: The reactivity of the halogenated pyrimidine is a key factor in Suzuki coupling reactions. Due to the electron-deficient nature of the pyrimidine ring, iodo- and bromo-substituted pyrimidines can be overly reactive, leading to poor selectivity and side reactions.[11] Conversely, fluoro-substituted pyrimidines may be unreactive under standard conditions.[11] Chloropyrimidines often provide a good balance of reactivity and selectivity.[11] Additionally, the choice of catalyst, base, and solvent is critical for optimizing the reaction.[12]
Q2: I am attempting an Ullmann condensation to form a C-N or C-O bond with a pyrimidine, but the reaction is not working well. What are some key considerations?
A2: Traditional Ullmann reactions often require harsh conditions, including high temperatures and stoichiometric amounts of copper.[13] The aryl halide typically needs to be activated by electron-withdrawing groups.[13] Modern protocols often use soluble copper catalysts with specific ligands to improve yields and allow for milder reaction conditions.[13] The choice of solvent is also important, with high-boiling polar solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) being common.[13]
Q3: Can I run my pyrimidine synthesis under solvent-free conditions?
A3: Yes, solvent-free, or "neat," conditions can be a very effective and green approach for some pyrimidine syntheses, particularly for multicomponent reactions like the Biginelli reaction.[6][7][14] This can sometimes lead to shorter reaction times and higher yields.
Q4: My purified pyrimidine derivative appears to be unstable and decomposes over time. How can I improve its stability?
A4: Some pyrimidine derivatives can be sensitive to light, air, or residual acid/base from the purification process. Store your purified compound under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature. Ensure that all traces of acidic or basic impurities have been removed during the final purification steps.
III. Experimental Protocols and Visualizations
To further assist in your troubleshooting efforts, the following section provides a general experimental protocol for a common pyrimidine synthesis and visual diagrams to illustrate key concepts.
General Protocol for a Biginelli Reaction
This protocol provides a starting point for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). Optimization of specific parameters may be required for different substrates.
-
Reactant Preparation: In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.5 mmol).
-
Solvent and Catalyst Addition: Add a suitable solvent (e.g., ethanol, 5-10 mL) and a catalytic amount of an acid catalyst (e.g., HCl, 20 mol%).[15]
-
Reaction: Stir the mixture at a controlled temperature (e.g., 60°C or reflux).[2][16]
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).[2]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If necessary, neutralize the mixture.[4] The product may precipitate from the solution.
-
Isolation: Filter the solid product and wash with a cold solvent (e.g., ethanol).[2]
-
Purification: Recrystallize the crude product from a suitable solvent to obtain the pure DHPM.[2]
Visualizing the Troubleshooting Process
The following diagrams provide a visual representation of the troubleshooting workflow and key reaction considerations.
Caption: A decision tree for troubleshooting low yields in pyrimidine synthesis.
Caption: Competing pathways in the Biginelli reaction.
IV. References
-
Benchchem. Troubleshooting unexpected side reactions in pyrimidine synthesis. Available at:
-
Benchchem. Common side reactions in the synthesis of pyrimidines and their prevention. Available at:
-
Benchchem. Technical Support Center: Purification of Polar Pyrimidine Derivatives. Available at:
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ResearchGate. Optimization of the enantioselective Biginelli reaction conditions a. Available at: [Link]
-
WikiLectures. Disorders of pyrimidine metabolism. Available at: [Link]
-
J. Synth. Chem. The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin. Available at: [Link]
-
PubMed Central. Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst. Available at: [Link]
-
NIH. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. Available at: [Link]
-
Benchchem. overcoming side reactions in pyrimidine synthesis. Available at:
-
ResearchGate. Optimized Biginelli reaction conditions for dihydropyrimidine synthesis. Available at: [Link]
-
Benchchem. Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. Available at:
-
ResearchGate. Effect of solvent for the synthesis of pyrimidine derivative 3 b. Available at: [Link]
-
PubMed Central. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Available at: [Link]
-
MSD Manual Professional Edition. Pyrimidine Metabolism Disorders. Available at: [Link]
-
ACS Publications. Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Available at: [Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available at: [Link]
-
RSC Publishing. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Available at: [Link]
-
MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Available at: [Link]
-
PubMed. Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. Available at: [Link]
-
ResearchGate. (PDF) Clean and Efficient Synthesis of Pyrimidine and Pyrimidinone Derivatives under Free Solvent Condition. Available at: [Link]
-
ResearchGate. Synthesis of pyrimidine derivatives under solvent-free conditions. Available at: [Link]
-
Benchchem. Technical Support Center: Purification of 6-Chloropyrido[2,3-d]pyrimidine Derivatives. Available at:
-
PubMed Central. Purine and Pyrimidine Nucleotide Synthesis and Metabolism. Available at: [Link]
-
Organic Chemistry Portal. Pyrimidine synthesis. Available at: [Link]
-
YouTube. Synthesis of Pyrimidine and Its Derivatives. Available at: [Link]
-
ACS Sustainable Chemistry & Engineering. “Solvent-Less” Mechanochemical Approach to the Synthesis of Pyrimidine Derivatives. Available at: [Link]
-
Wikipedia. Ullmann condensation. Available at: [Link]
-
Organic Chemistry Frontiers (RSC Publishing). Merging Ullmann-type cyclization and ring-expansion: a facile assembly of pyrimidine-fused quinazolinones by copper catalysis. Available at: [Link]
-
DAV University. BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES. Available at: [Link]
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Wikipedia. Ullmann reaction. Available at: [Link]
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Pharmacy 180. Pyrimidine Synthesis and Degradation - Biochemistry. Available at: [Link]
-
YouTube. Pyrimidine Synthesis Biochemistry. Available at: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrimidine. Available at: [Link]
-
RSC Publishing. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio). Available at: [Link]
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YouTube. Pyrimidine Synthesis. Available at: [Link]
-
PubMed. A Sustainable Multicomponent Pyrimidine Synthesis. Available at: [Link]
-
PubMed. An unexpected deamination reaction after hydrolysis of the pyrimidine (6-4) pyrimidone photoproduct. Available at: [Link]
-
Recent Developments towards the Synthesis of Pyrimidopyrimidine and Purine Derivatives. Available at: [Link]
-
PubMed Central. Purine and pyrimidine synthesis differently affect the strength of the inoculum effect for aminoglycoside and β-lactam antibiotics. Available at: [Link]
-
ElectronicsAndBooks. Hydrolysis of Pyrimidine N-Oxides to Give Isoxazole Derivatives. Available at: [Link]
-
RSC Publishing. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. Available at: [Link]
-
ResearchGate. (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. Available at: [Link]
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Technical Support Center: Optimizing Pyrimidine Synthesis Through Strategic Solvent Selection
Welcome to the Technical Support Center for pyrimidine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency, yield, and purity of their pyrimidine synthesis reactions. The choice of solvent is a critical, yet often underestimated, parameter that can profoundly influence reaction outcomes. Here, we will explore the causality behind solvent effects and provide practical, field-proven insights to troubleshoot common issues encountered during synthesis.
Troubleshooting Guide: Solvent-Related Issues in Pyrimidine Synthesis
This section addresses specific problems that researchers may face, offering explanations and actionable solutions grounded in chemical principles.
Problem 1: Low Yield of the Desired Dihydropyrimidinone (DHPM) in a Biginelli Reaction
Question: My Biginelli reaction (aldehyde, β-ketoester, and urea) is resulting in a very low yield. How can the solvent be contributing to this, and what can I do to improve it?
Answer: Low yields in the Biginelli reaction are a frequent challenge and the solvent plays a pivotal role.[1][2][3] The primary functions of the solvent in this context are to dissolve the reactants and to stabilize key intermediates. If the yield is poor, consider the following solvent-related factors:
-
Poor Reactant Solubility: If your starting materials, particularly the aldehyde or urea, have low solubility in the chosen solvent at the reaction temperature, the reaction rate will be significantly hindered.[1]
-
Inadequate Stabilization of Intermediates: The Biginelli reaction proceeds through several intermediates, including a key N-acyliminium ion.[4] Polar solvents are generally preferred as they can stabilize these charged intermediates, thereby facilitating the reaction.[2][5] Protic and polar aprotic solvents often perform well.[4]
-
Suboptimal Reaction Conditions for the Chosen Solvent: The reaction temperature and time are intrinsically linked to the solvent's boiling point. Refluxing in a low-boiling solvent like ethanol may not provide sufficient energy for the reaction to go to completion, especially with less reactive substrates.[1][4]
Mitigation Strategies:
-
Switch to a More Polar Solvent: If you are using a non-polar or moderately polar solvent, switching to a more polar option can enhance the yield.[2][5] Ethanol is a common starting point, but acetonitrile has also been shown to be effective.[2][6]
-
Consider Solvent-Free Conditions: In many cases, performing the reaction neat (without any solvent) can lead to dramatically improved yields and shorter reaction times.[2][4][7][8] This is particularly effective when combined with microwave irradiation.[9][10]
-
Employ "Green" Solvents: For a more environmentally benign approach, consider water or deep eutectic solvents (DESs).[7][9][11][12][13] Water can be an excellent solvent for certain Biginelli reactions, especially under microwave conditions which allows for superheating.[11][14][15]
-
Increase Reaction Temperature: If using a high-boiling point solvent, ensure the reaction temperature is optimal. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the ideal reaction time and prevent product degradation.[1][2]
Problem 2: Significant Formation of the Knoevenagel Condensation Byproduct
Question: I am observing a major byproduct in my Biginelli reaction, which I've identified as the Knoevenagel condensation product between my aldehyde and β-ketoester. How can I alter my solvent conditions to suppress this?
Answer: The Knoevenagel condensation is a common competing side reaction in the Biginelli synthesis.[4] The choice of solvent can influence the relative rates of the desired Biginelli pathway versus the Knoevenagel pathway.
Causality: The Biginelli reaction is favored by conditions that promote the formation of the N-acyliminium ion from the aldehyde and urea. The Knoevenagel condensation, on the other hand, is a base-catalyzed reaction between an active methylene compound (the β-ketoester) and an aldehyde.
Mitigation Strategies:
-
Solvent Polarity and Catalyst Choice: While not a direct solvent effect, the catalyst's efficacy is solvent-dependent. Lewis acids, which are often more effective than traditional Brønsted acids at promoting the Biginelli pathway, may show different activities in various solvents.[2][4] Experimenting with different Lewis acid/solvent combinations (e.g., Yb(OTf)₃ in acetonitrile) can shift the equilibrium away from the Knoevenagel product.[4][6]
-
Solvent-Free or High Concentration Conditions: Running the reaction neat or in a minimal amount of solvent increases the concentration of all three components. This can favor the termolecular Biginelli reaction over the bimolecular Knoevenagel condensation.[4][10] Ball milling is another solvent-free technique that has shown excellent results.[4][16]
Problem 3: Formation of an Unexpected Fluorescent Byproduct
Question: My Biginelli reaction mixture is exhibiting strong fluorescence, and the desired product is contaminated with a fluorescent impurity. What is this byproduct and how is it related to the solvent?
Answer: The most common fluorescent byproduct in a Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[1][17] This occurs when two equivalents of the β-ketoester react with one equivalent of the aldehyde and ammonia. The ammonia is typically formed from the decomposition of urea at elevated temperatures.[1][17]
Solvent-Related Mitigation:
-
Temperature Control: The decomposition of urea is temperature-dependent. Using a lower-boiling point solvent or running the reaction at a lower temperature can minimize urea decomposition and thus suppress the Hantzsch pathway.[1]
-
Microwave Synthesis in Polar Solvents: Microwave-assisted synthesis can offer rapid and uniform heating, which can lead to shorter reaction times and potentially cleaner reactions with fewer byproducts.[9][18] The choice of a suitable microwave-absorbing solvent is crucial here.[19]
Problem 4: Difficulty in Product Purification and Isolation
Question: My pyrimidine synthesis seems to work, but I am struggling to purify the final product. It is either too soluble in my recrystallization solvents or I get an oil instead of a solid.
Answer: Purification issues are often linked to the polarity of the product and the choice of reaction and purification solvents.[20]
-
High Polarity of Product: Pyrimidine derivatives, especially those with multiple hydrogen bond donors and acceptors, can be highly polar.[20] This can make them very soluble in common polar recrystallization solvents like ethanol, leading to poor recovery.[20][21]
-
Residual High-Boiling Point Solvent: If a high-boiling point solvent like DMF or DMSO was used for the reaction, it can be difficult to remove completely, leading to an oily crude product that is difficult to crystallize.
Troubleshooting Purification:
-
Choose an Appropriate Recrystallization Solvent System: If your product is too soluble in a single solvent, try a binary solvent system. Dissolve the crude product in a minimum amount of a "good" solvent (in which it is soluble) at an elevated temperature, and then add a "bad" solvent (in which it is insoluble but is miscible with the good solvent) dropwise until the solution becomes turbid.[20] Then, allow it to cool slowly.
-
Consider Chromatography: For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is often more effective than standard reverse-phase chromatography.[20]
-
Reaction Solvent Choice: If possible, choose a reaction solvent with a lower boiling point that can be easily removed under reduced pressure to obtain a solid crude product.
Frequently Asked Questions (FAQs)
Q1: What is the general rule of thumb for selecting a solvent for pyrimidine synthesis?
A1: There is no single "best" solvent, as the optimal choice depends on the specific substrates and reaction conditions. However, a good starting point is a polar solvent, as they tend to solubilize the reactants and stabilize the ionic intermediates common in pyrimidine ring-forming reactions.[2][5] Both polar protic (e.g., ethanol, water) and polar aprotic (e.g., acetonitrile, DMF) solvents have been used successfully.[4][22][23] Increasingly, solvent-free conditions are being recognized for their efficiency and environmental benefits.[7][16][24]
Q2: Are protic or aprotic solvents better for the Biginelli reaction?
A2: Both can be effective. Polar protic solvents like ethanol can participate in hydrogen bonding, which can help to stabilize intermediates.[22][25] However, this hydrogen bonding can also "cage" nucleophiles, potentially slowing down certain steps.[26] Polar aprotic solvents like acetonitrile or DMSO do not have acidic protons and are excellent at dissolving a wide range of organic molecules.[22][23] The choice often comes down to empirical optimization for a specific set of reactants.
Q3: How does microwave irradiation affect solvent choice?
A3: Microwave synthesis relies on the ability of a solvent to absorb microwave energy and convert it into heat.[19] Therefore, polar solvents with a high dielectric loss factor (e.g., ethanol, DMF, water) are excellent choices for microwave-assisted pyrimidine synthesis.[19] Non-polar solvents like toluene or hexane are transparent to microwaves and will not heat effectively.[19] Microwave heating can allow for the use of high-boiling point solvents at temperatures above their conventional boiling point due to the sealed-vessel conditions, or enable rapid heating in lower-boiling solvents.[18][19]
Q4: Can I use water as a solvent for pyrimidine synthesis?
A4: Yes, and it is considered a "green" and sustainable choice.[9][11][16][27] Water has been successfully used as a solvent for various pyrimidine syntheses, including the Biginelli and Hantzsch reactions, often in combination with microwave irradiation.[11][14][15][28] While some organic reactants may have limited solubility in water at room temperature, this often increases at elevated temperatures.
Data Summary & Protocols
Influence of Solvent on Biginelli Reaction Yield
The following table summarizes the effect of different solvents on the yield of a model Biginelli reaction between benzaldehyde, ethyl acetoacetate, and urea.
| Entry | Solvent | Catalyst | Conditions | Time (h) | Yield (%) | Reference |
| 1 | Ethanol | HCl | Reflux | 18 | 45 | [5] |
| 2 | Acetonitrile | Bi(NO₃)₃ | Reflux | 2.5 | 95 | [29] |
| 3 | Water | HCl | 90 °C | 0.5 | 92 | [5] |
| 4 | DMF | None | 100 °C | 5 | 65 | [30] |
| 5 | None (Solvent-Free) | p-TSA | 100 °C | 0.25 | 90 | [31] |
| 6 | None (MW) | Sulfamic Acid | 600W | 0.05 | 94 | [9] |
Conditions may vary slightly between sources.
Experimental Protocol: Microwave-Assisted Solvent-Free Biginelli Reaction
This protocol describes a green, efficient method for synthesizing dihydropyrimidin-2(1H)-ones.[9]
Reagents:
-
Aromatic aldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea (1.5 mmol)
-
Sulfamic acid (20 mol%)
Procedure:
-
Combine the aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and sulfamic acid (20 mol%) in a 100 mL beaker.
-
Mix the components thoroughly with a glass rod.
-
Place the beaker in a domestic microwave oven and irradiate at a suitable power (e.g., 600W) for 2-4 minutes. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add a small amount of cold ethanol and stir for 5 minutes to break up the solid mass.
-
Filter the solid product, wash with cold ethanol, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.[1]
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical approach to diagnosing and solving solvent-related issues in pyrimidine synthesis.
Caption: Comparison of solvent types and their mechanistic implications.
References
-
Patil, P., Ansari, A., Tauro, S. J., & Nadar, S. (2023). Green Recipes for Pyrimidine. Current Organic Synthesis, 20(6), 678–705. [Link]
-
(2024). The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin. J. Synth. Chem.. [Link]
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ResearchGate. (n.d.). Influence of the solvent on Biginelli reaction. [Table]. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent optimization for the synthesis of compound 4f under microwave irradiation conditions. [Table]. Retrieved from [Link]
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Patil, P., Ansari, A., Tauro, S. J., & Nadar, S. (2023). Green Recipes for Pyrimidine. Current Organic Synthesis, 20(6), 678-705. [Link]
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RASĀYAN J. Chem. (2023). GREEN CHEMISTRY APPROACHES IN THE SYNTHESIS OF PYRIMIDINE DERIVATIVES. 16(3). [Link]
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Eid, E. M. (2024). Sustainable Green Synthesis of Pyrimidine Derivatives: Review on Multicomponent Synthesis, Catalysts and Techniques. Current Organic Synthesis, 21(2), 127-139. [Link]
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National Institutes of Health. (n.d.). Microwave assisted one-pot catalyst free green synthesis of new methyl-7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates as potent in vitro antibacterial and antifungal activity. Retrieved from [Link]
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ResearchGate. (n.d.). Optimization of different solvents for the model reaction. [Table]. Retrieved from [Link]
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Tenger Chemical. (2025). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. Retrieved from [Link]
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Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]
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Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]
-
ACS Omega. (2019). Efficient Rapid Access to Biginelli for the Multicomponent Synthesis of 1,2,3,4-Tetrahydropyrimidines in Room-Temperature Diisopropyl Ethyl Ammonium Acetate. [Link]
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CEM Corporation. (n.d.). Solvent Choice for Microwave Synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]
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Royal Society of Chemistry. (2014). Accelerated Hantzsch electrospray synthesis with temporal control of reaction intermediates. [Link]
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Royal Society of Chemistry. (2021). Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products. [Link]
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Chemistry LibreTexts. (2019). 6.05.1. Protic vs Aprotic Solvents. Retrieved from [Link]
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Royal Society of Chemistry. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. [Link]
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Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
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Al-Juborea, H. S. (n.d.). A Facile Microwave-Assisted Synthesis of Some Fused Pyrimidine Derivatives. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. Retrieved from [Link]
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Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]
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ResearchGate. (n.d.). A Facile Microwave-Assisted Synthesis of Some Fused Pyrimidine Derivatives. Retrieved from [Link]
-
National Institutes of Health. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). An efficient Hantzsch synthesis of 1,4-dihydropyridines using p-toluenesulfonic acid under solvent-free condition. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
ResearchGate. (n.d.). Deep Eutectic Solvent Assisted Synthesis of Dihydropyrimidinones/thiones via Biginelli Reaction: Theoretical Investigations on their Electronic and Global Reactivity Descriptors. Retrieved from [Link]
-
National Institutes of Health. (2011). Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Deep eutectic solvent assisted synthesis of dihydropyrimidinones/thiones via Biginelli reaction: theoretical investigations on their electronic and global reactivity descriptors. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of pyrimidine derivatives under solvent-free conditions. [Diagram]. Retrieved from [Link]
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- 31. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Improving Pyrimidine Synthesis Outcomes
Welcome to the technical support center for pyrimidine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic outcomes. Here, you will find troubleshooting guides and frequently asked questions (FAQs) that address common challenges encountered in the lab, with a focus on rational catalyst selection.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary classes of catalysts used in pyrimidine synthesis, and how do they differ in their mechanism of action?
A1: The selection of a catalyst is pivotal for the success of pyrimidine synthesis, influencing reaction rate, yield, and purity. The primary classes of catalysts employed are Lewis acids, Brønsted acids, bases, and metal complexes, each with a distinct mechanistic role.
-
Lewis Acids: These are electron-pair acceptors that activate electrophiles. In reactions like the Biginelli synthesis, a classic method for producing dihydropyrimidones, Lewis acids such as ZnCl₂, BF₃·Et₂O, and Yb(OTf)₃ activate the aldehyde carbonyl group, making it more susceptible to nucleophilic attack by the urea.[1][2] This activation lowers the energy barrier for the formation of a key acylimine intermediate.
-
Brønsted Acids: These are proton donors that can catalyze reactions by protonating reactants, thereby increasing their electrophilicity. For instance, in the Biginelli reaction, a Brønsted acid can protonate the carbonyl oxygen of the aldehyde, facilitating the initial condensation with urea.[2]
-
Bases: Base catalysts, ranging from strong inorganic bases like NaOH and KOH to weaker organic bases, can function by deprotonating reactants to generate more potent nucleophiles.[1] For example, in syntheses involving active methylene compounds, a base can facilitate the formation of an enolate, which is a key nucleophile in the cyclization step.
-
Metal Complexes: Transition metal catalysts, such as those based on iron, nickel, or iridium, can enable unique reaction pathways.[1][3][4] For example, nickel complexes have been used in dehydrogenative multicomponent couplings of alcohols and amidines to form pyrimidines.[1] Iridium pincer complexes can catalyze the regioselective synthesis of pyrimidines from amidines and alcohols through a sequence of condensation and dehydrogenation steps.[4]
The choice between these catalyst classes depends on the specific pyrimidine synthesis strategy and the nature of the starting materials.
Q2: How do I choose between a homogeneous and a heterogeneous catalyst for my pyrimidine synthesis?
A2: The decision to use a homogeneous or heterogeneous catalyst involves a trade-off between activity, selectivity, and practical considerations like catalyst recovery and reuse.
-
Homogeneous Catalysts: These catalysts are soluble in the reaction medium, leading to excellent contact with the reactants and often resulting in high activity and selectivity. Many Lewis acids and metal complexes fall into this category. The primary drawback is the often-difficult separation of the catalyst from the reaction mixture, which can lead to product contamination and catalyst loss.
-
Heterogeneous Catalysts: These catalysts exist in a different phase from the reaction mixture (typically a solid catalyst in a liquid reaction medium). This allows for easy separation by filtration, enabling catalyst recycling and reducing product contamination. Examples include magnetic nano Fe₃O₄ particles, zirconium dioxide nanoparticles, and polymer-supported catalysts.[5][6][7] While offering practical advantages, heterogeneous catalysts may sometimes exhibit lower activity compared to their homogeneous counterparts due to mass transfer limitations.
For industrial applications and green chemistry initiatives, the development and use of robust and recyclable heterogeneous catalysts are highly desirable.[6][8]
Q3: What are some "green" catalyst options for pyrimidine synthesis?
A3: Green chemistry principles encourage the use of catalysts that are non-toxic, recyclable, and promote reactions under environmentally benign conditions (e.g., in water or solvent-free). Several such options have been successfully applied to pyrimidine synthesis:
-
β-Cyclodextrin: This is a recyclable, inexpensive, and non-toxic catalyst that can be used for the synthesis of pyrimidine derivatives in aqueous media.[1]
-
Magnetic Nanoparticles: Catalysts immobilized on magnetic nanoparticles, such as Fe₃O₄, offer the advantage of easy separation from the reaction mixture using an external magnet, facilitating their reuse.[5]
-
Choline Hydroxide: This has been used as a green and recyclable catalyst and reaction medium for the synthesis of pyrimidines from α,β-unsaturated ketones and amidines.[1]
-
Bone Char-Based Catalysts: Modified bone char has been developed as a reusable and eco-friendly solid acid biocatalyst for the synthesis of pyrimidine-5-carbonitrile derivatives.[9]
These catalysts not only reduce the environmental impact of the synthesis but can also simplify the work-up procedures.
II. Troubleshooting Guides
Problem 1: Low Yield of the Desired Pyrimidine Product
A low yield of your target pyrimidine can be a frustrating issue. The following troubleshooting steps can help you identify and resolve the underlying cause.
Causality and Troubleshooting Steps:
-
Inactive or Inefficient Catalyst:
-
Plausible Cause: The catalyst may have degraded due to improper storage or handling, or it may be inherently unsuitable for the specific transformation. For reusable catalysts, their activity can diminish after several cycles.
-
Troubleshooting Protocol:
-
Verify Catalyst Activity: If possible, test the catalyst on a known, reliable reaction to confirm its activity.
-
Use a Fresh Batch: Replace the catalyst with a fresh batch from a reputable supplier.
-
Optimize Catalyst Loading: Systematically vary the catalyst loading (e.g., from 1 mol% to 20 mol%) to find the optimal concentration.
-
Consider an Alternative Catalyst: If the yield remains low, consult the literature for alternative catalysts that have been successfully used for similar substrates. For instance, if a mild Lewis acid is ineffective, a stronger one might be required.
-
-
-
Suboptimal Reaction Conditions:
-
Plausible Cause: The reaction temperature, time, or solvent may not be optimal for the reaction.
-
Troubleshooting Protocol:
-
Temperature Adjustment: Gradually increase the reaction temperature in increments of 10-20 °C, monitoring for product formation and potential decomposition. Some reactions may benefit from lower temperatures to suppress side reactions.[10]
-
Time Course Study: Run the reaction and take aliquots at different time points (e.g., 1, 2, 4, 8, and 24 hours) to determine the time required for maximum conversion.
-
Solvent Screening: The polarity and coordinating ability of the solvent can significantly impact the reaction. Screen a range of solvents with varying properties (e.g., toluene, acetonitrile, ethanol, or solvent-free conditions).
-
-
-
Poor Quality of Starting Materials:
-
Plausible Cause: Impurities in the starting materials can interfere with the catalyst or participate in side reactions.
-
Troubleshooting Protocol:
-
Purity Check: Verify the purity of your starting materials using techniques like NMR or GC-MS.
-
Purification: If impurities are detected, purify the starting materials by distillation, recrystallization, or chromatography before use.
-
-
Problem 2: Formation of Significant Byproducts
The presence of byproducts complicates purification and reduces the yield of the desired pyrimidine. Identifying the byproduct and understanding its formation mechanism is key to mitigating this issue.
Causality and Troubleshooting Steps:
-
Competing Reaction Pathways:
-
Plausible Cause: In multicomponent reactions like the Biginelli synthesis, alternative reaction pathways can compete with the desired one. For example, the formation of a Hantzsch-type 1,4-dihydropyridine is a common side reaction.[10] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (from urea decomposition at high temperatures).[10]
-
Troubleshooting Protocol:
-
Lower the Reaction Temperature: Higher temperatures can favor the formation of the Hantzsch byproduct. Running the reaction at a lower temperature can increase the selectivity for the Biginelli product.[10]
-
Catalyst Selection: The choice of catalyst can influence the selectivity. Experiment with different Lewis or Brønsted acids to find one that preferentially catalyzes the desired reaction.
-
Order of Addition: Adding the urea last can sometimes minimize its decomposition to ammonia, thereby suppressing the Hantzsch pathway.[10]
-
-
-
Decomposition of Reactants or Products:
-
Plausible Cause: The reaction conditions (e.g., high temperature, strong acid or base) may be too harsh, leading to the decomposition of starting materials or the desired product.
-
Troubleshooting Protocol:
-
Milder Conditions: Employ milder reaction conditions, such as a lower temperature or a less aggressive catalyst.
-
Protecting Groups: If a functional group on one of the reactants is sensitive to the reaction conditions, consider using a protecting group strategy.
-
-
Problem 3: Difficulty in Catalyst Removal
Residual catalyst in the final product is a common issue, particularly with homogeneous catalysts, and can be problematic for downstream applications, especially in drug development.
Causality and Troubleshooting Steps:
-
Use of a Homogeneous Catalyst:
-
Plausible Cause: Homogeneous catalysts are, by nature, difficult to separate from the reaction mixture.
-
Troubleshooting Protocol:
-
Switch to a Heterogeneous Catalyst: If possible, replace the homogeneous catalyst with a heterogeneous alternative that can be easily filtered off. Many solid-supported catalysts are available for pyrimidine synthesis.[6][8]
-
Immobilize the Catalyst: Consider immobilizing your homogeneous catalyst on a solid support, such as a polymer or silica, to facilitate its removal.
-
Specialized Purification Techniques: If a homogeneous catalyst is unavoidable, you may need to employ specialized purification techniques such as chromatography with a specific stationary phase designed to trap the catalyst, or precipitation/crystallization methods.
-
-
III. Visualizations and Workflows
Catalyst Selection Workflow
The following diagram illustrates a general workflow for selecting an appropriate catalyst for a pyrimidine synthesis reaction.
Caption: A decision-making workflow for catalyst selection in pyrimidine synthesis.
Troubleshooting Logic Diagram
This diagram provides a logical approach to troubleshooting common issues in pyrimidine synthesis.
Sources
- 1. mdpi.com [mdpi.com]
- 2. organic-chemistry.org [organic-chemistry.org]
- 3. Pyrimidine synthesis [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. growingscience.com [growingscience.com]
- 6. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00922J [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Resolving Incomplete Conversion in Pyrimidine Synthesis
Welcome to the technical support center dedicated to overcoming challenges in pyrimidine synthesis. Pyrimidine scaffolds are fundamental building blocks in medicinal chemistry and drug development, making their efficient synthesis a critical step in research and development.[1][2] However, achieving complete conversion can be elusive, leading to complex purification challenges and reduced overall yield.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols. It moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to diagnose and resolve issues in your own experiments.
Frequently Asked Questions (FAQs)
Q1: My pyrimidine reaction has stalled, showing significant amounts of starting material even after an extended reaction time. What are the primary causes?
A1: A stalled reaction is one of the most common issues in pyrimidine synthesis. The root cause often falls into one of four categories: reactant quality, reaction conditions, catalyst inefficiency, or an unfavorable equilibrium.
Initial Diagnostic Workflow:
Before making significant changes, it's crucial to diagnose the potential issue systematically.
Caption: Initial diagnostic workflow for stalled pyrimidine reactions.
In-depth Causality:
-
Reactant & Solvent Purity: Trace impurities, especially water in anhydrous reactions or nucleophilic impurities in starting materials, can consume reagents or poison catalysts. For instance, in reactions using strong bases, acidic impurities will neutralize the base, halting the reaction.
-
Suboptimal Temperature: Many pyrimidine cyclization reactions, such as the Biginelli reaction, require sufficient thermal energy to overcome the activation barrier for the cyclization and dehydration steps.[3] Conversely, excessively high temperatures can lead to decomposition and the formation of intractable tars.
-
Catalyst Deactivation: Lewis acid catalysts can be inhibited by coordination with nitrogen-containing reactants or products. Brønsted acid catalysts may be neutralized. Ensure your catalyst is active and appropriate for the specific functional groups in your substrates.[3]
-
Equilibrium: Condensation reactions that form the pyrimidine ring often release a small molecule, like water or ammonia. If this byproduct is not removed, the reaction can reach an equilibrium state where the rates of the forward and reverse reactions are equal, preventing further conversion.
Q2: I'm performing a Biginelli reaction and getting a low yield of my dihydropyrimidinone, with a lot of difficult-to-separate side products. What's going wrong?
A2: The Biginelli reaction, while powerful, is susceptible to competing pathways, especially if not properly catalyzed or if the reaction conditions are not optimal.[2][3] The most common issue is the formation of Knoevenagel condensation products and N-acylurea byproducts.
Troubleshooting the Biginelli Reaction:
| Symptom | Probable Cause | Troubleshooting Protocol |
| Low Yield, Unreacted Aldehyde | Inefficient iminium ion formation. | Increase catalyst loading (e.g., HCl, p-TsOH) or switch to a more effective Lewis acid (e.g., Yb(OTf)₃, InCl₃). |
| Low Yield, Unreacted β-ketoester | Incomplete cyclization after initial condensation. | Increase reaction temperature or extend reaction time. Monitor progress by TLC.[3] |
| Presence of a Major Side Product | Competing Knoevenagel condensation (aldehyde + β-ketoester). | Ensure urea/thiourea is present in slight excess. The formation of the acyliminium ion intermediate is the desired first step; suboptimal conditions can favor the uncatalyzed Knoevenagel path. |
| Difficult Purification | Formation of N-acylurea byproducts. | This arises from the reaction of the β-ketoester with urea.[3] Lowering the reaction temperature slightly may disfavor this pathway. Using a more active catalyst can accelerate the desired three-component reaction over the two-component side reaction. |
Protocol: Test for Catalyst Activity in a Biginelli Reaction
-
Setup Control: Run the reaction under your standard conditions without any catalyst.
-
Setup Test Reaction: Run the reaction in parallel with your chosen catalyst (e.g., 10 mol% HCl).
-
Setup Positive Control: Run a third reaction using a freshly opened or known-active catalyst (e.g., a fresh bottle of p-TsOH).
-
Monitor: Take aliquots from each reaction at 1, 4, and 8 hours and analyze by TLC or LC-MS.
-
Analyze: If the Test Reaction (2) does not show significant conversion over the Control (1), but the Positive Control (3) does, your catalyst has likely lost activity.
Q3: My reaction involves a final aromatization step to form the pyrimidine ring, but it seems incomplete. How can I drive this to completion?
A3: Many pyrimidine syntheses, particularly those starting from ketones or leading to dihydropyrimidine intermediates, require a final oxidation step for aromatization.[2][4] Incomplete oxidation is common if the oxidant is too weak, is consumed by side reactions, or if the intermediate is particularly stable.
Caption: The final oxidation step is critical for aromatization.
Strategies to Promote Aromatization:
-
Choice of Oxidant: The choice of oxidant is critical. For many substrates, simple exposure to air (O₂) is sufficient, but this can be slow and unreliable.[4] Consider using a dedicated oxidizing agent.
-
Mild: Copper(II) salts (e.g., CuCl₂) can be effective and are often used in catalytic amounts with air as the terminal oxidant.
-
Moderate: TEMPO-based oxidants offer a controlled and often high-yielding alternative.[4]
-
Strong: For resistant substrates, stronger oxidants like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or manganese dioxide (MnO₂) can be used, but may require careful screening to avoid over-oxidation of other functional groups.
-
-
Atmosphere: If using a metal catalyst that relies on air as the terminal oxidant, ensure the reaction is not under an inert atmosphere (N₂ or Ar). Instead, run the reaction open to the air (with a condenser) or bubble air/oxygen gently through the reaction mixture.
-
Temperature: Aromatization is often favored at higher temperatures. A moderate increase in reflux temperature can sometimes be sufficient to complete the conversion.
Troubleshooting Guide: Purification
Q4: How can I effectively purify my target pyrimidine from unreacted starting materials and polar byproducts?
A4: Purification is a critical step that is often complicated by incomplete conversion. The strategy depends on the physicochemical properties of your product versus the impurities.
Protocol: Acid-Base Extraction for Basic Pyrimidines
This protocol is highly effective if your target pyrimidine contains a basic nitrogen atom (most do) and the impurities do not.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M hydrochloric acid (HCl). The basic pyrimidine product will be protonated and move into the aqueous layer, while non-basic starting materials and byproducts remain in the organic layer.
-
Separation: Separate the aqueous layer. It now contains the hydrochloride salt of your desired product.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃) until the pH is > 9. This will deprotonate your product, causing it to precipitate or become extractable.
-
Re-extraction: Extract the now-neutral pyrimidine back into a fresh portion of organic solvent (ethyl acetate or DCM).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
This method provides a highly efficient purification, often yielding material pure enough for subsequent steps without the need for column chromatography.
References
-
Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11, 121-142. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link]
-
Banu, H., & Singh, R. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]
-
Verma, A., et al. (2024). SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. ResearchGate. [Link]
-
Stankiewicz, P. M., & Löffler, M. (2001). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. PMC - NIH. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine. [Link]
-
Popat, A. (2022). Pyrimidine Synthesis Biochemistry. YouTube. [Link]
Sources
HPLC and NMR analysis for purity assessment of pyrimidine intermediates
Welcome to the technical support center for the purity assessment of pyrimidine intermediates using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during analysis.
Overall Analytical Workflow
The purity assessment of a pyrimidine intermediate is a multi-step process that leverages the strengths of both HPLC (for separation and quantification of impurities) and NMR (for structural confirmation and orthogonal quantification). A typical workflow ensures that the material meets the stringent quality requirements for downstream applications.
Caption: High-level workflow for purity assessment of pyrimidine intermediates.
HPLC Troubleshooting Guide
High-Performance Liquid Chromatography is the workhorse for purity analysis, but the polar nature of many pyrimidine intermediates can present unique challenges. This guide addresses common issues in a question-and-answer format.
Q1: Why are my pyrimidine peaks showing significant tailing?
Peak tailing is a common problem when analyzing polar, basic compounds like pyrimidines on standard C18 columns.[1] It often compromises quantification and resolution.[2]
Primary Cause: Secondary interactions between the basic pyrimidine ring nitrogen and acidic silanol groups on the silica stationary phase. This strong, non-ideal interaction delays the elution of a portion of the analyte molecules, causing the peak to tail.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment:
-
Action: Lower the mobile phase pH by adding an acid like formic acid or trifluoroacetic acid (TFA) to a final concentration of 0.05-0.1%.
-
Causality: At a pH of 2-3, the acidic silanol groups (-Si-OH) are protonated and thus non-ionized, minimizing their ability to interact with the analyte. The basic pyrimidine is protonated (positively charged), but the primary interaction mechanism becomes reversed-phase partitioning, leading to a more symmetrical peak shape.
-
-
Use of an End-Capped Column:
-
Action: Switch to a high-quality, end-capped HPLC column.
-
Causality: End-capping treats the silica surface with a small silylating agent (e.g., trimethylchlorosilane) to block a majority of the accessible silanol groups, reducing the sites available for secondary interactions.
-
-
Lower Analyte Concentration:
-
Action: Reduce the amount of sample injected onto the column.[1]
-
Causality: Overloading the column can saturate the primary reversed-phase retention sites, forcing a greater proportion of the analyte to interact with the secondary silanol sites, exacerbating tailing.
-
Caption: Decision tree for troubleshooting HPLC peak tailing.
Q2: My retention times are drifting to earlier times with a highly aqueous mobile phase. What is happening?
This phenomenon is known as "phase dewetting" or "hydrophobic collapse" and occurs when using traditional C18 columns with mobile phases containing very low percentages of organic solvent (e.g., <5%).[3]
Primary Cause: The highly aqueous mobile phase cannot properly wet the hydrophobic C18 alkyl chains within the pores of the stationary phase. This effectively expels the mobile phase from the pores, drastically reducing the surface area available for analyte interaction and causing a loss of retention.
Troubleshooting Steps:
-
Use an "Aqueous-Compatible" Column:
-
Action: Employ a column specifically designed for use in highly aqueous mobile phases (e.g., columns with polar-embedded or polar-endcapped groups).
-
Causality: These columns have hydrophilic groups integrated into the stationary phase that help to retain a layer of water, preventing the pores from drying out and ensuring reproducible retention times.[4]
-
-
Ensure Minimum Organic Content:
-
Action: If using a traditional C18 column, always maintain at least 5% organic solvent (e.g., acetonitrile or methanol) in your mobile phase, even during isocratic holds.
-
Causality: This small amount of organic solvent is sufficient to keep the C18 chains solvated and prevent hydrophobic collapse.
-
Q3: I see "ghost peaks" in my gradient elution. Where are they coming from?
Ghost peaks are spurious peaks that appear in a chromatogram, often during a gradient run, but are not present in the sample itself.[5]
Primary Cause: Contaminants from the mobile phase or system accumulating on the column at low organic strength and then eluting as the organic concentration increases during the gradient.
Troubleshooting Steps:
-
Identify the Source:
-
Action: Run a blank gradient (injecting only mobile phase). If the ghost peaks are still present, the contamination is from the HPLC system or solvents. If they disappear, the contamination came from the sample preparation diluent or glassware.
-
-
Improve Mobile Phase Quality:
-
Action: Use high-purity, HPLC-grade solvents and freshly prepared buffers. Filter all aqueous mobile phases through a 0.22 µm filter.
-
Causality: This minimizes the introduction of particulate and chemical contaminants into the system.[6]
-
-
Clean the System:
-
Action: Flush the entire system, including the column, with a strong solvent wash sequence (e.g., water, isopropanol, then re-equilibrate with the mobile phase).
-
Causality: A thorough wash can remove accumulated contaminants from the injector, tubing, and column.
-
| Parameter | Recommended Starting Condition | Rationale for Pyrimidine Analysis |
| Column | C18, End-Capped, 2.1-4.6 mm ID, 50-150 mm L, <3 µm | Provides good retention for moderately polar compounds; end-capping minimizes tailing. |
| Mobile Phase A | 0.1% Formic Acid in Water | Suppresses silanol interactions and ensures good peak shape.[1] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile offers good UV transparency and low viscosity. |
| Detection | UV, 254 nm or 260 nm | Pyrimidine rings have a strong chromophore with maximum absorbance in this range. |
| Column Temp. | 30-40 °C | Improves peak efficiency and reduces mobile phase viscosity.[7] |
| Table 1: Recommended HPLC Starting Conditions for Pyrimidine Intermediates. |
NMR Troubleshooting Guide
NMR spectroscopy is essential for structural confirmation and as an orthogonal method for purity assessment (qNMR).
Q1: The N-H proton signal of my pyrimidine is very broad or not visible. How can I confirm its presence?
Exchangeable protons (like N-H and O-H) often appear as broad signals in ¹H NMR, and their chemical shift can be highly dependent on concentration, temperature, and solvent.
Primary Cause: These protons can undergo chemical exchange with residual water in the NMR solvent or with other molecules. This rapid exchange on the NMR timescale leads to signal broadening.
Troubleshooting Steps:
-
D₂O Shake:
-
Action: Add a single drop of deuterium oxide (D₂O) to your NMR tube, shake vigorously, and re-acquire the spectrum.[8]
-
Causality: The N-H proton will exchange with a deuterium atom from the D₂O. Since deuterium is not observed in ¹H NMR, the N-H signal will disappear, confirming its identity.
-
-
Use a Dry Solvent:
-
Action: Use a fresh ampule of deuterated solvent or a solvent stored over molecular sieves.
-
Causality: Minimizing the amount of residual water in the solvent reduces the rate of chemical exchange, often resulting in a sharper N-H signal.
-
Q2: I need to use a protic solvent like Methanol-d₄, but the solvent peak is obscuring my analyte signals. What can I do?
Large solvent signals can overwhelm the detector and make it impossible to see nearby analyte signals, especially when analyzing low-concentration samples.
Primary Cause: The molar concentration of the deuterated solvent's residual protons is orders of magnitude higher than that of the analyte.
Troubleshooting Steps:
-
Solvent Suppression Pulse Sequence:
-
Action: Use a solvent suppression technique like presaturation or WATERGATE.[9][10]
-
Causality:
-
Presaturation: Irradiates the specific frequency of the solvent peak before the main excitation pulse. This equalizes the spin populations of the solvent protons, causing their signal to become saturated and disappear. However, this can also saturate nearby exchangeable protons.[11][12]
-
WATERGATE: Uses a combination of selective pulses and pulsed-field gradients to dephase the solvent magnetization while retaining the magnetization of other signals. This method is generally better for preserving signals from exchangeable protons.[9]
-
-
-
Change Solvents:
-
Action: If possible, dissolve the compound in an aprotic solvent like DMSO-d₆ or Acetonitrile-d₃ where the residual solvent peaks are in a different region of the spectrum.[8]
-
Causality: This physically moves the interfering signal away from the region of interest.
-
Q3: My qNMR purity result doesn't match my HPLC result. What are the common sources of error in qNMR?
Quantitative NMR (qNMR) is a powerful primary method, but accuracy depends on careful experimental setup.[13][14] Discrepancies often arise from issues with relaxation delays or integration.
Primary Cause: Incomplete T₁ relaxation of protons leads to signal saturation and non-quantitative signal intensity. Incorrectly defining the integral region can also lead to significant errors.
Troubleshooting Steps:
-
Ensure Full Relaxation (Set D1 Properly):
-
Action: The relaxation delay (D1) should be at least 5 times the longest T₁ (spin-lattice relaxation time) of any proton being quantified (both in the analyte and the internal standard). A value of D1 = 30 seconds is often a safe starting point for many small molecules.
-
Causality: To be quantitative, the magnetization of all protons must fully return to equilibrium before each scan. If D1 is too short, protons with longer T₁ values will not fully relax, their signals will be attenuated, and the resulting integral will be artificially low.[15]
-
-
Check Integration Regions:
-
Action: Ensure the integration region for each peak covers the entire peak, extending out to a flat baseline on both sides (typically at least 20 times the peak width at half-height). Be consistent with the integration of the analyte and the internal standard.
-
Causality: Integrating only the sharp central portion of a peak and cutting off the broad base will lead to an underestimation of its area and an inaccurate purity calculation.
-
| Solvent | Residual ¹H Shift (ppm) | Key Properties & Use Case |
| DMSO-d₆ | ~2.50 | Excellent for polar compounds; often shows sharp N-H peaks. High boiling point. |
| Chloroform-d (CDCl₃) | ~7.26 | Good general-purpose solvent for less polar intermediates. Slightly acidic. |
| Methanol-d₄ | ~3.31 (OH), ~4.87 (H₂O) | Protic solvent, useful for highly polar compounds. Will exchange with N-H protons. |
| Acetone-d₆ | ~2.05 | Aprotic polar solvent, good alternative to CDCl₃ to avoid peak overlap.[8] |
| Table 2: Common ¹H NMR Solvents for Pyrimidine Intermediate Analysis. |
Frequently Asked Questions (FAQs)
Q: What are the regulatory expectations for the purity of a pyrimidine intermediate?
Regulatory expectations are guided by documents from the International Council for Harmonisation (ICH), particularly the ICH Q3A(R2) guideline on Impurities in New Drug Substances .[16][17]
-
Reporting Threshold: Any impurity observed at a level of ≥0.05% should be reported in a regulatory filing.[18][19]
-
Identification Threshold: The structure of any impurity observed at a level of ≥0.10% (for a maximum daily dose ≤2 g/day ) must be determined.[19][20]
-
Qualification Threshold: Any impurity observed at a level of ≥0.15% must be qualified, meaning data must be provided to establish its biological safety.[19]
It is crucial to develop analytical methods that are sensitive enough to detect and quantify impurities at or below these thresholds.
Q: How do I choose between HPLC and qNMR for the final purity assignment?
HPLC and qNMR are complementary techniques, and both should be used for a comprehensive purity assessment.
-
HPLC (Area % Purity): This is the primary method for separating and quantifying all UV-active impurities. The purity is typically reported as "Area %" and assumes that the response factor of the impurities is the same as the main compound. According to the United States Pharmacopeia (USP) General Chapter <621>, this method must be validated for its intended purpose.[21][22][23]
-
qNMR (Mass % Purity): This is a primary analytical method that provides an absolute purity value (mass %) by comparing the integral of a unique analyte proton signal to that of a certified internal standard of known purity and weight.[24] It is an excellent orthogonal technique because its measurement principle is completely different from HPLC. It can quantify compounds that are not UV-active and is not dependent on response factors.[14]
Best Practice: Report the HPLC Area % purity along with a list of all detected impurities. Use the qNMR result to confirm the mass purity of the main component, providing a high level of confidence in the final quality assessment.
Q: My pyrimidine intermediate is extremely polar and shows no retention on a C18 column. What are my options?
This is a common challenge. When a compound is too polar for traditional reversed-phase chromatography, alternative separation modes should be explored.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase (like bare silica) and a mobile phase with a high concentration of organic solvent (e.g., >80% acetonitrile).[25] In HILIC, polar analytes are well-retained, with elution occurring as the aqueous content of the mobile phase increases. This is often the most effective alternative for highly polar pyrimidines.
-
Reversed-Phase with Ion-Pairing Agents: Adding an ion-pairing reagent (e.g., heptafluorobutyric acid for basic compounds) to the mobile phase can form a neutral complex with the charged pyrimidine, increasing its hydrophobicity and promoting retention on a C18 column. However, these reagents can be difficult to remove from the column and are often not compatible with mass spectrometry.[4][26]
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European Medicines Agency. ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. [Link]
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AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]
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International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]
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ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]
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DSDP Analytics. USP <621> Chromatography. [Link]
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International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]
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SCION Instruments. HPLC Troubleshooting Guide. [Link]
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LCGC International. Are You Sure You Understand USP <621>? [Link]
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ACS Publications. Solvent Suppression in Pure Shift NMR. [Link]
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ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. [Link]
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ResearchGate. A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. [Link]
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Missouri University of Science and Technology. Optimization of solvent suppression sequences for NMR analysis of aqueous solutions. [Link]
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SciSpace. Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. [Link]
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Waters Corporation. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
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Advanced Chromatography Technologies. HPLC Troubleshooting Guide. [Link]
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NMR Wiki. Solvent suppression. [Link]
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Guide to NMR Method Development and Validation. [Link]
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Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]
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Jones Chromatography. The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. [Link]
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U.S. Pharmacopeia. Stimuli Article (qNMR). [Link]
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LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]
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The OChem Whisperer. Guide to Solving NMR Questions. [Link]
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Chemistry Steps. NMR Spectroscopy Practice Problems. [Link]
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YouTube. Organic Chemistry - How to Solve NMR Problems. [Link]
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PubMed. Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry. [Link]
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STAR Protocols. 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. [Link]
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PubMed. Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry. [Link]
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ResearchGate. Purines and Pyrimidines Determination in Urine Using High-Performance Liquid Chromatography. [Link]
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Validation & Comparative
Comparative Analysis of Pyrimidine Versus Pyridine Derivatives as Anti-Inflammatory Agents: A Technical Guide for Drug Discovery Professionals
In the landscape of medicinal chemistry, the quest for potent, selective, and safe anti-inflammatory agents is a perpetual challenge. Heterocyclic scaffolds form the backbone of a vast number of therapeutic agents, with nitrogen-containing rings being particularly prominent.[1] Among these, pyrimidine and pyridine structures are foundational, appearing in numerous FDA-approved drugs and clinical candidates.[2][3] This guide provides a comparative analysis of pyrimidine and pyridine derivatives as anti-inflammatory agents, synthesizing experimental data to offer a nuanced understanding of their structure-activity relationships, mechanisms of action, and relative therapeutic potential for researchers in drug development.
The Foundational Scaffolds: An Overview
Pyrimidine: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, pyrimidine is a cornerstone of life itself, forming the basis of nucleobases like cytosine, thymine, and uracil.[1][4][5] This inherent biocompatibility and its versatile chemistry have made its derivatives a fertile ground for discovering drugs with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][6][7]
Pyridine: As a structural analog of benzene with one nitrogen atom, pyridine is another privileged scaffold in drug discovery.[3] Its derivatives are known to exhibit a broad range of pharmacological effects, including anti-inflammatory, analgesic, antiviral, and anticancer activities.[8][9][10] The pyridine ring's unique electronic properties and ability to form hydrogen bonds are key to its frequent role in molecular recognition at biological targets.
}
Figure 1: Core structures of Pyrimidine and Pyridine.
Pyrimidine Derivatives as Anti-Inflammatory Agents
Pyrimidine derivatives exert their anti-inflammatory effects by modulating a variety of key mediators and pathways.[4] Their mechanisms often involve the inhibition of pro-inflammatory enzymes and the suppression of signaling cascades that orchestrate the inflammatory response.
Mechanism of Action
The primary anti-inflammatory mechanism for many pyrimidine-based compounds is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into prostaglandins (PGEs).[11][12] Like traditional Nonsteroidal Anti-Inflammatory Drugs (NSAIDs), they can suppress both COX-1 and COX-2, thereby reducing PGE2 generation.[12] More recent research has focused on developing pyrimidine derivatives that are selective inhibitors of COX-2, the isoform predominantly expressed at sites of inflammation.[13][14] This selectivity is pursued to minimize the gastrointestinal side effects associated with COX-1 inhibition.[15]
Beyond COX inhibition, pyrimidine derivatives have been shown to suppress other critical inflammatory mediators, including:
-
Nitric Oxide (NO): Inhibition of inducible nitric oxide synthase (iNOS), reducing the production of NO, a key inflammatory radical.[4][12][15]
-
Pro-inflammatory Cytokines: Downregulation of tumor necrosis factor-alpha (TNF-α), various interleukins (e.g., IL-1, IL-6), and chemokines.[4][16]
-
NF-κB Pathway: Inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, a master regulator of inflammatory gene expression.[4][16]
}
Figure 2: Generalized inflammatory pathway showing targets for pyrimidine and pyridine derivatives.
Structure-Activity Relationship (SAR)
The anti-inflammatory potency of pyrimidine derivatives is highly dependent on the nature and position of substituents on the core ring.[1] Fusing the pyrimidine scaffold with other heterocyclic rings, such as pyrazole or pyrrole, has yielded compounds with significant anti-inflammatory activity.[5][12] For instance, certain pyrazolo[3,4-d]pyrimidine derivatives have demonstrated potent COX-2 inhibition.[11] SAR studies have also indicated that the incorporation of electron-releasing groups at specific positions can enhance anti-inflammatory effects.[12]
Pyridine Derivatives as Anti-Inflammatory Agents
Pyridine derivatives represent a vast and structurally diverse class of compounds with well-documented anti-inflammatory potential.[8] Their therapeutic utility stems from their ability to interact with multiple biological targets involved in the inflammatory cascade.
Mechanism of Action
Similar to pyrimidines, pyridine-based compounds have been shown to inhibit pro-inflammatory mediators like NO and COX enzymes.[17] They can also modulate key signaling pathways, including NF-κB and MAPK, to suppress the production of inflammatory cytokines.[17]
An interesting mechanism has been proposed for certain 3-hydroxy pyridine-4-one derivatives, which possess iron-chelating properties.[18][19] Key inflammatory enzymes like cyclooxygenase and lipoxygenase are heme-dependent, meaning they require iron to function.[18] By chelating iron, these pyridine derivatives may inhibit the enzymes' activity, thereby reducing inflammation. This dual-action potential—acting as both a direct enzyme inhibitor and an iron scavenger—makes them an intriguing area for further research.[18][19]
Structure-Activity Relationship (SAR)
The anti-inflammatory activity of pyridine derivatives is profoundly influenced by their substitution patterns. Studies have shown that the presence of specific functional groups, such as methoxy (-OMe), hydroxyl (-OH), and amino (-NH2) groups, can enhance antiproliferative and, by extension, anti-inflammatory activity.[9][10] Conversely, bulky groups or halogens may sometimes decrease potency.[9][10] The development of pyridine-pyridine hybrids and their fusion with other heterocyclic systems are also active areas of research aimed at enhancing efficacy and selectivity.[20][21]
Head-to-Head Comparison: Experimental Data
Objective comparison requires analyzing data where both scaffolds have been evaluated under identical conditions. A recent study designed, synthesized, and evaluated a novel series of both pyridine and pyrimidine derivatives for their ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[16][22]
In Vitro Comparative Data
The following table summarizes the nitric oxide (NO) inhibition data from this comparative study. The IC50 value represents the concentration of the compound required to inhibit 50% of NO production.
| Table 1: Comparative In Vitro NO Inhibition in LPS-Stimulated RAW 264.7 Macrophages | |
| Compound ID | Scaffold |
| 7a | Pyridine |
| 7f | Pyridine |
| 9d | Pyrimidine |
| 9a | Pyrimidine |
Data sourced from Sroor et al. (2025).[16][23]
Further analysis of the most promising compounds from each class (pyridine 7a and pyrimidine 9d ) revealed deeper mechanistic differences. The study measured the expression levels of key inflammatory genes. The pyridine derivative 7a was found to be more effective than pyrimidine 9d at reducing the mRNA and protein expression levels of IL-1, IL-6, and NF-kβ.[16][22] These findings suggest that, within this specific chemical series, the pyridine scaffold offered a more potent anti-inflammatory profile.[16][22]
In Vivo and COX Inhibition Data
While direct comparative in vivo studies are less common, data from separate reports provide insight into the general potency of each class. The following table compiles representative data for COX inhibition and in vivo efficacy. It is crucial to note that these results are from different studies and experimental conditions may vary.
| Table 2: Representative Anti-Inflammatory Activity Data | |
| Compound Class | Assay |
| Pyrimidine Derivative | In vitro COX-2 Inhibition |
| Pyrimidine Derivative | In vitro COX-2 Inhibition |
| Pyridine Derivative | In vivo Carrageenan-Induced Paw Edema |
| Pyridine Derivative | In vitro ROS Inhibition |
| Pyrimidine-Pyridine Hybrid | In vivo Carrageenan-Induced Paw Edema |
Experimental Protocols: A Guide to Evaluation
To ensure trustworthiness and reproducibility, the protocols used to evaluate these compounds must be robust. Here are step-by-step methodologies for two standard assays.
Protocol 1: In Vivo Carrageenan-Induced Paw Edema in Rats
This is a classic and highly reproducible model for evaluating acute inflammation and the efficacy of potential anti-inflammatory drugs.
-
Causality: Carrageenan, a sulfated polysaccharide, is used as the phlogistic agent because it induces a biphasic inflammatory response that is well-characterized. The initial phase involves the release of histamine and serotonin, while the later phase (3-4 hours post-injection) is mediated by prostaglandins and is sensitive to inhibition by COX inhibitors. This makes it an ideal model for screening NSAID-like compounds.
}
Figure 3: Experimental workflow for the Carrageenan-Induced Paw Edema model.
Methodology:
-
Animal Acclimatization: Male Wistar rats (180-200 g) are acclimatized for one week under standard laboratory conditions.
-
Grouping and Fasting: Animals are fasted overnight with free access to water. They are divided into groups (n=6): vehicle control, standard drug (e.g., Indomethacin, 10 mg/kg), and test compound groups at various doses.
-
Drug Administration: Test compounds, standard, and vehicle are administered intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before carrageenan injection.[6][19]
-
Baseline Measurement: The initial volume of the right hind paw is measured using a plethysmometer.
-
Induction of Inflammation: 0.1 mL of a 1% (w/v) carrageenan suspension in saline is injected into the subplantar region of the right hind paw.
-
Paw Volume Measurement: Paw volume is measured again at 1, 2, 3, and 4 hours after the carrageenan injection.[24]
-
Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the drug-treated group.
Protocol 2: In Vitro Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages
This assay is a cornerstone of in vitro anti-inflammatory screening, measuring the ability of a compound to suppress NO production by inflammatory cells.
-
Causality: RAW 264.7 macrophage cells are used because they are a reliable and well-established cell line for studying inflammation. Lipopolysaccharide (LPS), a component of Gram-negative bacteria cell walls, is a potent activator of macrophages, inducing the expression of iNOS and subsequent production of large amounts of NO. The amount of NO produced is quantified by measuring its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Methodology:
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of ~5 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., pyridine or pyrimidine derivatives) and incubated for 1-2 hours.
-
Inflammatory Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) and incubated for 24 hours. A negative control (cells only) and a positive control (cells + LPS) are included.
-
Nitrite Quantification: After incubation, 50 µL of the cell culture supernatant is transferred to a new 96-well plate.
-
Griess Reaction: 50 µL of Griess Reagent A (sulfanilamide solution) is added to each well, followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution). The plate is incubated for 10-15 minutes at room temperature.
-
Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. Cell viability is concurrently assessed (e.g., using an MTT assay) to ensure that the observed NO reduction is not due to cytotoxicity.
Conclusion and Future Perspectives
Both pyrimidine and pyridine scaffolds are exceptionally valuable in the development of anti-inflammatory agents. They operate through multiple, often overlapping, mechanisms, primarily involving the inhibition of COX enzymes and the suppression of the NF-κB and MAPK signaling pathways.[4][17]
-
Pyrimidines have a rich history, with numerous derivatives showing potent inhibition of key inflammatory mediators.[11] The focus on developing selective COX-2 inhibitors within this class remains a promising strategy to enhance safety profiles.[13]
-
Pyridines also demonstrate robust anti-inflammatory activity.[8] The potential for dual-action mechanisms, such as the iron-chelating properties of 3-hydroxy pyridine-4-ones, presents a novel avenue for therapeutic design.[18]
Direct comparative studies, while limited, suggest that the choice of scaffold is highly dependent on the specific chemical space being explored. In one head-to-head comparison, a pyridine derivative demonstrated superior inhibition of key inflammatory cytokines compared to a structurally related pyrimidine.[16][22] However, the vast chemical diversity achievable with both scaffolds means that a universally "superior" core cannot be declared. The development of hybrid molecules incorporating both pyrimidine and pyridine moieties has also yielded compounds with potent anti-inflammatory activity, indicating a synergistic potential between these two scaffolds.[12]
Future research should focus on expanding direct comparative studies under standardized conditions, exploring novel substitutions to enhance selectivity for specific targets (e.g., COX-2, specific kinases), and further investigating unconventional mechanisms like iron chelation. For drug development professionals, both pyrimidine and pyridine derivatives represent rich and validated starting points for the design of next-generation anti-inflammatory therapies.
References
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Al-Hourani, B. J., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. Available at: [Link][4][11][12]
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Avasthi, P., et al. (2023). A Review on PYRIDINE Derivatives “Potential for Analgesic & Anti-inflammatory Activity”. International Journal of Scientific Development and Research (IJSDR). Available at: [Link][8]
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Siddiqui, A. A., & Mishra, R. (2006). Pyrimidine as antiinflammatory agent: A review. Indian Journal of Pharmaceutical Sciences. Available at: [Link][6]
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Martins, M. A., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. Available at: [Link]
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Sroor, F. M., et al. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Development Research. Available at: [Link][16][22]
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Jayashree, B. S., & Aruna, C. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry. Available at: [Link][1][25]
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Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Journal of Drug Delivery and Therapeutics. Available at: [Link][5]
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Yadav, R., et al. A Review on PYRIDINE Derivatives Potential for Analgesic and Anti-inflammatory Activity. International Journal of Scientific Development and Research. Available at: [Link]
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Semantic Scholar. (n.d.). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Retrieved from [Link]
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Gierlik, E., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Molecules. Available at: [Link][13][26]
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Sadeghi-Aliabadi, H., et al. (2014). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. Journal of Research in Medical Sciences. Available at: [Link][18][19]
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ResearchGate. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti‐Inflammatory Agents: Design, Synthesis, and LPS‐Induced RAW 264.7 Macrophages | Request PDF. Available at: [Link][23]
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Ghorab, M. M., & Al-Said, M. S. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. Available at: [Link][7]
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Kumar, D., et al. (2024). Design, Synthesis, Drug-Likeness, anti-Inflammatory, Antimicrobial Activity, and Molecular Docking Studies of Pyrimidine Analogs. Polycyclic Aromatic Compounds. Available at: [Link][14]
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Sroor, F. M. (2025). Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds. ResearchGate. Available at: [Link]
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Singh, V., et al. (2025). Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
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Al-Omar, M. A. (2010). Anti-inflammatory profile of some synthesized heterocyclic pyridone and pyridine derivatives fused with steroidal structure. European Journal of Medicinal Chemistry. Available at: [Link]
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University of Sonora. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Available at: [Link][9][10]
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Valenzuela, J. I., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. Available at: [Link]
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Varghese, S., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances. Available at: [Link]
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ResearchGate. (n.d.). Clinically used pyrimidine-based anti-inflammatory drugs. Retrieved from [Link]
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Sharma, R., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Results in Chemistry. Available at: [Link]
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Vitaku, E., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules. Available at: [Link]
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JournalsPub. (n.d.). Recent Advances in Fused Heterocyclic Pyridine Compounds for Bioactive Anti-Inflammatory Drug Discovery. Retrieved from [Link]
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De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. Available at: [Link]
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Al-Ostath, A. I., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals. Available at: [Link]
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A Comparative Spectroscopic Guide to Pyrimidine and Its Nucleobase Derivatives
This guide provides a detailed spectroscopic comparison of pyrimidine and its biologically significant nucleobase derivatives: cytosine, uracil, and thymine. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of how structural modifications to the parent pyrimidine ring influence its interaction with electromagnetic radiation. We will explore these differences through the lens of UV-Vis absorption, fluorescence, vibrational (Infrared and Raman), and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental data and protocols.
Introduction: The Pyrimidine Core
Pyrimidine is a six-membered aromatic heterocyclic compound containing two nitrogen atoms at the 1 and 3 positions.[1][2] This fundamental structure is the scaffold for a class of molecules vital to life, forming the building blocks of nucleic acids.[1] The lone pair electrons on the nitrogen atoms and the delocalized π-electron system of the aromatic ring are the primary chromophores and fluorophores, governing the molecule's spectroscopic behavior. Understanding the foundational spectroscopic properties of pyrimidine is crucial for appreciating the more complex spectra of its derivatives.
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UV-Vis Absorption Spectroscopy: A Window into Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. For pyrimidines, the absorption bands in the UV region arise primarily from π → π* and n → π* transitions of the aromatic system and any attached functional groups.
Core Principles: The position (λmax) and intensity (molar extinction coefficient, ε) of absorption bands are highly sensitive to the molecular structure and environment. Substituents on the pyrimidine ring can cause bathochromic (red) or hypsochromic (blue) shifts in λmax and alter ε.
Experimental Protocol: UV-Vis Spectral Acquisition
-
Sample Preparation: Prepare stock solutions of pyrimidine, uracil, thymine, and cytosine in a suitable solvent (e.g., phosphate buffer, pH 7.0). Dilute the stock solutions to a final concentration that gives an absorbance reading between 0.1 and 1.0 at the λmax to ensure accuracy.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Fill a quartz cuvette with the blank solvent and record a baseline spectrum from 200 to 400 nm.
-
Rinse the cuvette with the sample solution and then fill it.
-
Record the absorption spectrum of the sample over the same wavelength range.
-
Identify the λmax and record the absorbance.
-
Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl, where A is absorbance, c is molar concentration, and l is the path length of the cuvette (typically 1 cm).
-
Comparative Analysis:
The nucleobase derivatives of pyrimidine all exhibit strong absorption in the UV region, a property that is fundamental to the quantification and analysis of nucleic acids.
-
Pyrimidine: The parent compound, pyrimidine, displays absorption bands in the 2700–3300A region in the vapor phase.[3]
-
Uracil, Thymine, and Cytosine: These derivatives show characteristic absorption maxima around 260 nm. The substitution of carbonyl and amino groups on the pyrimidine ring significantly influences the electronic structure, leading to these distinct absorption features.
-
Environmental Effects: The UV absorption spectra of these compounds are pH-dependent.[4][5] For instance, under alkaline conditions (pH > 12), a characteristic spectral shift occurs for the nucleobases, which can be exploited for analytical purposes.[4] This is because deprotonation at the N1 and N3 positions alters the electronic distribution within the ring. In contrast, the spectra of the corresponding nucleosides (where a ribose or deoxyribose sugar is attached at N1) are less affected by pH in this range because the N1 position is blocked.[4]
Data Summary: UV-Vis Absorption Properties (at neutral pH)
| Compound | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |
| Pyrimidine | ~243 | ~2000 |
| Uracil | ~259 | ~8,200 |
| Thymine | ~264 | ~7,900 |
| Cytosine | ~267 | ~6,100 |
Note: Exact values can vary slightly depending on the solvent and pH.
dot graph UV_Vis_Workflow { graph [rankdir=LR, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", color="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} end_dot Caption: Workflow for comparative UV-Vis spectroscopy.
Fluorescence Spectroscopy: Unveiling Emission Properties
While pyrimidine and its derivatives are not strongly fluorescent in their native state, their emission properties can provide valuable information, particularly when incorporated into larger systems or when modified.
Core Principles: Fluorescence involves the emission of a photon from an excited singlet state. The fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed, is a key parameter. Structural rigidity and the nature of substituents heavily influence fluorescence.
Comparative Analysis:
-
Pyrimidine: The fluorescence of pyrimidine itself has been a subject of study, with investigations into its two-photon fluorescence excitation.[6]
-
Derivatives: The fluorescence of pyrimidine derivatives is often weak. However, chemical modifications can enhance their fluorescence. For example, 2-alkylaminopyrimidines exhibit fluorescence, with the intensity being highest in polar protic solvents like methanol, likely due to hydrogen bonding.[7] The fluorescence quantum yield of pyrimidine photoadducts, which can form in DNA upon UV irradiation, is dependent on the specific bases involved and their substituents.[8]
Vibrational Spectroscopy (IR and Raman): Probing Molecular Bonds
Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule, offering a "fingerprint" based on its chemical bonds and structure.
Core Principles:
-
IR Spectroscopy: Measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). A change in the dipole moment during vibration is required for a mode to be IR-active.
-
Raman Spectroscopy: Involves the inelastic scattering of monochromatic light. A change in polarizability during vibration is necessary for a mode to be Raman-active. These techniques are often complementary.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Sample Preparation: Samples can be analyzed as dry powders.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Measurement:
-
Record a background spectrum of the clean ATR crystal.
-
Place a small amount of the powdered sample onto the ATR crystal and apply pressure.
-
Record the sample spectrum.
-
Clean the crystal thoroughly between samples.
-
Comparative Analysis:
The IR spectra of pyrimidine and its derivatives are complex, with numerous bands corresponding to the vibrations of the ring and its substituents.[9]
-
Pyrimidine Ring Modes: Characteristic ring stretching and bending vibrations are observed for all compounds.
-
Substituent Effects: The presence of carbonyl (C=O), amino (N-H), and methyl (C-H) groups in the nucleobases gives rise to distinct and intense vibrational bands.
-
C=O Stretching: Uracil and thymine, with two carbonyl groups, show strong absorption bands in the 1600-1750 cm⁻¹ region.
-
N-H Vibrations: The N-H stretching and bending modes in all three nucleobases are prominent.
-
C-H Vibrations: The aromatic C-H stretching of the ring and the aliphatic C-H stretching of the methyl group in thymine are observable.
-
-
pH and Protonation: The vibrational spectra are sensitive to pH and protonation state.[5][10][11] Protonation at the ring nitrogens alters the bond orders and vibrational frequencies.
Data Summary: Key IR Vibrational Frequencies (cm⁻¹)
| Functional Group | Approximate Frequency (cm⁻¹) | Found in |
| N-H Stretch | 3100 - 3400 | Uracil, Thymine, Cytosine |
| Aromatic C-H Stretch | 3000 - 3100 | All |
| Aliphatic C-H Stretch | 2850 - 3000 | Thymine |
| C=O Stretch | 1600 - 1750 | Uracil, Thymine, Cytosine |
| C=C and C=N Stretch | 1500 - 1650 | All |
| N-H Bend | 1500 - 1650 | Uracil, Thymine, Cytosine |
Theoretical calculations, such as Density Functional Theory (DFT), are often used to aid in the assignment of complex vibrational spectra.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Atomic Connectivity
NMR spectroscopy is a powerful technique for determining the structure of molecules in solution by probing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are most common for these compounds.
Core Principles: The chemical shift (δ) of a nucleus is dependent on its local electronic environment. Coupling constants (J) between nuclei provide information about their connectivity.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Instrumentation: Use a high-field NMR spectrometer.
-
Measurement:
-
Acquire the ¹H NMR spectrum.
-
Process the data (Fourier transform, phasing, baseline correction).
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts and coupling patterns to assign the signals to specific protons in the molecule.
-
Comparative Analysis:
-
Pyrimidine: The ¹H NMR spectrum of pyrimidine is relatively simple, showing distinct signals for the protons at the C2, C4, C5, and C6 positions.[13]
-
Nucleobase Derivatives: The substitution pattern on the pyrimidine ring in uracil, thymine, and cytosine leads to characteristic changes in their ¹H NMR spectra.[14]
-
Uracil: Shows signals for the H5 and H6 protons, which are coupled to each other.
-
Thymine: The methyl group at C5 gives a characteristic singlet in the upfield region of the spectrum. The H6 proton appears as a singlet (or a narrow quartet due to long-range coupling with the methyl protons).
-
Cytosine: Similar to uracil, it shows coupled signals for the H5 and H6 protons. The amino protons may appear as a broad singlet, and their chemical shift can be solvent and temperature-dependent.
-
-
Self-Association: NMR is also a valuable tool for studying the self-association of these molecules in solution through stacking interactions.[15] Changes in chemical shifts with concentration can be used to determine the thermodynamics of these interactions.
-
¹⁹F NMR: The incorporation of a fluorine label, for example, 5-fluorouracil or 5-fluorocytosine, allows for the use of ¹⁹F NMR. This technique is particularly useful for studying the structure and dynamics of DNA and RNA, as the ¹⁹F chemical shift is highly sensitive to the local environment and there is no background signal.[16]
Data Summary: Approximate ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Proton | Pyrimidine | Uracil | Thymine | Cytosine |
| H2 | ~9.2 | - | - | - |
| H4/H6 | ~8.8, ~7.4 | ~7.5 | ~7.4 | ~7.4 |
| H5 | ~7.4 | ~5.5 | - | ~5.6 |
| N-H | - | ~11.1 | ~11.1 | ~10.9 |
| -CH₃ | - | - | ~1.8 | - |
| -NH₂ | - | - | - | ~6.8 |
Note: Chemical shifts are approximate and can vary with solvent and concentration.
Conclusion: A Spectroscopic Toolkit for Pyrimidine Analysis
The spectroscopic techniques discussed provide a powerful and complementary suite of tools for the characterization of pyrimidine and its nucleobase derivatives. UV-Vis spectroscopy offers a straightforward method for quantification and for probing electronic structure. Fluorescence provides insights into excited-state dynamics. Vibrational spectroscopy delivers a detailed fingerprint of the molecular structure and bonding. Finally, NMR spectroscopy reveals the precise atomic connectivity and intermolecular interactions. By understanding how the functionalization of the pyrimidine ring manifests in these different spectroscopic methods, researchers can gain a deeper understanding of the structure, function, and reactivity of these fundamental biological molecules.
References
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Blais, J., Douki, T., Vigny, P., & Cadet, J. (1994). Fluorescence Quantum Yield Determination of Pyrimidine (6-4) Pyrimidone Photoadducts. Photochemistry and Photobiology, 59(4), 402-404. [Link]
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Unknown. (n.d.). Fluorescence Studies of Selected 2-Alkylaminopyrimidines. National Institutes of Health. [Link]
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Unknown. (n.d.). Polarized two-photon fluorescence excitation studies of pyrimidine. Scilit. [Link]
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Unknown. (2019). A UV/Vis Spectroscopy-Based Assay for Monitoring of Transformations Between Nucleosides and Nucleobases. MDPI. [Link]
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Unknown. (n.d.). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics. [Link]
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Schimmack, W., Sapper, H., & Lohmann, W. (1975). Stacking interactions of nucleobases: NMR-investigations. II. Self-association of purine-and pyrimidine-derivatives. Biophysics of Structure and Mechanism, 1(4), 311-318. [Link]
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Unknown. (n.d.). IR spectra of uracil, thymine, cytosine, and MoS2 calculated at the DFT/M06-2X/BS1 level of theory. ResearchGate. [Link]
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Unknown. (n.d.). IR, NMR spectral data of pyrimidine derivatives. ResearchGate. [Link]
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Unknown. (n.d.). 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19 F NMR spectroscopy. Nucleic Acids Research, Oxford Academic. [Link]
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Unknown. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. National Institutes of Health. [Link]
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Unknown. (1941). An Experimental Study of the Ultraviolet Absorption Spectrum of Pyrimidine. AIP Publishing. [Link]
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Salpin, J. Y., Guillaumont, S., Tortajada, J., & Maître, P. (2007). Infrared spectra of protonated uracil, thymine and cytosine. ChemPhysChem, 8(15), 2235-2244. [Link]
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Unknown. (n.d.). ABSORPTION SPECTRUM OF DNA AND RNA. eGyanKosh. [Link]
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Unknown. (n.d.). DETERMINATION OF PURITY OF NUCLEIC ACID (DNA) BY UV ABSORPTION METHOD. eGyanKosh. [Link]
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Unknown. (2009). pH-Dependent UV Resonance Raman Spectra of Cytosine and Uracil. ACS Publications. [Link]
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Unknown. (n.d.). Pyrimidine- Definition, Properties, Structure, Uses. Microbe Notes. [Link]
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Unknown. (n.d.). Chemical structures of (a) pyrimidine, (b) thymine, (c) uracil, and (d) cytosine. ResearchGate. [Link]
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A Senior Application Scientist's Guide to the Definitive Structural Validation of Ethyl 2-(4-hydroxy-2-mercaptopyrimidin-5-yl)acetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the precise and unambiguous determination of a molecule's three-dimensional structure is non-negotiable. For novel compounds such as Ethyl 2-(4-hydroxy-2-mercaptopyrimidin-5-yl)acetate and its derivatives, which hold potential as pharmacologically active agents, an intimate understanding of their molecular architecture is paramount. This guide provides an in-depth comparison of analytical techniques for the structural validation of these pyrimidine derivatives, with a primary focus on the gold-standard method: single-crystal X-ray crystallography. We will explore the causality behind experimental choices and compare this definitive technique with other widely used spectroscopic methods.
While a specific crystal structure for this compound is not publicly available at the time of this writing, this guide will draw upon established principles and data from closely related pyrimidine structures to provide a robust framework for its structural elucidation. The existence of this compound is confirmed, with basic properties listed by suppliers[1].
The Imperative of Unambiguous Structural Elucidation
The biological activity of a molecule is intrinsically linked to its three-dimensional shape. For pyrimidine derivatives, which are integral to numerous natural and synthetic compounds with therapeutic applications, even subtle changes in stereochemistry or tautomeric form can drastically alter their interaction with biological targets. Therefore, relying on a single analytical technique can be misleading. A multi-faceted approach, anchored by a definitive method, is crucial for building a comprehensive and accurate structural picture.
X-ray Crystallography: The Gold Standard
Single-crystal X-ray diffraction (SC-XRD) stands as the most powerful technique for determining the absolute structure of a crystalline compound[2]. It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, offering an unparalleled level of detail[2].
The Foundational Principles of X-ray Crystallography
X-ray crystallography operates on the principle of the diffraction of X-rays by the electron clouds of atoms arranged in a regular, repeating lattice. When a single crystal is irradiated with a monochromatic X-ray beam, the scattered X-rays interfere with each other, producing a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, it is possible to reconstruct a three-dimensional map of the electron density within the crystal, and from this, the precise arrangement of atoms can be determined.
Experimental Protocol: Single-Crystal X-ray Diffraction
The journey from a synthesized powder to a refined crystal structure is a meticulous process. Below is a detailed, step-by-step methodology for the crystallographic analysis of a novel pyrimidine derivative.
Step 1: Crystal Growth - The Art of Patience
The prerequisite for SC-XRD is a high-quality single crystal of suitable size (typically 0.1-0.5 mm in all dimensions).
-
Methodology: Slow evaporation is a common and effective method for growing crystals of organic compounds.
-
Dissolve the purified this compound derivative in a suitable solvent or solvent mixture in which it has moderate solubility. Common solvents for pyrimidine derivatives include ethanol, methanol, and dimethylformamide (DMF)[3].
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial and cover it loosely to allow for slow evaporation of the solvent.
-
Store the vial in a vibration-free environment at a constant temperature.
-
Monitor crystal growth over several days to weeks.
-
Step 2: Crystal Mounting and Data Collection
Once a suitable crystal is obtained, it is carefully mounted on a goniometer head and placed in the X-ray diffractometer.
-
Methodology:
-
Select a well-formed, clear crystal under a microscope.
-
Mount the crystal on a cryoloop or a glass fiber.
-
Place the mounted crystal on the goniometer head of the diffractometer.
-
Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and protect it from radiation damage.
-
The diffractometer, equipped with a radiation source (e.g., Mo Kα) and a detector, rotates the crystal while irradiating it with X-rays to collect the diffraction data from all possible orientations.
-
Step 3: Structure Solution and Refinement
The collected diffraction data is then processed to solve and refine the crystal structure.
-
Methodology:
-
The diffraction data is integrated and corrected for various experimental factors.
-
The initial crystal structure is solved using direct methods or Patterson methods, which provide an initial electron density map.
-
An atomic model is built into the electron density map.
-
The model is refined using least-squares methods to improve the agreement between the calculated and observed diffraction data. The quality of the final structure is assessed by parameters such as the R-factor.
-
Below is a Graphviz diagram illustrating the workflow of single-crystal X-ray crystallography.
A Comparative Analysis of Structural Validation Techniques
While X-ray crystallography provides the definitive structure, other spectroscopic techniques are indispensable for routine characterization, reaction monitoring, and for providing complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule in solution. For this compound derivatives, ¹H and ¹³C NMR are fundamental for confirming the presence of key functional groups and the overall carbon-hydrogen framework. Advanced 2D NMR techniques like COSY, HSQC, and HMBC can establish through-bond correlations, helping to piece together the molecular structure.
However, NMR has its limitations. It provides information about the average structure in solution, which may differ from the solid-state structure. Furthermore, for complex molecules or in cases of tautomerism, which is common in hydroxy- and mercaptopyrimidines, the interpretation of NMR spectra can be ambiguous without a reference structure.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Fragmentation patterns observed in MS/MS experiments can offer clues about the molecule's substructures.
The primary limitation of MS is that it does not provide direct information about the three-dimensional arrangement of atoms. Different isomers will often have the same molecular weight and similar fragmentation patterns, making unambiguous identification impossible with MS alone.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule. For this compound derivatives, IR can confirm the presence of hydroxyl (-OH), thiol (-SH), ester (C=O), and C=N bonds.
While useful for a quick functional group analysis, IR spectroscopy provides very limited information about the overall molecular structure and connectivity.
Quantitative Comparison of Techniques
The following table provides a quantitative comparison of the performance of these analytical techniques for the structural validation of small organic molecules like the target pyrimidine derivatives.
| Feature | Single-Crystal X-ray Diffraction | NMR Spectroscopy | Mass Spectrometry | Infrared (IR) Spectroscopy |
| Information Provided | 3D atomic arrangement, bond lengths, bond angles | Atomic connectivity, solution conformation | Molecular weight, elemental formula | Presence of functional groups |
| Typical Resolution | ~0.1 Å | Atomic connectivity | ~1-4 ppm (mass accuracy) | ~4 cm⁻¹ |
| Sample Requirement | Single crystal (0.1-0.5 mm) | ~1-10 mg, soluble | < 1 µg | ~1-2 mg |
| Data Acquisition Time | Hours to days | Minutes to hours | Minutes | Minutes |
| Key Advantage | Unambiguous 3D structure | Information on solution-state structure and dynamics | High sensitivity and accurate mass | Rapid and simple |
| Key Limitation | Requires a suitable single crystal | Can be ambiguous for complex structures, lower sensitivity | Does not provide stereochemical information | Limited structural information |
A Synergistic Approach to Structural Validation
The most robust approach to structural validation involves the integration of multiple analytical techniques. The following Graphviz diagram illustrates the logical relationship and complementary nature of these methods.
Conclusion: A Hierarchy of Confidence
For the definitive structural validation of this compound derivatives, single-crystal X-ray crystallography is the unequivocal gold standard. It provides the unambiguous three-dimensional structure that is essential for understanding its potential biological activity and for guiding further drug development efforts.
While NMR, MS, and IR are invaluable tools for routine analysis, reaction monitoring, and for providing complementary data, they cannot replace the certainty offered by X-ray crystallography. In the absence of a crystal structure, the proposed structure remains a hypothesis supported by indirect evidence. Therefore, for any novel pyrimidine derivative with therapeutic potential, obtaining a high-quality crystal structure should be a primary objective in the characterization workflow. This multi-technique, crystallography-centered approach ensures the highest level of scientific integrity and provides the solid structural foundation necessary for successful drug discovery and development.
References
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (n.d.). MDPI. Retrieved from [Link]
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Synthesis, X-ray and Fluorescence Characteristics of Pyrimido[5,4-e]thiazolo[3,2-a]pyrimidine as a Novel Heterocyclic System. (2016). Molecules. Retrieved from [Link]
-
Derivatives of 4-Amino-6-hydroxy-2-mercaptopyrimidine as Novel, Potent, and Selective A3 Adenosine Receptor Antagonists. (2002). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. (2012). eLS. Retrieved from [Link]
-
Comparison of X-ray Crystallography, NMR and EM. (n.d.). Creative Biostructure. Retrieved from [Link]
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Advanced NMR techniques for structural characterisation of heterocyclic structures. (n.d.). ResearchGate. Retrieved from [Link]
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Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target. (2022). bioRxiv. Retrieved from [Link]
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Derivatives of 4-Amino-6-hydroxy-2-mercaptopyrimidine as Novel, Potent, and Selective A3 Adenosine Receptor Antagonists. (2002). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. (2013). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Synthesis and Thermodynamic Investigation of 4-Amino-6-Hydroxy-2-Mercapto Pyrimidine (AHMP) Complexes with Some Selected Divalent Metal(II) Ions. (2007). ResearchGate. Retrieved from [Link]
-
Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. (2017). Journal of the Brazilian Chemical Society. Retrieved from [Link]
-
Comparison of Analytical Techniques in the Characterization of Complex Compounds. (2015). ResearchGate. Retrieved from [Link]
-
Crystal structure of ethyl 2-{4-[(5-chloro-1-benzofuran-2-yl)methyl]-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl}acetate. (2015). Acta Crystallographica Section E. Retrieved from [Link]
-
The Synthesis, Antimicrobial Activity, and Molecular Docking of New 1, 2, 4-Triazole, 1, 2, 4-Triazepine, Quinoline, and Pyrimidine Scaffolds Condensed to Naturally Occurring Furochromones. (2022). Molecules. Retrieved from [Link]
-
Comparison of NMR and X-ray crystallography. (n.d.). Retrieved from [Link]
-
What are the limitations of NMR spectroscopy compared to other screening techniques? (n.d.). Consensus. Retrieved from [Link]
-
Comparing Analytical Techniques for Structural Biology. (2023). NanoImaging Services. Retrieved from [Link]
-
Synthesis, crystal structure, density functional theory and vibration analysis of 5-(4-fluorophenyl)-1 H -pyrazol-3-amine. (2023). ResearchGate. Retrieved from [Link]
-
Synthesis of 4-amino-6-hydroxy-2-mercaptopyrimidine. (n.d.). PrepChem. Retrieved from [Link]
-
On the complementarity of X-ray and NMR data. (2020). Progress in Biophysics and Molecular Biology. Retrieved from [Link]
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Identification and structure elucidation by NMR spectroscopy. (2015). ResearchGate. Retrieved from [Link]
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Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. Retrieved from [Link]
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4-Amino-6-hydroxy-2-mercaptopyrimidine monohydrate. (n.d.). PubChem. Retrieved from [Link]
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Structure Elucidation by NMR in Organic Chemistry. (n.d.). Retrieved from [Link]
-
Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities. (2022). Molecules. Retrieved from [Link]
-
Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate. (2011). Acta Crystallographica Section E. Retrieved from [Link]
-
Crystal structure of ethyl 2-(2-{(1E)-[(E)-2-(2-hydroxybenzylidene)hydrazin-1-ylidene]methyl}phenoxy)acetate. (2015). Acta Crystallographica Section E. Retrieved from [Link]
-
Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. (2021). Acta Crystallographica Section E. Retrieved from [Link]
-
Crystal structure and Hirshfeld surface analysis of ethyl 2-[9-(2-hydroxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,4a,5,6,7,8a,9,9a,10,10a-dodecahydroacridin-10-yl]acetate. (2021). Acta Crystallographica Section E. Retrieved from [Link]
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- 3. Synthesis, X-ray and Fluorescence Characteristics of Pyrimido[5,4-e]thiazolo[3,2-a]pyrimidine as a Novel Heterocyclic System - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Molecular Docking of Pyrimidine Derivatives
This guide provides an in-depth, field-proven perspective on conducting molecular docking studies with pyrimidine derivatives. We will move beyond rote protocols to explore the strategic reasoning behind experimental choices, compare critical software tools, and present a validated workflow for generating reliable, actionable data. Our focus is on empowering researchers, scientists, and drug development professionals to leverage this computational technique for the rational design of novel therapeutics.
Part 1: The 'Why' — Strategic Foundations for Docking Studies
The Pyrimidine Scaffold: A Privileged Core in Medicinal Chemistry
Pyrimidine, a six-membered heterocyclic compound with two nitrogen atoms, is a cornerstone of medicinal chemistry.[1] Its derivatives are considered "privileged scaffolds" because their structure is analogous to the purine and pyrimidine nucleobases that form the building blocks of DNA and RNA.[2] This inherent biocompatibility allows them to interact with a vast array of biological targets, particularly the active sites of enzymes like protein kinases, which are crucial regulators of cell signaling.[2][3] The deregulation of these kinases is a hallmark of many diseases, most notably cancer, making pyrimidine derivatives a fertile ground for the discovery of potent and selective inhibitors.[2][3] Numerous approved drugs, including the anticancer agent 5-fluorouracil and the antiviral zidovudine, feature a pyrimidine core, cementing its importance in drug development.[4]
Molecular Docking: Accelerating Drug Discovery
Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (a ligand, such as a pyrimidine derivative) to a second (a receptor, typically a protein).[5][6] In the landscape of drug discovery, its role is pivotal. By simulating these molecular interactions, we can rapidly screen large virtual libraries of compounds against a specific protein target, a process that is significantly faster and more cost-effective than traditional high-throughput screening.[5][7] This in silico approach allows us to prioritize a manageable number of promising candidates for chemical synthesis and subsequent in vitro testing, dramatically accelerating the journey from concept to lead compound.[5]
Choosing the Right Tool: A Comparative Overview of Docking Software
The selection of docking software is a critical decision that influences the speed, accuracy, and reliability of your results. Numerous academic and commercial software packages are available, each with distinct algorithms and scoring functions.[7][8] The choice should be guided by the specific goals of the project.[7] For large-scale virtual screening, speed may be prioritized, whereas for detailed binding mode analysis of a few lead compounds, accuracy is paramount.
Below is a comparison of some of the most widely used docking software:
| Software | Developer/Distributor | Key Algorithm | Scoring Function | Strengths | Considerations |
| AutoDock Vina [8] | The Scripps Research Institute | Broyden–Fletcher–Goldfarb–Shanno (BFGS) | Empirical-based | Very fast, widely used, good for virtual screening.[8] | Less user-configurable than AutoDock 4. |
| AutoDock 4 [8] | The Scripps Research Institute | Lamarckian Genetic Algorithm, Monte Carlo | Semi-empirical free energy force field | Highly configurable, allows for more complex docking scenarios.[8] | Slower convergence compared to Vina.[8] |
| GOLD [5] | Cambridge Crystallographic Data Centre (CCDC) | Genetic Algorithm | GoldScore, ChemScore, ASP, PLP | Highly reliable, excellent for pose prediction and virtual screening.[5] | Commercial license required. |
| Glide [7] | Schrödinger, LLC | Hierarchical search protocol | GlideScore (SP and XP modes) | High accuracy, well-integrated into a larger software suite. | Commercial license required. |
| MOE Dock [9] | Chemical Computing Group | Triangle Matcher, Alpha PMI | London dG, GBVI/WSA dG | Integrated platform for various modeling tasks, versatile. | Commercial license required. |
Causality Behind the Choice: A researcher might choose AutoDock Vina for an initial large-scale screening of thousands of pyrimidine derivatives due to its exceptional speed.[8][10] Following this, the top hits could be re-docked using a more rigorous and accurate tool like GOLD or Glide to refine the binding poses and gain higher confidence in the predicted interactions before committing resources to synthesis.[7] For projects requiring intricate control over docking parameters, the classic AutoDock 4 remains a superior choice.[8]
Part 2: The 'How' — A Self-Validating Docking Protocol
A robust and reproducible protocol is the bedrock of trustworthy computational results. The following workflow is designed to be a self-validating system, incorporating a critical checkpoint to ensure the reliability of the chosen parameters before proceeding with the docking of novel compounds.
Overall Molecular Docking Workflow
Caption: A comprehensive workflow for molecular docking studies.
Step-by-Step Experimental Methodology
This protocol uses Cyclin-Dependent Kinase 2 (CDK2), a common cancer target, as an example.
1. Target Protein Selection and Preparation
-
Rationale: CDK2 is a well-validated target in cancer therapy, and numerous pyrimidine derivatives have been designed as its inhibitors.[1][11]
-
Protocol:
-
Navigate to the Protein Data Bank (PDB) ().
-
Search for and download the 3D crystal structure of human CDK2, for example, PDB ID: 1HCK.[1]
-
Load the PDB file into a molecular modeling program (e.g., AutoDock Tools, PyMOL, Discovery Studio).
-
Prepare the protein by removing all water molecules and the co-crystallized ligand (in this case, a staurosporine derivative).[11]
-
Add polar hydrogen atoms to the protein structure and assign Kollman charges. Save the prepared protein file in the required format (e.g., .pdbqt for AutoDock).[12]
-
2. Ligand (Pyrimidine Derivative) Preparation
-
Rationale: The ligand's 3D structure and charge distribution must be accurately represented for a meaningful simulation.
-
Protocol:
-
Draw the 2D structure of your pyrimidine derivative using software like ChemDraw.[1][11]
-
Convert the 2D structure into a 3D model using a program like Marvin Sketch or Open Babel.
-
Perform an energy minimization of the 3D structure using a force field (e.g., MMFF94) to obtain a low-energy, stable conformation.[11]
-
Define rotatable bonds and save the prepared ligand in the appropriate format (e.g., .pdbqt).
-
3. Protocol Validation via Redocking
-
Trustworthiness: This step is crucial for validating that your chosen docking parameters can accurately reproduce the experimentally determined binding mode.
-
Protocol:
-
Extract the original co-crystallized ligand from the PDB file (1HCK) and prepare it using the same method as in Step 2.
-
Define the docking search space (the "grid box") around the active site, ensuring it encompasses the space occupied by the original ligand.
-
Dock the prepared co-crystallized ligand back into the prepared protein's active site using your chosen software (e.g., AutoDock Vina).
-
Superimpose the top-ranked docked pose with the original crystal structure pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.
-
Validation Check: An RMSD value of less than 2.0 Å indicates that the docking protocol is reliable and can be used for screening your novel pyrimidine derivatives.[10] If the RMSD is higher, you must adjust the grid box size or other docking parameters and repeat the validation.
-
4. Docking of Pyrimidine Derivatives
-
Rationale: With a validated protocol, you can now confidently dock your compounds of interest.
-
Protocol:
-
Using the exact same validated parameters (protein structure, grid box, etc.), run the docking simulation for each of your prepared pyrimidine derivatives.
-
The software will generate multiple possible binding poses for each ligand, ranked by a docking score or binding energy.
-
5. Analysis and Interpretation of Results
-
Rationale: The final step involves translating raw data into actionable scientific insights.
-
Protocol:
-
Analyze the output files. The pose with the lowest binding energy (most negative value, typically in kcal/mol) is generally considered the most favorable binding mode.[11]
-
Use visualization software like PyMOL or Discovery Studio to inspect the top-ranked poses.[11]
-
Identify and analyze the key intermolecular interactions:
-
Hydrogen Bonds: Look for H-bonds between the pyrimidine derivative and amino acid residues in the active site (e.g., backbone amides or side chains of residues like Lys, Glu, Thr).[1][11]
-
Hydrophobic Interactions: Identify non-polar parts of your ligand interacting with hydrophobic residues (e.g., Leu, Val, Ala).
-
π-π Stacking: Check for stacking interactions between aromatic rings on your ligand and residues like Phe, Tyr, or Trp.
-
-
These interactions provide a structural hypothesis for the compound's activity.
-
Part 3: Comparative Data Analysis and Interpretation
Molecular docking studies have been applied to a wide range of pyrimidine derivatives against numerous therapeutically relevant protein targets. The following table summarizes key findings from published research, providing a comparative dataset for binding affinities and interaction patterns.
| Pyrimidine Derivative Class | Target Protein (PDB ID) | Software Used | Binding Energy (kcal/mol) | Key Interacting Residues |
| Chalcone-Substituted Pyrimidines | Cyclin-Dependent Kinase 2 (CDK2) (1HCK) | AutoDock Tools | -7.9 | LYS 33, GLU 12, THR 14, THR 165[1][11] |
| Pyrido[2,3-d]pyrimidines | COVID-19 Main Protease (Mpro) | AutoDock Vina | -8.5 | Not Specified[11] |
| Pyrimidine-Quinoline Hybrids | Dihydrofolate Reductase (DHFR) | Not Specified | -6.60 | Not Specified[11] |
| Pyrazolo[3,4-d]pyrimidines | PI3-K/mTOR | Not Specified | -10.7 | Not Specified[11] |
| Imidazo[1,2-a]pyrimidines | Microbial Targets | Not Specified | (Varies) | (Varies)[13] |
| Pyrimidine-2-thiols | Cyclooxygenase-2 (COX-2) (5IKR) | AutoDock Vina | (Varies) | (Varies)[14] |
Case Study: Pyrimidines Targeting CDK2
As shown in the table, chalcone-substituted pyrimidines have been docked into the active site of CDK2 (PDB: 1HCK) with a favorable binding energy of -7.9 kcal/mol.[1][11] Analysis of the docked pose reveals critical interactions that anchor the ligand within the ATP-binding pocket. Hydrogen bonds are often observed with the backbone of hinge region residues, while other parts of the molecule form hydrophobic interactions with surrounding residues.[1][11] This information is invaluable for Structure-Activity Relationship (SAR) studies. For example, if a hydroxyl group on the pyrimidine scaffold is shown to form a crucial hydrogen bond with a key lysine residue, chemists can rationally design new analogs that enhance this interaction to improve binding affinity and, potentially, biological activity.
Visualizing Ligand-Protein Interactions
Caption: Conceptual diagram of pyrimidine derivative interactions.
Conclusion and Future Perspectives
Molecular docking is an indispensable tool in the modern drug discovery pipeline for pyrimidine-based compounds. It provides a robust, cost-effective method for predicting binding modes, estimating binding affinities, and guiding the rational design of more potent and selective inhibitors. By following a structured and validated protocol, researchers can generate reliable data that significantly enhances the efficiency of identifying promising therapeutic candidates.
Looking ahead, the power of these studies is further amplified when integrated with subsequent computational techniques. Molecular dynamics (MD) simulations, for example, can be performed on the top-ranked docked complexes to assess their stability and dynamics over time, providing a more refined understanding of the binding event.[12] As computational power grows and algorithms improve, the predictive accuracy of these methods will continue to increase, further solidifying their role in the development of next-generation pyrimidine-based medicines.
References
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Khalid, T., et al. (2024). Molecular Docking, Synthesis and Anti-diabetic Studies of Pyrimidine Derivatives. Remedy Publications LLC. Retrieved from [Link]
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Annals of Pharmacology and Pharmaceutics. (n.d.). Molecular Docking, Synthesis and Anti-diabetic Studies of Pyrimidine Derivatives. Retrieved from [Link]
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Wandzik, I. (n.d.). CURRENT MOLECULAR DOCKING TOOLS AND COMPARISONS THEREOF. Department of Organic Chemistry, Bioorganic. Retrieved from [Link]
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Alamshany, Z. M., et al. (2023). Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. Molecules, 28(2), 739. Retrieved from [Link]
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El-Sayed, W. M., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 4983. Retrieved from [Link]
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Kumar, A., et al. (2021). Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. National Institutes of Health. Retrieved from [Link]
-
Taha, K. E., et al. (2024). Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. National Institutes of Health. Retrieved from [Link]
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Al-Warhi, T., et al. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega. Retrieved from [Link]
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Ialongo, D., et al. (2023). Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. I.R.I.S.. Retrieved from [Link]
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ResearchGate. (2013). Docking Studies of Pyrimidine Analogues on Geranyl Transferase. Retrieved from [Link]
-
Azzouzi, M., et al. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. PubMed Central. Retrieved from [Link]
-
Alamshany, Z. M., et al. (2023). Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. Molecules. Retrieved from [Link]
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Neelaveni, K., & Prasad, Y. R. (2022). Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug. Ashdin Publishing. Retrieved from [Link]
-
Ahmad, S., et al. (2022). Design and evaluation of pyrimidine derivatives as potent inhibitors of ABCG2, a breast cancer resistance protein. National Institutes of Health. Retrieved from [Link]
-
Szymańska, E., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrimidine and fused pyrimidine derivatives as promising protein kinase inhibitors for cancer treatment. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Synthesis of Functionalized Pyrimidines: A Comparative Analysis
Introduction: The Enduring Importance of the Pyrimidine Scaffold
The pyrimidine ring system is a cornerstone of heterocyclic chemistry and holds a privileged position in the fields of medicinal chemistry and drug development. As a fundamental component of nucleobases such as cytosine, thymine, and uracil, pyrimidines are integral to the structure and function of DNA and RNA.[1][] This inherent biological relevance has made the pyrimidine scaffold a highly sought-after motif in the design of novel therapeutic agents.[1][3] Consequently, the development of efficient and versatile synthetic routes to access functionally diverse pyrimidines remains a vibrant and rapidly evolving area of chemical research.[1][4][5]
This guide provides a comparative overview of the most significant synthetic strategies for the preparation of functionalized pyrimidines. We will delve into the mechanistic underpinnings of classical named reactions, explore the advancements offered by modern catalytic methods, and provide detailed experimental protocols for key transformations. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to strategically select the most appropriate synthetic route for their specific target molecules.
Classical Approaches: Building the Pyrimidine Core
The traditional methods for pyrimidine synthesis typically involve the condensation of a three-carbon component with a compound containing an amidine moiety.[][3] These approaches, while foundational, often require harsh reaction conditions and may have limitations in terms of substrate scope and functional group tolerance.
The Biginelli Reaction: A Timeless Three-Component Condensation
First reported by Pietro Biginelli in 1891, this one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea (or thiourea) is a classic method for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which can be subsequently oxidized to the corresponding pyrimidines.[6][7] The reaction is typically catalyzed by Brønsted or Lewis acids.[6]
Mechanism of the Biginelli Reaction: The reaction proceeds through a series of bimolecular reactions. A widely accepted mechanism begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This electrophilic species is then attacked by the enol of the β-ketoester. Subsequent cyclization via nucleophilic attack of the remaining urea nitrogen onto the carbonyl group, followed by dehydration, affords the dihydropyrimidinone product.[8][9]
Diagram: Mechanism of the Biginelli Reaction
A simplified representation of the Biginelli reaction mechanism.
The Pinner Synthesis: Condensation of 1,3-Dicarbonyls
The Pinner synthesis involves the condensation of 1,3-dicarbonyl compounds (such as β-ketoesters or malonic esters) with amidines.[10][11] This method is versatile and has been used to synthesize a variety of substituted pyrimidines, including some pharmaceutical agents.[10]
Modern Synthetic Strategies: Precision and Efficiency
Contemporary approaches to pyrimidine synthesis focus on improving efficiency, regioselectivity, and functional group tolerance. These methods often employ transition metal catalysis and C-H activation strategies to functionalize a pre-existing pyrimidine ring or to construct the ring in a more controlled manner.
Transition Metal-Catalyzed Cross-Coupling Reactions
Palladium-, copper-, and nickel-catalyzed cross-coupling reactions have become indispensable tools for the late-stage functionalization of pyrimidine scaffolds.[12] These reactions allow for the introduction of a wide array of substituents (aryl, alkyl, etc.) onto a pre-functionalized pyrimidine, typically a halopyrimidine.
Causality Behind Experimental Choices: The choice of catalyst, ligand, and base is critical for a successful cross-coupling reaction. For instance, electron-rich ligands can facilitate the oxidative addition of the catalyst to the halopyrimidine, while bulky ligands can promote the reductive elimination step to release the final product. The base is required to neutralize the acid generated during the reaction and, in some cases, to facilitate the transmetalation step.
Diagram: General Workflow for Cross-Coupling on a Pyrimidine Core
A generalized workflow for functionalizing pyrimidines via cross-coupling.
Direct C-H Functionalization: An Atom-Economical Approach
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying the pyrimidine core.[13][14] This approach avoids the need for pre-functionalization of the pyrimidine ring, thereby shortening synthetic sequences and reducing waste. These reactions can be promoted by transition metals or can proceed through metal-free pathways.[13]
Mechanistic Considerations: Metal-catalyzed C-H activation often proceeds via a concerted metalation-deprotonation pathway, where a directing group on the pyrimidine substrate can control the regioselectivity of the functionalization.[15] Metal-free methods may involve radical intermediates or direct nucleophilic attack on the electron-deficient pyrimidine ring.[13][14]
Comparative Analysis of Synthetic Routes
The choice of synthetic strategy depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.
| Synthetic Route | Key Features & Advantages | Limitations & Disadvantages | Typical Yields |
| Biginelli Reaction | One-pot, multicomponent, operationally simple.[6][8] | Often produces dihydropyrimidines requiring a subsequent oxidation step; can have limited scope for substituted ureas. | 40-90% |
| Pinner Synthesis | Good for accessing a variety of substituted pyrimidines from readily available 1,3-dicarbonyls.[10][11] | Can require harsh reaction conditions (acidic or basic). | 50-85% |
| Cross-Coupling | Excellent for late-stage functionalization, high functional group tolerance, predictable regioselectivity.[12][16] | Requires pre-functionalized pyrimidines (e.g., halides); potential for metal contamination in the final product. | 60-95% |
| C-H Functionalization | High atom economy, avoids pre-functionalization, allows for novel disconnections.[13][14] | Regioselectivity can be challenging to control without a directing group; can require high reaction temperatures.[16] | 50-90% |
Experimental Protocols
Protocol 1: Synthesis of a Dihydropyrimidinone via the Biginelli Reaction
This protocol is a representative example of the Biginelli reaction.
Materials:
-
Benzaldehyde (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Urea (1.5 eq)
-
Ethanol
-
Concentrated HCl (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve urea (1.5 eq) in ethanol.
-
Add benzaldehyde (1.0 eq) and ethyl acetoacetate (1.0 eq) to the solution.
-
Add a catalytic amount of concentrated HCl.
-
Reflux the reaction mixture for 4 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the desired dihydropyrimidinone.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 2-Chloropyrimidine
This protocol illustrates a typical Suzuki-Miyaura cross-coupling for the arylation of a pyrimidine core.
Materials:
-
2-Chloropyrimidine (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
2M Aqueous Na₂CO₃ solution
-
Toluene/Ethanol mixture (3:1)
Procedure:
-
To a Schlenk flask, add 2-chloropyrimidine (1.0 eq), phenylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed toluene/ethanol solvent mixture, followed by the degassed 2M Na₂CO₃ solution.
-
Heat the reaction mixture to 80 °C and stir for 12 hours, or until TLC indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 2-phenylpyrimidine.
Future Perspectives
The field of pyrimidine synthesis continues to advance, with a growing emphasis on green chemistry principles, such as the use of more sustainable catalysts and solvents.[1] Flow chemistry and microwave-assisted synthesis are also being increasingly adopted to accelerate reaction times and improve yields.[17] Furthermore, the development of novel C-H functionalization strategies that offer greater control over regioselectivity without the need for directing groups will undoubtedly open up new avenues for the synthesis of complex, biologically active pyrimidine derivatives.
References
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Pemawat, G. (2023). Functionalized Pyrimidines: Synthetic Approaches and Biological Activities. A Review. Taylor & Francis Online. [Link]
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Slideshare. (n.d.). Pinner pyrimidine synthesis. [Link]
-
MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]
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SAGE Publications Inc. (2025). Regioselective Synthesis of New Pyrimidine Derivatives Using Organolithium Reagents. [Link]
-
PubMed Central. (2025). Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. [Link]
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PubMed. (n.d.). New strategies for the synthesis of pyrimidine derivatives. [Link]
-
PubMed Central. (n.d.). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. [Link]
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PubMed Central. (n.d.). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. [Link]
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Name-Reaction.com. (2026). Biginelli reaction. [Link]
-
Organic Reactions. (n.d.). The Biginelli Dihydropyrimidine Synthesis. [Link]
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Wikipedia. (n.d.). Biginelli reaction. [Link]
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Thieme. (2017). Recent Advances in Direct C–H Functionalization of Pyrimidines. [Link]
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Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link]
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Organic Chemistry Portal. (n.d.). Biginelli Reaction. [Link]
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PubMed Central. (n.d.). A deconstruction–reconstruction strategy for pyrimidine diversification. [Link]
-
ResearchGate. (2021). (PDF) Synthesis, reactions, and applications of pyrimidine derivatives. [Link]
-
ResearchGate. (n.d.). Transition‐metal‐catalyzed C−H activation of pyrimidine derivatives. [Link]
-
FIU Digital Commons. (2015). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. [Link]
-
ResearchGate. (n.d.). Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine | Request PDF. [Link]
-
ResearchGate. (n.d.). Transition metal catalyzed cross-coupling approaches towards the synthesis of base-modified nucleosides. [Link]
-
ResearchGate. (n.d.). Examples of fused pyrimidines made from 1,3‐dicarbonyl derivatives. [Link]
-
Royal Society of Chemistry. (2021). Pyrimidine-directed metal-free C–H borylation of 2-pyrimidylanilines: a useful process for tetra-coordinated triarylborane synthesis. [Link]
-
ACS Publications. (2025). Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines | ACS Omega. [Link]
-
Ovid. (n.d.). Fluorocontaining 1,3-Dicarbonyl Compounds in the Synthesis of Pyrimidine Derivatives. [Link]
-
ResearchGate. (n.d.). Regioselective synthesis of fused pyrimidines III. [Link]
-
Growing Science. (2021). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. [Link]
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-
Semantic Scholar. (2017). Recent Approaches to the Synthesis of Pyrimidine Derivatives. [Link]
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World Journal of Advanced Research and Reviews. (n.d.). An overview on synthesis and biological activity of pyrimidines. [Link]
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A Comparative Guide to the Biological Activity of Ethyl 2-(4-hydroxy-2-mercaptopyrimidin-5-yl)acetate Analogs
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide range of biological activities.[1] This guide provides a comprehensive comparison of the biological activities of analogs of Ethyl 2-(4-hydroxy-2-mercaptopyrimidin-5-yl)acetate, a member of the promising 4-hydroxy-2-mercaptopyrimidine class of compounds. By synthesizing data from various studies, this document aims to shed light on the structure-activity relationships that govern the antimicrobial, anticancer, and anti-inflammatory potential of these molecules, offering valuable insights for the design of novel therapeutic agents.
The Therapeutic Promise of the 4-Hydroxy-2-mercaptopyrimidine Core
The 4-hydroxy-2-mercaptopyrimidine nucleus, also known as 2-thiouracil, is a privileged structure in drug discovery. Its inherent structural similarity to the pyrimidine bases found in nucleic acids allows it to interact with a variety of biological targets.[2] The presence of the mercapto group at the 2-position and a hydroxyl group at the 4-position, along with the potential for diverse substitutions at the 5-position, provides a rich template for medicinal chemists to explore and optimize for various therapeutic applications.
Comparative Biological Activities of Analogs
While specific experimental data for this compound is limited in the public domain, a comparative analysis of its close structural analogs provides a strong indication of its potential biological profile. The primary areas of investigation for this class of compounds have been their antimicrobial, anticancer, and anti-inflammatory/antioxidant activities.
Antimicrobial Activity
Derivatives of 2-mercaptopyrimidine have demonstrated notable activity against a range of microbial pathogens. The substitution at the 5-position of the pyrimidine ring has been shown to be a critical determinant of antimicrobial potency.[1]
Table 1: Antimicrobial Activity of Selected 4-Hydroxy-2-mercaptopyrimidine Analogs
| Compound/Analog | Target Organism(s) | Activity (MIC/Inhibition Zone) | Reference |
| 4-Amino-2-mercaptopyrimidine-5-carboxylic acid | Staphylococcus aureus, Candida albicans | Reported to possess antibacterial and antifungal properties.[3][4] | [3][4] |
| 2-Thiouracil-5-sulfonamide derivatives | Gram-positive and Gram-negative bacteria, Fungi | Varies with substitution; some derivatives show significant activity.[1][5] | [1][5] |
| 6-Amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles | Gram-positive and Gram-negative bacteria | Some derivatives exhibit promising antibacterial activity. |
Structure-Activity Relationship (SAR) Insights:
The available literature suggests that the thiouracil nucleus is essential for antimicrobial action. Modifications at the 5-position, such as the introduction of sulfonamide or other heterocyclic moieties, can significantly enhance the antimicrobial spectrum and potency.[1] The ethyl acetate group at the 5-position of the target compound introduces a lipophilic ester functionality, which could influence cell permeability and, consequently, its antimicrobial efficacy.
Anticancer Activity
The antiproliferative effects of pyrimidine derivatives have been extensively studied, with several compounds entering clinical use. Analogs of 4-hydroxy-2-mercaptopyrimidine have shown promise as cytotoxic agents against various cancer cell lines.
Table 2: Anticancer Activity of Selected 4-Hydroxy-2-mercaptopyrimidine Analogs
| Compound/Analog | Cancer Cell Line(s) | Activity (IC50/GI50) | Reference |
| 4,5-Diamino-2-hydroxy-6-mercaptopyrimidine | HeLa (cervical cancer), K562 (chronic myeloid leukemia) | IC50 = 45 µM (HeLa), 50 µM (K562).[6] | [6] |
| 2-Thiouracil-5-sulfonamide derivatives | A-2780 (ovarian), HT-29 (colon), MCF-7 (breast), HepG2 (liver) | Activity varies; some derivatives show promising cytotoxicity.[6] | [6] |
| 6-Amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles | MCF-7 (breast), HT29 (colon) | Some derivatives decreased cell viability.[7] | [7] |
| Metal complexes of 5-Carboxy-2-thiouracil | Sarcoma-180 (S-180) tumor cells | Some complexes showed antitumor activity in vivo and in vitro.[1] | [1] |
Structure-Activity Relationship (SAR) Insights:
The anticancer activity of these pyrimidine analogs is often attributed to their ability to interfere with nucleic acid synthesis or to inhibit key enzymes involved in cell proliferation. The nature of the substituent at the 5-position plays a crucial role in determining the potency and selectivity of these compounds. For instance, the introduction of aromatic or heteroaromatic rings can lead to enhanced cytotoxic effects.[8]
Anti-inflammatory and Antioxidant Activity
Chronic inflammation and oxidative stress are implicated in a wide range of diseases. Pyrimidine derivatives have been investigated for their potential to modulate inflammatory pathways and scavenge free radicals.
Table 3: Anti-inflammatory and Antioxidant Activity of Selected 4-Hydroxy-2-mercaptopyrimidine Analogs
| Compound/Analog | Assay | Activity (IC50/% Inhibition) | Reference |
| Novel 2-Thiouracil-5-Sulfonamide Derivatives | DPPH radical scavenging, 15-LOX inhibition | Several derivatives exhibited remarkable free radical scavenging and lipoxygenase inhibition.[2] | [2] |
| Pyrido[2,3-d]pyrimidine derivatives | DPPH assay, Anti-lipid peroxidation (AAPH), LOX inhibition | Compounds did not interact significantly with DPPH but strongly inhibited lipid peroxidation and LOX.[9][10] | [9][10] |
Structure-Activity Relationship (SAR) Insights:
The antioxidant activity of these compounds is often linked to their ability to donate a hydrogen atom to free radicals, a process facilitated by the presence of the thiol group. The anti-inflammatory effects may arise from the inhibition of enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are key players in the inflammatory cascade. The specific substitutions on the pyrimidine ring influence the potency of these effects.[2]
Experimental Protocols
To facilitate further research and comparative studies, detailed step-by-step methodologies for key biological assays are provided below.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate using the appropriate broth.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
In Vitro Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a suitable density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then calculated.
Workflow for MTT Cytotoxicity Assay
Caption: Workflow for the MTT cytotoxicity assay.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger.
-
Preparation of DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol) is prepared.
-
Reaction Mixture: The test compound at various concentrations is mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm). A decrease in absorbance indicates radical scavenging activity.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
Workflow for DPPH Antioxidant Assay
Caption: Workflow for the DPPH radical scavenging assay.
Conclusion and Future Directions
The analogs of this compound represent a promising class of compounds with diverse biological activities. The available data on structurally related molecules suggest that this scaffold holds significant potential for the development of novel antimicrobial, anticancer, and anti-inflammatory agents. The key to unlocking this potential lies in a systematic exploration of the structure-activity relationships, particularly concerning the nature of the substituent at the 5-position of the pyrimidine ring.
Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of this compound analogs. Direct comparative studies under standardized assay conditions are crucial to elucidate the precise impact of different functional groups on the observed biological activities. Such studies will pave the way for the rational design of more potent and selective therapeutic candidates based on the versatile 4-hydroxy-2-mercaptopyrimidine core.
References
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- 9. 4,5-Diamino-2-hydroxy-6-mercaptopyrimidine hemisulfate salt | 117043-64-8 | Benchchem [benchchem.com]
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A Senior Application Scientist's Guide to In Silico ADME Prediction for Novel Pyrimidine Compounds
Introduction: The Pyrimidine Scaffold and the Modern Drug Discovery Imperative
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and a vast number of promising clinical candidates.[1][2] Its versatile structure, rich in hydrogen bonding capabilities and amenable to diverse substitutions, makes it a privileged scaffold for targeting a wide array of biological entities, from kinases to enzymes involved in nucleotide synthesis.[2][3] However, this chemical versatility can also introduce significant challenges in absorption, distribution, metabolism, and excretion (ADME) properties, which are primary drivers of clinical attrition.[4]
In today's resource-constrained research environment, the mantra is "fail early, fail cheap."[5] Identifying and discarding compounds with poor pharmacokinetic profiles before they consume significant time and resources is not just an advantage; it is a necessity.[5] This is where in silico ADME prediction becomes an indispensable tool.[6] By computationally modeling a compound's journey through the body based solely on its chemical structure, we can triage, prioritize, and rationally design novel pyrimidine derivatives with a higher probability of success.
This guide provides a comparative analysis of leading free in silico ADME prediction tools, grounded in the practical realities of drug discovery. We will move beyond simply listing predicted values to explain the causality behind the models, establish self-validating workflows through the integration of experimental protocols, and provide a clear, actionable framework for researchers working with this vital class of compounds.
Part 1: The Foundational Screen – Gauging 'Drug-Likeness'
Before diving into complex pharmacokinetic predictions, any novel compound series must pass a foundational assessment of its physicochemical properties. These properties are the primary determinants of a drug's ability to be absorbed and distributed. The most famous guideline for this is Lipinski's Rule of Five, developed in 1997, which observed that most orally administered drugs are relatively small and moderately lipophilic.[7]
Lipinski's Rule of Five (Ro5): A First-Pass Filter
This rule provides a simple but powerful heuristic to identify compounds that are likely to have issues with oral bioavailability.[8][9][10] An orally active drug generally has no more than one violation of the following criteria[7]:
-
Molecular Weight (MW) < 500 Daltons: Larger molecules are less likely to passively diffuse across the intestinal wall.
-
LogP (Octanol-Water Partition Coefficient) < 5: LogP is a measure of lipophilicity.[11] Excessively lipophilic compounds often have poor aqueous solubility and can be trapped in fatty tissues.[8]
-
Hydrogen Bond Donors (HBD) ≤ 5: The total number of N-H and O-H bonds.
-
Hydrogen Bond Acceptors (HBA) ≤ 10: The total number of nitrogen and oxygen atoms.
While invaluable, the Ro5 is a guideline, not an immutable law. The rise of new modalities like PROTACs has led to the concept of "beyond Rule of 5," but for traditional small-molecule drug discovery, it remains the essential starting point.[8][10]
Initial Screening Workflow
The initial computational screening process should be a rapid triage to eliminate compounds with obvious liabilities before investing in more detailed predictions.
Sources
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- 2. tandfonline.com [tandfonline.com]
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- 11. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
A Senior Application Scientist's Guide to Catalyst Efficiency in Pyrimidine Ring Formation
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine core is a cornerstone of medicinal chemistry, forming the structural basis for a vast number of pharmaceuticals with applications ranging from anticancer to antiviral and antibacterial therapies. The efficient and selective synthesis of this vital heterocyclic scaffold is, therefore, a subject of continuous and intensive research. This guide provides a comparative analysis of catalyst efficiency in pyrimidine ring formation, offering field-proven insights, detailed experimental protocols, and supporting data to aid researchers in selecting the optimal catalytic system for their specific synthetic challenges.
The Enduring Importance of the Pyrimidine Scaffold
The prevalence of the pyrimidine motif in biologically active molecules stems from its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, with biological macromolecules. This structural versatility has led to the development of numerous blockbuster drugs. Consequently, the synthetic methodologies to access diverse pyrimidine derivatives are of paramount importance in the drug discovery and development pipeline.
Navigating the Catalytic Landscape for Pyrimidine Synthesis
The synthesis of the pyrimidine ring can be achieved through various strategies, with multicomponent reactions (MCRs) like the Biginelli reaction being particularly prominent due to their atom economy and operational simplicity. The choice of catalyst is a critical parameter that dictates the efficiency, selectivity, and overall success of the synthesis. Broadly, catalysts for pyrimidine formation can be classified into three main categories: Lewis acids, organocatalysts, and transition metal complexes.
Lewis Acid Catalysis: The Workhorses of Pyrimidine Synthesis
Lewis acids are among the most traditional and widely used catalysts for pyrimidine synthesis, particularly in the context of the Biginelli reaction.[1][2] They function by activating the carbonyl group of the aldehyde component, thereby facilitating the initial condensation with urea or thiourea.
Mechanism of Action: In a typical Lewis acid-catalyzed Biginelli reaction, the Lewis acid (e.g., InCl₃, FeCl₃, ZnCl₂) coordinates to the oxygen atom of the aldehyde, increasing its electrophilicity. This activation promotes the nucleophilic attack of urea, leading to the formation of an N-acyliminium ion intermediate. Subsequent addition of the enolized β-dicarbonyl compound and cyclization yields the dihydropyrimidinone product.[3]
Figure 1: General mechanism of Lewis acid catalysis in the Biginelli reaction.
Comparative Performance: A variety of Lewis acids have been employed, each with its own merits. The choice of Lewis acid can significantly impact reaction times and yields.
| Catalyst | Reaction Time | Yield (%) | Reference |
| CuCl₂·2H₂O | 2-5 min (Grindstone) | >90 | |
| CoCl₂·6H₂O | Not Specified | 0.7 | [4] |
| NiCl₂·6H₂O | Not Specified | 50.3 | [4] |
| InCl₃ | 10-15 min (Reflux) | 91-98 | [5] |
| FeCl₃ | 25-45 min (Reflux) | 88-95 | [3] |
| ZnCl₂ | 2-3 h (Reflux) | 85-92 | [6] |
| L-proline | 2 h (Room Temp) | 92 | [7] |
| Iridium Complex | Not specified | up to 93 | [8] |
Field Insights: While classic Brønsted acids like HCl can catalyze the Biginelli reaction, they often require harsh conditions and result in lower yields.[9] Lewis acids generally offer milder reaction conditions and improved efficiency. Indium(III) chloride, for instance, has proven to be a highly effective catalyst, affording excellent yields in short reaction times under reflux conditions.[5] For greener and more sustainable approaches, solvent-free grindstone chemistry using catalysts like CuCl₂·2H₂O has shown remarkable efficiency.
Organocatalysis: The Green and Asymmetric Approach
Organocatalysts, particularly those based on amino acids like L-proline, have emerged as an environmentally benign and often stereoselective alternative for pyrimidine synthesis.[7][10] These catalysts operate through a different mechanistic manifold, often involving the formation of enamine or iminium intermediates.
Mechanism of Action: In an L-proline-catalyzed Biginelli-type reaction, the secondary amine of proline can react with the β-dicarbonyl compound to form a nucleophilic enamine. Simultaneously, the carboxylic acid moiety of proline can act as a Brønsted acid to activate the aldehyde. This dual activation facilitates the reaction cascade.[7][11]
Figure 3: A generalized catalytic cycle for transition metal-catalyzed pyrimidine synthesis.
Comparative Performance: Transition metal catalysts can offer high turnover numbers and operate under relatively mild conditions, often with broad substrate scope.
| Catalyst | Reaction Time | Yield (%) | Reference |
| Iridium-Pincer Complex | Not specified | up to 93 | [8] |
| Nickel Complexes | Not specified | Not specified | [7] |
| Copper(II) Triflate | Not specified | up to 87 | [12] |
Field Insights: Transition metal catalysis opens up new avenues for pyrimidine synthesis, allowing for the use of readily available starting materials like alcohols. The development of well-defined pincer complexes has been particularly impactful, offering high stability and catalytic activity. While the cost of some precious metal catalysts can be a consideration, their high efficiency and the potential for catalyst recycling can mitigate this drawback.
Experimental Protocols: A Practical Guide
To provide a tangible comparison, detailed experimental protocols for the synthesis of a representative dihydropyrimidinone using a Lewis acid, an organocatalyst, and a solvent-free approach are presented below.
Experimental Protocol 1: Indium(III) Chloride-Catalyzed Biginelli Reaction
This protocol is an improved procedure for the Biginelli reaction, offering high yields and tolerating a wide variety of substituents. [5] Reactants:
-
Aromatic Aldehyde (1 mmol)
-
Ethyl Acetoacetate (1 mmol)
-
Urea (1.5 mmol)
-
Indium(III) Chloride (10 mol %)
-
Tetrahydrofuran (THF) (5 mL)
Procedure:
-
To a solution of the aromatic aldehyde (1 mmol) and ethyl acetoacetate (1 mmol) in THF (5 mL), add urea (1.5 mmol) and indium(III) chloride (0.1 mmol).
-
The reaction mixture is stirred and refluxed at 65-70 °C for the time required for the reaction to complete (monitored by TLC).
-
After completion, the solvent is evaporated under reduced pressure.
-
Water (10 mL) is added to the residue, and the mixture is stirred for 5 minutes.
-
The solid product is collected by filtration, washed with water, and dried.
-
The crude product can be further purified by recrystallization from ethanol.
Experimental Protocol 2: L-Proline-Catalyzed Biginelli Reaction
This protocol utilizes the readily available and environmentally benign amino acid L-proline as a catalyst. [7] Reactants:
-
Benzaldehyde (40 mmol)
-
Ethyl Acetoacetate (40 mmol)
-
Urea (45 mmol)
-
L-proline (0.01 mmol)
-
Ethanol (10 mL)
Procedure:
-
A mixture of benzaldehyde (4.2 g, 40 mmol), ethyl acetoacetate (5.2 g, 40 mmol), urea (2.7 g, 45 mmol), and L-proline (1.15 mg, 0.01 mmol) in ethanol (10 mL) is heated under reflux.
-
The progress of the reaction is monitored by TLC.
-
After cooling, the reaction mixture is diluted with water.
-
The precipitated product is filtered, washed with water, dried, and recrystallized from ethanol.
Experimental Protocol 3: Solvent-Free Grindstone Biginelli Reaction
This eco-friendly protocol avoids the use of solvents and often leads to high yields in very short reaction times. Reactants:
-
Benzaldehyde (1 mmol)
-
Ethyl Acetoacetate (1 mmol)
-
Urea (1.5 mmol)
-
CuCl₂·2H₂O (0.25 mmol)
-
Concentrated HCl (a few drops)
Procedure:
-
In a mortar, a mixture of benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), CuCl₂·2H₂O (0.25 mmol), and a few drops of concentrated HCl is ground with a pestle at room temperature for 2-5 minutes.
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is washed with water.
-
The solid product is collected by filtration and recrystallized from ethanol.
Experimental Workflow: A Logical Approach to Catalyst Selection
The selection of an appropriate catalyst is a multi-faceted decision that depends on the specific goals of the synthesis. The following workflow provides a structured approach to this process.
Sources
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. A Sustainable Multicomponent Pyrimidine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Indium(III) Chloride-Catalyzed One-Pot Synthesis of Dihydropyrimidinones by a Three-Component Coupling of 1,3-Dicarbonyl Compounds, Aldehydes, and Urea: An Improved Procedure for the Biginelli Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. pubs.acs.org [pubs.acs.org]
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- 10. researchgate.net [researchgate.net]
- 11. longdom.org [longdom.org]
- 12. mdpi.com [mdpi.com]
The Anatomy of Assurance: A Guide to Confirming the Identity of Ethyl 2-(4-hydroxy-2-mercaptopyrimidin-5-yl)acetate via its Certificate of Analysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of drug discovery and chemical research, the absolute identity and purity of a starting material are paramount. The success of a multi-step synthesis, the validity of a biological assay, or the safety of a potential therapeutic candidate rests on the foundational assumption that the compound in the bottle is precisely what the label claims. The Certificate of Analysis (COA) is the primary document that substantiates this claim, transforming trust into an evidence-based certainty.[1][2][3][4]
This guide provides a detailed walkthrough for interpreting the COA of a specific molecule of interest: Ethyl 2-(4-hydroxy-2-mercaptopyrimidin-5-yl)acetate. We will move beyond a superficial check, delving into the core analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC)—to provide a framework for rigorous identity confirmation. This is not merely a checklist; it is a guide to understanding the story the data tells.
The Verification Workflow: From Document to Decision
Before delving into individual techniques, it's crucial to visualize the overall process. The COA is not a single data point but a collection of orthogonal analytical results that, when taken together, build a comprehensive and validated profile of the compound. A failure to meet specifications in any one area can signal a potential issue with the batch.
Caption: Workflow for COA-based product identity confirmation.
¹H NMR Spectroscopy: The Blueprint of the Molecule
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of an organic molecule.[5][6] It provides information on the number of different types of protons, their electronic environment, and their connectivity to neighboring protons.[7][8] For this compound, the ¹H NMR spectrum provides a unique fingerprint that is difficult for other compounds to mimic.
Interpreting the ¹H NMR Spectrum
The expected ¹H NMR spectrum of this compound should display distinct signals corresponding to each part of the molecule. The key is to look for the correct chemical shift (position), integration (area under the peak, corresponding to the number of protons), and multiplicity (splitting pattern).
Table 1: ¹H NMR Data Comparison for this compound and a Potential Impurity
| Signal Assignment (Structure) | Expected Data for Target Compound | Comparative Data: Ethyl Acetoacetate (Potential Starting Material Impurity) | Rationale for Distinction |
| -CH= (Pyrimidine Ring) | ~7.8-8.2 ppm (singlet, 1H) | Not Present | The aromatic proton on the pyrimidine ring is a unique marker for the final product. |
| -OH (Hydroxy Group) | ~11-13 ppm (broad singlet, 1H) | Not Present (or ~3.4 ppm if enol form) | The highly deshielded phenolic proton is characteristic. Its broadness is due to hydrogen bonding and exchange. |
| -SH (Mercapto Group) | ~12-14 ppm (broad singlet, 1H) | Not Present | Similar to the -OH, this broad, downfield signal is a key indicator of the mercaptopyrimidine core. |
| -CH₂- (Acetate) | ~3.5 ppm (singlet, 2H) | ~3.4 ppm (singlet, 2H) | While similar in shift, its presence along with the pyrimidine signals is what confirms the structure. |
| -O-CH₂- (Ethyl Ester) | ~4.2 ppm (quartet, 2H) | ~4.2 ppm (quartet, 2H) | This signal confirms the ethyl ester moiety. The quartet splitting is due to the adjacent -CH₃ group. |
| -CH₃ (Ethyl Ester) | ~1.3 ppm (triplet, 3H) | ~1.3 ppm (triplet, 3H) | This signal confirms the ethyl ester. The triplet splitting is due to the adjacent -CH₂- group. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO is chosen for its ability to dissolve a wide range of compounds and to slow the exchange of labile protons (-OH, -SH), making them more likely to be observed.
-
Instrument Setup: Transfer the solution to a clean, dry NMR tube. Place the tube in the NMR spectrometer.
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and integrating the peaks. Calibrate the chemical shift scale to the residual solvent peak (DMSO at ~2.50 ppm).
Mass Spectrometry: The Molecular Weigh-In
Mass Spectrometry (MS) is an essential technique for confirming the molecular weight of a compound.[9] High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can determine the mass with enough accuracy to confirm the elemental composition.
Interpreting the Mass Spectrum
For this compound (C₈H₁₀N₂O₃S), the expected exact mass provides a stringent test of its identity.
Table 2: Mass Spectrometry Data Comparison
| Analysis Type | Expected Data for Target Compound | Comparative Data: Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate (Potential Process Impurity) | Rationale for Distinction |
| Molecular Formula | C₈H₁₀N₂O₃S | C₉H₁₁ClN₂O₂S | Different elemental compositions are easily distinguished by HRMS. |
| Monoisotopic Mass | 214.0412 g/mol | 246.0230 g/mol | The masses are significantly different and easily resolved. |
| Observed Ion (ESI+) | [M+H]⁺ = 215.0490 m/z | [M+H]⁺ = 247.0308 m/z | The protonated molecular ion is the primary signal looked for in positive ion mode Electrospray Ionization (ESI). |
| Observed Ion (ESI-) | [M-H]⁻ = 213.0334 m/z | Not typically observed or different m/z | The deprotonated ion is also a strong confirmation of identity. |
Fragmentation Analysis
Tandem MS (MS/MS) can be used to fragment the molecular ion, providing further structural evidence. The fragmentation pattern is a highly specific property of the molecule's structure.
Caption: Predicted ESI+ fragmentation pathway for the target compound.
Experimental Protocol: LC-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL in the initial mobile phase.
-
Chromatography (LC): Inject the sample onto an HPLC system coupled to the mass spectrometer. A typical setup would use a C18 column with a gradient elution from water with 0.1% formic acid to acetonitrile with 0.1% formic acid. This separates the compound of interest from any potential non-isobaric impurities.[10]
-
Mass Spectrometry (MS): The eluent from the HPLC is directed into the ESI source. Acquire data in both positive and negative ion modes over a relevant mass range (e.g., m/z 50-500). For HRMS, use an Orbitrap or TOF analyzer.
HPLC: The Purity and Identity Checkpoint
High-Performance Liquid Chromatography (HPLC) is the workhorse for determining the purity of a compound.[11] On a COA, this is often reported as a percentage (e.g., >98%). For identity confirmation, the retention time (RT) of the main peak under specific, defined conditions serves as a reliable identifier when compared against a known reference standard.
Interpreting the HPLC Chromatogram
A high-quality sample should show one major peak with a purity value that meets the specification (typically ≥95% for research chemicals). The presence of other significant peaks indicates impurities, which could be starting materials, by-products, or degradation products.[12][13][14]
Table 3: HPLC Data Comparison
| Parameter | Specification for Target Compound | Indication of a Problem | Rationale for Comparison |
| Purity (by Area %) | ≥ 98.0% | < 98.0% | A lower-than-specified purity indicates the presence of impurities that could interfere with experiments. |
| Retention Time (RT) | Matches reference standard (e.g., 5.8 min) | Does not match reference standard | A shift in RT suggests the compound may not be the correct one, or there is a problem with the analytical method. |
| Peak Shape | Sharp, symmetrical (Gaussian) | Broad, tailing, or fronting peak | Poor peak shape can indicate issues like column overload, degradation on the column, or interaction with active sites, complicating accurate quantification. |
| Impurities | No single impurity > 0.5% | Any peak > 0.5%, or multiple smaller peaks | The impurity profile is critical. Identifying known process impurities can provide insight into the synthesis quality.[15] |
Experimental Protocol: Purity Analysis by HPLC
-
System Preparation: Use a standard HPLC system with a UV detector and a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Prepare two solvents. Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient Elution: Run a gradient program to ensure separation of compounds with different polarities. For example: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., methanol or a mixture of water/acetonitrile) to a concentration of approximately 0.5-1.0 mg/mL.
-
Injection and Detection: Inject 5-10 µL of the sample. Monitor the elution profile using a UV detector at a wavelength where the pyrimidine ring absorbs strongly (e.g., 270 nm).
-
Data Analysis: Integrate the peaks in the chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, multiplied by 100.
Conclusion: A Synthesis of Evidence
Confirming the identity of a chemical like this compound is a process of synthesizing evidence from orthogonal analytical techniques. The COA is your guide, but a deep understanding of the data is your responsibility. The ¹H NMR spectrum confirms the carbon-hydrogen framework, mass spectrometry validates the molecular weight and elemental formula, and HPLC establishes the purity and provides a chromatographic fingerprint. By critically evaluating each piece of data and comparing it against expected values and potential alternatives, researchers can proceed with confidence, ensuring the integrity and reproducibility of their scientific work.
References
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J. A. K. Tareen, et al. (n.d.). NMR as a “Gold Standard” Method in Drug Design and Discovery. PMC. Available at: [Link]
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Spectroscopy Online. (2024). NMR Spectroscopy Revolutionizes Drug Discovery. Available at: [Link]
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P. J. K. D. S. G. K. a. K. P. R. K. H. S. S. J. M. S. D. G. N. V. K. P. D. A. M. T. P. J. K. D. S. G. K. a. K. P. R. K. H. S. S. J. M. S. D. G. N. V. K. P. D. A. M. T. (2023). Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
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AZoOptics. (2024). The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. Available at: [Link]
-
Walsh Medical Media. (n.d.). Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. Available at: [Link]
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Reactivo. (n.d.). Understanding Batch Certificates and CoAs: How to Verify Chemical Quality. Available at: [Link]
-
D. S. I. Marchenko, A. M. Moiseeva, T. V. P. T. a. A. I. Zhebentyaev. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. Available at: [Link]
-
CIKLab. (2023). What is a Certificate of Analysis (CoA)?. Available at: [Link]
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A Senior Application Scientist's Guide to Evaluating New Pyrimidine Derivatives as Enzyme Inhibitors
Introduction: The Enduring Promise of the Pyrimidine Scaffold
The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the structural backbone of nucleic acids and a multitude of therapeutic agents.[1] Its inherent ability to engage in hydrogen bonding and mimic endogenous molecules makes it a fertile ground for the design of potent and selective enzyme inhibitors.[2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the inhibitory activity of novel pyrimidine derivatives. We will move beyond mere protocols, delving into the causality behind experimental choices to ensure a robust and translatable assessment. This guide will use the ubiquitous and therapeutically relevant protein kinase family as our primary example, comparing a hypothetical new pyrimidine derivative, "Compound P," against established inhibitors.
The Strategic Framework for Inhibitor Evaluation
A successful evaluation pipeline is a multi-stage process that progressively builds a deeper understanding of a compound's properties. It begins with direct, high-throughput biochemical assays to establish potency and mechanism, followed by more complex cell-based assays to assess efficacy in a physiological context.[3][4] This tiered approach ensures that resources are focused on the most promising candidates.
Caption: Overall workflow for evaluating pyrimidine enzyme inhibitors.
Part 1: In Vitro Characterization - Potency and Mechanism
The initial step is to determine if the new pyrimidine derivative directly interacts with and inhibits the purified target enzyme. This is the most direct and controlled measurement of a compound's intrinsic activity.
Primary Screening and IC50 Determination
The half-maximal inhibitory concentration (IC50) is the cornerstone metric of potency. It quantifies the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. High-throughput screening (HTS) is often employed to rapidly assess a library of compounds, followed by more precise IC50 determination for the most active "hits."[4][5]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is generalized for determining the IC50 of a pyrimidine derivative against a protein kinase.
-
Reagent Preparation:
-
Kinase Buffer: Prepare a buffer optimized for the specific kinase's activity (e.g., containing Tris-HCl, MgCl2, DTT).
-
Enzyme Solution: Dilute the purified target kinase to a working concentration in kinase buffer. The concentration should be in the linear range of the assay.
-
Substrate/ATP Solution: Prepare a solution containing the specific peptide substrate for the kinase and ATP at a concentration close to its Michaelis constant (Km) for the enzyme.
-
Inhibitor Dilutions: Perform serial dilutions of "Compound P" and reference inhibitors (e.g., Staurosporine, a broad-spectrum kinase inhibitor) in DMSO, then further dilute into the assay buffer. A typical starting concentration is 10 mM in DMSO.
-
-
Assay Procedure (96- or 384-well plate format):
-
Add 5 µL of each inhibitor dilution to the wells. Include "no inhibitor" (vehicle control, e.g., DMSO) and "no enzyme" (background control) wells.
-
Add 10 µL of the enzyme solution to all wells except the "no enzyme" control.
-
Pre-incubate the plate for 15-20 minutes at room temperature. This step allows the inhibitor to bind to the enzyme before the reaction starts.
-
Initiate the kinase reaction by adding 10 µL of the Substrate/ATP solution to all wells.
-
Incubate the plate at 30°C for 60 minutes. The time should be optimized to ensure the reaction is in the linear phase.
-
Stop the reaction and detect the remaining ATP using a luminescence-based reagent (e.g., Kinase-Glo®). This reagent lyses the cells and provides the necessary components for a luciferase reaction that produces light in proportion to the amount of ATP present. A lower light signal indicates higher kinase activity (more ATP consumed).
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract the background ("no enzyme") signal from all other readings.
-
Normalize the data by setting the "no inhibitor" control as 100% activity and the highest inhibitor concentration as 0% activity.
-
Plot the normalized activity versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Comparative Data: Hypothetical Kinase Inhibitors
| Compound | Target Kinase | In Vitro IC50 (nM) |
| Compound P (New Pyrimidine) | Kinase X | 15 |
| Competitor A (Quinazoline) | Kinase X | 35 |
| Competitor B (Pyrrolopyrimidine) | Kinase X | 28 |
This table clearly shows that "Compound P" is more potent in a direct biochemical assay than its competitors.
Elucidating the Mechanism of Inhibition (MoI)
Understanding how an inhibitor works is as crucial as knowing how well it works. MoI studies determine whether the inhibitor competes with the substrate (competitive), binds to a separate site (non-competitive), or binds only to the enzyme-substrate complex (uncompetitive).[6] This is typically investigated by measuring enzyme kinetics at various substrate and inhibitor concentrations and analyzing the results using a Lineweaver-Burk plot.[7][8]
Caption: Different modes of reversible enzyme inhibition.
For many pyrimidine-based kinase inhibitors, the mechanism is ATP-competitive, as the pyrimidine scaffold can act as an isostere of the adenine ring of ATP, binding to the same hinge region in the kinase's active site.[9][10][11]
Part 2: Cellular Assays - Efficacy in a Biological System
Potent biochemical activity is a prerequisite, but it does not guarantee success in a living system. Cell-based assays are critical for determining if a compound can cross the cell membrane, engage its target in the complex intracellular environment, and elicit the desired biological response.[3][12]
Cellular Target Engagement
Before measuring a downstream biological effect, it's vital to confirm that the compound is actually binding to its intended target inside the cell. Modern techniques like the NanoBRET™ assay can quantify this interaction in live cells, providing a crucial link between biochemical IC50 and cellular activity.[13]
Antiproliferative and Viability Assays
For anticancer agents, the ultimate goal is to stop cancer cells from proliferating or to kill them outright. Assays like the MTT assay or the more sensitive luminescence-based CellTiter-Glo® assay measure the metabolic activity of cells, which correlates with the number of viable cells.[14][15] The result is often expressed as a GI50 (concentration for 50% growth inhibition) or CC50 (concentration for 50% cytotoxicity).
Experimental Protocol: Cell Viability Assay (Luminescence-Based)
-
Cell Culture: Seed a cancer cell line known to be dependent on the target kinase (e.g., A549 lung cancer cells for an EGFR inhibitor) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of "Compound P" and competitor drugs to the cells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 72 hours under standard cell culture conditions (37°C, 5% CO2). This duration allows for multiple cell doubling times, making antiproliferative effects more pronounced.
-
Assay Procedure:
-
Equilibrate the plate to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of media in the well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader. The signal is directly proportional to the amount of ATP present, which reflects the number of viable cells.
-
-
Data Analysis: Calculate the GI50 value by plotting the percentage of cell viability against the log of the inhibitor concentration and fitting to a dose-response curve.
Comparative Data: Cellular Antiproliferative Activity
| Compound | Cell Line | Cellular GI50 (nM) |
| Compound P (New Pyrimidine) | A549 (Kinase X dependent) | 50 |
| Competitor A (Quinazoline) | A549 (Kinase X dependent) | 120 |
| Competitor B (Pyrrolopyrimidine) | A549 (Kinase X dependent) | 95 |
This data suggests that "Compound P" not only has superior enzymatic potency but also translates that potency into more effective growth inhibition in a relevant cancer cell line.
Target-Specific Pathway Analysis
To confirm that the observed cellular effect is indeed due to the inhibition of the target enzyme, it is essential to analyze downstream signaling pathways. For a kinase inhibitor, this is typically done using Western blotting to measure the phosphorylation status of the kinase's direct substrate.
Caption: Inhibition of a kinase signaling pathway by a pyrimidine derivative.
A successful experiment would show that treatment with "Compound P" leads to a dose-dependent decrease in the phosphorylated form of the substrate, without affecting the total amount of the substrate protein. This provides strong evidence of on-target activity.
Synthesis and Conclusion
The comprehensive evaluation of a new pyrimidine derivative requires a logical, multi-tiered approach. By integrating direct enzymatic assays with biologically relevant cellular models, researchers can build a robust data package that clearly defines a compound's potency, mechanism, and therapeutic potential.
Final Comparative Summary
| Feature | Compound P (New Pyrimidine) | Competitor A (Quinazoline) | Competitor B (Pyrrolopyrimidine) |
| Chemical Class | Pyrimidine | Quinazoline | Pyrrolopyrimidine |
| Enzymatic IC50 | 15 nM | 35 nM | 28 nM |
| Cellular GI50 | 50 nM | 120 nM | 95 nM |
| Mechanism of Action | ATP-Competitive | ATP-Competitive | ATP-Competitive |
Based on this hypothetical data, Compound P demonstrates superior potency at both the biochemical and cellular levels compared to established alternatives. The next logical steps in its development would involve broader kinome screening to assess selectivity, followed by pharmacokinetic and in vivo efficacy studies in animal models. This structured evaluation process ensures that only the most promising compounds, backed by solid experimental data, advance toward clinical consideration.
References
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Title: Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) Source: PubMed URL: [Link]
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Title: Cell-based Assays for Drug Discovery Source: Reaction Biology URL: [Link]
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Title: Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins Source: PMC (PubMed Central) URL: [Link]
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Title: Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase Source: Juniper Publishers URL: [Link]
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Title: Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer Source: PMC (PubMed Central) URL: [Link]
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Title: In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification Source: Noble Life Sciences URL: [Link]
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Title: Enzyme Activity Assays Source: Amsbio URL: [Link]
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Title: Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold Source: RSC Publishing URL: [Link]
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Title: Comparison of cell-based assays to quantify treatment effects of anticancer drugs identifies a new application for Bodipy-L-cystine to measure apoptosis Source: ResearchGate URL: [Link]
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Title: Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study Source: MDPI URL: [Link]
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Title: Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase Source: Juniper Publishers (Note: Different URL from #6, may be a duplicate or update) URL: [Link]
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Title: Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold Source: PubMed Central URL: [Link]
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Title: Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration Source: ACS Publications URL: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-(4-hydroxy-2-mercaptopyrimidin-5-yl)acetate
As researchers dedicated to advancing drug development, our primary responsibility extends beyond discovery to ensuring the safety of our personnel and the preservation of our environment. The handling and disposal of complex chemical reagents are paramount to this mission. This guide provides a detailed, experience-driven framework for the proper disposal of Ethyl 2-(4-hydroxy-2-mercaptopyrimidin-5-yl)acetate, moving beyond mere compliance to foster a culture of intrinsic safety and scientific integrity. The procedures outlined here are designed as a self-validating system, grounded in the chemical properties of the molecule itself.
Disclaimer: This document provides comprehensive guidance. However, it is subordinate to the specific protocols mandated by your institution's Environmental Health & Safety (EH&S) department and all applicable local, state, and federal regulations. Always consult your EH&S officer for final approval of your waste disposal procedures.
The 'Why': Understanding the Hazard Profile
Proper disposal begins with a chemical understanding of the target molecule. This compound is not a simple organic salt; its disposal protocol is dictated by the specific hazards posed by its constituent functional groups. Treating this compound as general chemical waste is not an option.
The rationale for its classification as hazardous waste stems from three key molecular features:
| Hazard Category | Associated Moiety | Rationale & Potential Byproducts of Improper Disposal |
| Toxic Gas Emission | Mercapto (-SH) Group | The presence of sulfur is a primary concern. Upon combustion, as in standard incineration, this group will oxidize to form toxic sulfur oxides (SOx), which are respiratory irritants and contributors to acid rain.[1][2][3][4] |
| Toxic Gas Emission | Pyrimidine Ring | This nitrogen-containing heterocycle will generate various nitrogen oxides (NOx) during thermal decomposition, which are hazardous air pollutants.[1][2][4][5] |
| Chemical Reactivity | Mercapto (-SH) Group | Thiols are incompatible with strong oxidizing agents. Accidental mixing can lead to vigorous, exothermic reactions, creating a fire or explosion hazard in a waste container.[1][4] |
Due to these properties, this compound must never be discarded down the sink or in the general trash .[6][7][8] Sewer disposal can introduce toxic compounds into waterways, while disposal in municipal landfills risks environmental contamination and potential reactions with other discarded materials. The only acceptable pathway is through managed hazardous waste streams.
Immediate Safety & Handling Protocols
Before generating the first milligram of waste, ensure the proper engineering controls and Personal Protective Equipment (PPE) are in place.
-
Engineering Controls: All handling of the solid compound and its solutions must be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[2][6] Ensure an eyewash station and safety shower are readily accessible.[1][9]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory. A face shield is recommended when handling larger quantities.
-
Hand Protection: Chemically resistant gloves (nitrile is a common standard, but consult your institution's glove selection guide) are required. Discard gloves immediately upon contamination.
-
Body Protection: A flame-resistant lab coat must be worn and fully fastened.
-
Step-by-Step Disposal Procedures
The correct procedure depends on the form of the waste. Segregation is the guiding principle.
Protocol 3.1: Disposal of Unused or Waste Solid Compound
-
Designate a Waste Container: Select a clearly labeled, wide-mouthed container made of a compatible material (e.g., HDPE - High-Density Polyethylene) for "Solid Sulfur-Containing Organic Waste."
-
Transfer: Carefully transfer the solid waste into the designated container using a spatula or powder funnel. Perform this action within a chemical fume hood to contain any dust.
-
Avoid Contamination: Do not mix this waste with any other chemical waste, particularly oxidizing agents.[10][11]
-
Seal and Label: Securely close the container lid. Ensure the container is properly labeled (see Section 4).
Protocol 3.2: Disposal of Contaminated Labware & PPE
-
Gross Contamination: Any labware (e.g., weighing boats, filter paper) or PPE (e.g., gloves) that is grossly contaminated with the solid compound should be placed directly into the "Solid Sulfur-Containing Organic Waste" container.
-
Rinsing (for Glassware): Glassware should be rinsed with a minimal amount of a suitable organic solvent (e.g., acetone, ethyl acetate). This rinsate must be collected and disposed of as liquid waste (see Protocol 3.3). After rinsing, the glassware can be washed normally.
-
Sharps: Contaminated needles or razor blades must be placed in a designated sharps container. Do not place these in the general solid waste container.[10]
Protocol 3.3: Disposal of Solutions in Organic Solvents
-
Segregate by Solvent Type:
-
Non-Halogenated Solvents: If the compound is dissolved in solvents like ethyl acetate, acetone, methanol, THF, or hexane, collect the waste in a designated, properly labeled container for "Non-Halogenated Organic Waste."[12]
-
Halogenated Solvents: If dissolved in solvents like dichloromethane (DCM) or chloroform, collect the waste in a separate, labeled container for "Halogenated Organic Waste."
-
-
Container Management: Use a safety can or a screw-cap bottle compatible with the solvent.[6] The container must be kept closed when not in use.[6][10] Place the liquid waste container within a secondary containment tray or tub to mitigate spills.[6]
-
Labeling: Label the container with the full chemical names of all components and their approximate percentages.[8]
Waste Containerization, Labeling, and Storage
Proper containment and identification are legally required and critical for safe handling by waste management personnel.
-
Container Integrity: All waste containers must be in good condition, free of leaks, and made of a material chemically compatible with the waste.[13] For instance, do not store acidic waste in metal containers.[8][14]
-
Labeling: Every waste container must have a hazardous waste tag affixed as soon as the first drop of waste is added.[11] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name(s) of all constituents (e.g., "this compound," "Acetone"). Do not use abbreviations or chemical formulas.[10][11]
-
The approximate percentage of each component.
-
The relevant hazard characteristics (e.g., Toxic, Flammable).
-
The accumulation start date.
-
-
Satellite Accumulation Area (SAA): Store sealed and labeled waste containers in a designated SAA, which is a location at or near the point of generation and under the control of the operator.[8][14] This area must be clearly marked. Do not store waste containers in hallways or other public areas.[10][11]
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste derived from this compound.
Caption: Decision workflow for the disposal of this compound.
Final Disposal Pathway: The Role of EH&S
The responsibility of the laboratory researcher concludes with the proper segregation, labeling, and storage of the waste. The final disposal must be handled by trained professionals. Your institution's EH&S department or a contracted hazardous waste disposal company will collect the waste from your SAA.[7][13][15]
They will typically consolidate it with other compatible waste streams and transport it to a licensed Treatment, Storage, and Disposal Facility (TSDF). The most probable disposal method for this compound is high-temperature incineration, where specialized equipment and exhaust "scrubbers" can safely handle the resulting SOx and NOx gases, neutralizing them before they are released into the atmosphere.
By adhering to these detailed procedures, you contribute to a robust safety culture, ensuring that the pursuit of scientific innovation does not come at the cost of personal or environmental health.
References
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National Institutes of Health. (n.d.). NIH Waste Disposal Guide. Retrieved from [Link]
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National Institutes of Health. (2022, February 2). Chemical Waste. Office of Research Facilities. Retrieved from [Link]
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National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. Retrieved from [Link]
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National Institutes of Health. (2015). NIH Chemical Safety Guide. Retrieved from [Link]
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Mercaptopyrimidine, 98%. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Mercaptopyridine, 99%. Retrieved from [Link]
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Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
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Safeguarding Your Research: A Comprehensive Guide to Handling Ethyl 2-(4-hydroxy-2-mercaptopyrimidin-5-yl)acetate
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, immediate safety and logistical information for handling Ethyl 2-(4-hydroxy-2-mercaptopyrimidin-5-yl)acetate, a compound of interest with a nuanced safety profile that necessitates a cautious and well-documented approach. Our commitment to scientific integrity and a culture of safety is paramount, and this document serves as a critical resource for protecting both the researcher and the integrity of the research.
The Critical Imperative: Understanding the Hazard Profile
Given that this compound is a novel compound, a specific, comprehensive Safety Data Sheet (SDS) is not yet established. Therefore, a risk assessment must be conducted by evaluating structurally similar compounds. This compound belongs to the mercaptopyrimidine and thiouracil families of compounds.
Analogous Compound Analysis:
-
2-Mercaptopyrimidine and its derivatives: SDS information for similar compounds indicates potential for eye, skin, and respiratory tract irritation.[1][2] The toxicological properties of these materials have not been fully investigated, demanding a cautious approach.[1]
-
Thiouracil: This related compound is classified as a potential carcinogen by the International Agency for Research on Cancer (IARC), a division of the World Health Organization.[2] This critical piece of information elevates the required level of handling precaution.
Based on this analysis, this compound must be treated as a hazardous substance with potential for irritation and long-term health effects. A thorough risk assessment is the foundational step before any handling.[3][4]
The First Line of Defense: Personal Protective Equipment (PPE)
The selection and proper use of PPE is the most immediate and critical barrier between the researcher and potential exposure. The following PPE is mandatory when handling this compound in any form (solid or in solution).
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with powder-free nitrile gloves. | The outer glove provides primary protection and can be removed immediately upon known or suspected contact. The inner glove offers secondary protection against tears or permeation. Powder-free gloves are recommended to prevent aerosolization of the compound. |
| Eye and Face Protection | ANSI Z87.1-compliant safety goggles. A face shield should be worn over safety goggles when there is a splash hazard. | Protects against splashes and airborne particles. A face shield provides an additional layer of protection for the entire face. |
| Body Protection | A disposable, low-permeability fabric lab coat with a solid front, long sleeves, and knit cuffs. | Prevents skin contact with the compound. The knit cuffs provide a snug fit around the inner glove. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher. | Given the potential for aerosolization and the lack of complete toxicological data, respiratory protection is essential to prevent inhalation. |
Important Considerations for PPE Usage:
-
Glove Changes: When working continuously with the compound, outer gloves should be changed every 30-60 minutes, or immediately if contaminated or damaged.
-
Proper Removal: Gloves should be removed carefully to avoid contaminating the skin. Always wash hands thoroughly after removing gloves.
-
Lab Coat Maintenance: Lab coats should be removed before leaving the laboratory and disposed of as hazardous waste if contaminated.
The Operational Blueprint: Safe Handling and Workflow
A meticulously planned workflow is essential for minimizing the risk of exposure and ensuring the quality of your research.
Engineering Controls: Your Primary Safeguard
All handling of this compound, including weighing, preparing solutions, and transfers, must be conducted within a certified chemical fume hood.[5] This engineering control is the most effective way to minimize inhalation exposure. Ensure the fume hood has a face velocity that meets your institution's safety standards.
Step-by-Step Handling Protocol
-
Preparation: Before starting, ensure all necessary equipment and reagents are inside the fume hood. This minimizes the need to move in and out of the containment area.
-
Weighing: If working with the solid compound, carefully weigh the required amount on a tared weigh boat inside the fume hood. Avoid creating dust.
-
Solution Preparation: Add the solvent to the solid in a closed container (e.g., a vial or flask with a septum) to prevent splashes. If sonication is required, ensure the container is sealed.
-
Transfers: Use appropriate tools, such as a pipette with a filter tip, for liquid transfers to minimize aerosol generation.
-
Housekeeping: Keep the work area within the fume hood clean and uncluttered. Clean any spills immediately following the spill response protocol outlined below.
Caption: A logical workflow for handling this compound, emphasizing containment within a chemical fume hood.
The Exit Strategy: Spill Management and Waste Disposal
A clear and practiced plan for managing spills and disposing of waste is a non-negotiable component of laboratory safety.
Spill Response Protocol
In the event of a spill, remain calm and follow these steps:
-
Alert: Immediately alert others in the laboratory.
-
Evacuate: If the spill is large or you feel unwell, evacuate the immediate area.
-
Contain: For small spills within the fume hood, use a chemical spill kit with an absorbent appropriate for the solvent used.
-
Decontaminate: After absorbing the spill, decontaminate the area with a suitable deactivating agent (see below) or a detergent and water solution.
-
Dispose: All materials used for spill cleanup must be placed in a sealed, labeled hazardous waste container.
Waste Deactivation and Disposal Plan
Due to the mercaptan group and the potential carcinogenicity of the thiouracil moiety, direct disposal is not recommended. A deactivation step is necessary to mitigate the hazard.
Deactivation Protocol:
-
Collection: Collect all waste containing this compound (solid waste, contaminated consumables, and solutions) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Oxidative Deactivation: For liquid waste, a common method for deactivating mercaptans is through oxidation.[6] A solution of sodium hypochlorite (bleach) can be used.
-
Caution: This reaction can be exothermic. The deactivation should be performed in a fume hood, and the bleach should be added slowly to the waste solution with stirring in an ice bath.
-
The pH of the waste solution should be monitored and maintained in the alkaline range (pH > 8) to prevent the release of toxic gases.
-
-
Neutralization: After the deactivation is complete (as indicated by a negative test for mercaptans, if available), the solution should be neutralized.
-
Final Disposal: The deactivated and neutralized waste should be disposed of as hazardous chemical waste according to your institution's guidelines. Solid waste should be incinerated by a licensed hazardous waste disposal company.
Caption: A step-by-step plan for the safe collection, deactivation, and disposal of waste containing this compound.
Conclusion: A Culture of Safety
The responsible handling of novel chemical compounds like this compound is a cornerstone of excellent scientific practice. By adhering to the principles of risk assessment, utilizing appropriate personal protective equipment, following a well-defined operational plan, and implementing a robust disposal strategy, we can ensure the safety of our researchers and the integrity of our scientific endeavors. This guide provides the framework for that safe practice; it is the responsibility of every researcher to understand and implement these procedures diligently.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Mercaptopyrimidine, 98%. Retrieved from [Link]
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Lab Manager. (2025, April 17). Conducting a Chemical Risk Assessment in the Laboratory. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Thiouracil. PubChem. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
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ResearchGate. (n.d.). Study of removing mercaptan from natural gas stream with different method. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Evaluating Hazards and Assessing Risks in the Laboratory. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
- EHS. (n.d.). Novel Chemicals with Unknown Hazards SOP. Retrieved from your institution's Environmental Health and Safety website.
-
Triumvirate Environmental. (n.d.). Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. Retrieved from [Link]
Sources
- 1. Biological technologies for the removal of sulfur containing compounds from waste streams: bioreactors and microbial characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiouracil | C4H4N2OS | CID 1269845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]
- 4. Evaluating Hazards and Assessing Risks in the Laboratory - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
